4-(Chloromethyl)-3-fluorobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCVQVSYLJTTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility of 4-(Chloromethyl)-3-fluorobenzoic Acid in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of 4-(chloromethyl)-3-fluorobenzoic acid in various organic solvents. In the absence of extensive published quantitative data for this specific compound, this document emphasizes a predictive approach based on physicochemical properties and provides a robust, field-proven experimental protocol for accurate solubility determination.
Introduction: The Importance of Solubility in Research and Development
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter throughout the drug development lifecycle. It influences a myriad of processes, including synthesis, purification, formulation, and ultimately, bioavailability. A thorough understanding of a compound's solubility in different organic solvents is paramount for rational solvent selection in crystallization, chromatography, and the preparation of dosing solutions for preclinical studies. This guide will delve into the theoretical and practical aspects of assessing the solubility of this compound.
Physicochemical Properties and Predicted Solubility Profile
Direct experimental data on the solubility of this compound is not widely available in the public domain. However, we can infer its likely behavior by examining its chemical structure and the properties of the closely related analog, 4-chloro-3-fluorobenzoic acid.
Table 1: Physicochemical Properties of 4-chloro-3-fluorobenzoic acid (Analogue)
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFO₂ | |
| Molecular Weight | 174.55 g/mol | |
| Melting Point | 190-197 °C | , |
| Appearance | White to light yellow powder/crystal | |
| Known Solvents | DMSO, Methanol |
The structure of this compound includes a carboxylic acid group, which is polar and capable of hydrogen bonding, a substituted aromatic ring, and a chloromethyl group. The presence of the carboxylic acid suggests that it will be acidic and its solubility will be significantly influenced by the polarity and hydrogen bonding capacity of the solvent. The "like dissolves like" principle is a foundational concept in predicting solubility.[1]
Predicted Solubility Profile:
-
High Solubility: Expected in polar protic solvents that can engage in hydrogen bonding with the carboxylic acid group, such as methanol, ethanol, and other short-chain alcohols. Polar aprotic solvents capable of accepting hydrogen bonds, like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), are also predicted to be excellent solvents.
-
Moderate Solubility: Expected in moderately polar solvents like acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can interact with the polar functional groups of the solute but may be less effective at solvating the ionic form of the acid.
-
Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The significant difference in polarity between the solute and these solvents will likely result in poor solvation.[2]
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
Given the lack of published data, experimental determination is crucial. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability.[3][4] The following protocol is a self-validating system designed to yield accurate and reproducible results.
Materials and Equipment
-
This compound (solid, of known purity)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
To each vial, add a precise volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with preliminary experiments to confirm the time to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Data Analysis and Reporting
The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L. The results should be presented in a clear and organized table.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Methanol | e.g., 5.1 | Data | Data |
| e.g., Acetone | e.g., 4.3 | Data | Data |
| e.g., Ethyl Acetate | e.g., 4.4 | Data | Data |
| e.g., Toluene | e.g., 2.4 | Data | Data |
| e.g., Hexane | e.g., 0.1 | Data | Data |
Causality and Self-Validation in the Protocol
-
Use of Excess Solid: This ensures that the solution is truly saturated and in equilibrium with the solid phase, a cornerstone of thermodynamic solubility measurement.
-
Constant Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is crucial for reproducibility.
-
Equilibration Time: Sufficient time for equilibration is necessary to ensure that the dissolution and precipitation rates are equal.
-
Phase Separation: The combination of settling and centrifugation followed by filtration provides a robust method to separate the liquid and solid phases, preventing overestimation of solubility.
-
Validated Analytical Method: The use of a specific and validated HPLC method ensures that the measured concentration is accurate and not influenced by impurities or degradation products.
Logical Relationships in Solubility
The interplay of solute and solvent properties governs the dissolution process. The following diagram illustrates these relationships.
Caption: Factors influencing the solubility of the target compound.
Conclusion
References
-
PubChem Compound Summary for CID 2736536, 4-Chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. [Link]
-
Solubility factors when choosing a solvent. Labclinics. [Link]
-
A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Lab Manager. [Link]
-
A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
Sources
A Technical Guide to the Acidity and pKa of 4-(Chloromethyl)-3-fluorobenzoic Acid
Introduction
In the landscape of pharmaceutical sciences and medicinal chemistry, the acid dissociation constant (pKa) is a cornerstone physicochemical parameter. It governs a molecule's ionization state at a given pH, which in turn dictates critical pharmacokinetic and pharmacodynamic properties, including aqueous solubility, membrane permeability, protein binding, and metabolic stability. An accurate understanding and determination of a compound's pKa is therefore not merely an academic exercise but a fundamental prerequisite for rational drug design and development.
This guide provides an in-depth technical analysis of the acidity of 4-(Chloromethyl)-3-fluorobenzoic acid, a substituted aromatic carboxylic acid. We will deconstruct the molecule's structure to understand the electronic interplay of its substituents, provide a theoretical framework for predicting its acidity, and detail authoritative experimental and computational methodologies for its precise pKa determination. This document is structured to serve as a practical reference for researchers engaged in the characterization of novel chemical entities.
Section 1: Theoretical Framework of Acidity in Substituted Benzoic Acids
The acidity of a carboxylic acid is defined by its propensity to donate a proton (H⁺), forming a carboxylate anion. The stability of this resulting conjugate base is the primary determinant of the acid's strength. For aromatic carboxylic acids, the parent compound is benzoic acid, which has a pKa of approximately 4.20 in water at 25°C.[1][2][3] Substituents on the benzene ring can significantly alter this value by modifying the electronic environment of the carboxylic acid group through two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) pull electron density away from the carboxyl group, stabilizing the negative charge of the carboxylate anion through charge dispersal.[4] This stabilization increases acidity, resulting in a lower pKa. The effect diminishes with distance.
-
Resonance Effect (M or R): This effect involves the delocalization of pi (π) electrons across the aromatic system. EWGs can delocalize the negative charge of the conjugate base into the ring, enhancing stability and increasing acidity. Conversely, electron-donating groups (EDGs) can destabilize the anion, decreasing acidity.[5][6]
The Hammett Equation: A Quantitative Approach
To quantify the electronic influence of substituents, the Hammett equation provides a powerful linear free-energy relationship.[7][8] It correlates the dissociation constant (K) of a substituted benzoic acid with that of benzoic acid itself (K₀):
log(K/K₀) = σρ
This can be expressed in terms of pKa values:
pKa(substituted) = pKa(unsubstituted) - ρσ
Where:
-
pKa(unsubstituted) is the pKa of benzoic acid (~4.20).
-
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. For the dissociation of benzoic acids in water, ρ is defined as 1.[7]
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group that increases acidity, while a negative σ value signifies an electron-donating group that decreases acidity.
Section 2: Analysis of this compound
To predict the acidity of this compound, we must analyze the synergistic electronic effects of its substituents relative to the carboxyl group.
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Calibration: Calibrate a high-resolution pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent. Due to the limited aqueous solubility of many organic acids, a co-solvent system (e.g., 50:50 methanol/water) may be required. The final concentration should be between 1-10 mM.
-
Titrant Preparation: Use a standardized, carbonate-free solution of a strong base, typically 0.1 M NaOH.
-
Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Add the titrant in small, precise increments using a burette or auto-titrator.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). Determine the equivalence point (the inflection point of the sigmoid curve) using the maximum of the first derivative plot (ΔpH/ΔV vs. V).
-
pKa Determination: Identify the volume of titrant at the half-equivalence point (V_eq / 2). The pH at this specific volume is the experimental pKa of the acid.
UV-Vis Spectrophotometry
This method is advantageous for very small sample quantities or for compounds with poor solubility. It leverages the difference in the UV-Vis absorption spectra between the protonated (HA) and deprotonated (A⁻) species.
Detailed Protocol:
-
Spectral Scan: Record the full UV-Vis spectrum of the compound in a strongly acidic solution (e.g., 0.1 M HCl, where only HA exists) and a strongly basic solution (e.g., 0.1 M NaOH, where only A⁻ exists) to identify the wavelength of maximum absorbance difference (λ_max_diff).
-
Buffer Preparation: Prepare a series of buffers with known, precise pH values spanning the expected pKa range (e.g., from pH 2.5 to 5.5 in 0.2-0.5 pH unit increments).
-
Sample Preparation: Prepare a set of solutions by dissolving a constant, known concentration of the compound in each of the prepared buffers.
-
Absorbance Measurement: Measure the absorbance of each buffered solution at the predetermined λ_max_diff.
-
Analysis: The pKa is calculated for each pH value using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [ (A_b - A) / (A - A_a) ] Where A is the absorbance in the buffer, A_b is the absorbance in the basic solution, and A_a is the absorbance in the acidic solution.
-
Result: The average of the calculated pKa values across the buffer series provides the final experimental value. A plot of absorbance vs. pH will yield a sigmoidal curve whose inflection point corresponds to the pKa.
Section 4: Computational Methods for pKa Prediction
In silico pKa prediction has become an indispensable tool in early-stage drug discovery for high-throughput screening of virtual libraries. These methods offer rapid estimation when experimental determination is not feasible.
Caption: Logic of computational pKa prediction methods.
1. First-Principles Quantum Mechanics (QM): These methods aim to calculate the pKa from fundamental physics. [3]The process typically involves a thermodynamic cycle where the Gibbs free energy of the acid dissociation reaction (ΔG_solv) is computed.
-
Methodology: This requires high-level QM calculations, often using Density Functional Theory (DFT), to determine the energies of the acid and its conjugate base in both the gas phase and in a simulated solvent environment. [9]Solvation energy is critical and is typically modeled using implicit continuum models (like PCM) or explicit solvent molecules.
-
Pros & Cons: While potentially highly accurate (errors < 0.5 pKa units), these methods are computationally expensive and time-consuming, making them unsuitable for large-scale screening but excellent for detailed analysis of a few lead compounds. [3] 2. Empirical and Machine Learning (ML) Methods: These approaches rely on existing knowledge from large databases of experimentally determined pKa values.
-
Methodology: The query molecule is broken down into fragments or its properties are described by a set of molecular descriptors. Algorithms, ranging from linear free-energy relationships (LFER) to complex neural networks, use these inputs to predict the pKa based on patterns learned from the training data. [10]* Pros & Cons: These methods are extremely fast, often taking seconds per molecule. Their accuracy is high for molecules similar to those in the training set but can be less reliable for novel chemical scaffolds. [9]Several commercial software packages (e.g., from Schrödinger, ChemAxon) provide robust, user-friendly platforms for this type of prediction.
Conclusion
The acidity of this compound is significantly enhanced relative to the parent benzoic acid scaffold due to the combined electron-withdrawing inductive effects of the 3-fluoro and 4-chloromethyl substituents. Theoretical estimation using the Hammett equation predicts a pKa value of approximately 3.74 , indicating a moderately strong organic acid.
For drug development professionals, this predicted pKa suggests that at physiological pH (~7.4), the compound will exist almost exclusively in its deprotonated, anionic carboxylate form. This has profound implications for its solubility, which is expected to be significantly higher at neutral and basic pH compared to acidic pH, and will influence its interactions with biological targets. While this guide provides a robust theoretical foundation and predictive estimate, we strongly recommend the use of authoritative experimental methods, such as potentiometric titration or UV-Vis spectrophotometry, for precise pKa validation—a critical step in the comprehensive characterization of any lead compound.
References
-
PubChem. (n.d.). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]
-
OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 17.1: Inductive Effects in Aliphatic Carboxylic Acids. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Basicity of carboxylic acids: resonance in the cation and substituent effects. New Journal of Chemistry. Retrieved from [Link]
-
Martinez, A., & Vivas-Reyes, R. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1636. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 3). 2.6: delta and Hammett's sigma constants. Retrieved from [Link]
-
Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. (Table of Hammett Constants). Retrieved from [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]
-
Rowan. (n.d.). pKa Prediction. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Reddit. (2023, August 17). Computational pKa Determination. r/comp_chem. Retrieved from [Link]
-
University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
-
Kass, M. B. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1165-1168. Retrieved from [Link]
-
Kass, M. B., et al. (2012). Development of Methods for the Determination of pKa Values. Journal of The Electrochemical Society, 159(9), H749-H758. Retrieved from [Link]
-
Yoshida, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(11), 3195. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]
-
J. Phys. Org. Chem. 2019, 32, e3940. (n.d.). Aqueous pKa values. Retrieved from [Link]
Sources
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Basicity of carboxylic acids: resonance in the cation and substituent effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hammett substituent constants [stenutz.eu]
- 10. homepages.bluffton.edu [homepages.bluffton.edu]
Safety Data Sheet (SDS) for 4-(Chloromethyl)-3-fluorobenzoic acid
An In-Depth Technical Guide to the Safe Handling of 4-(Chloromethyl)-3-fluorobenzoic acid
Introduction: this compound is a substituted aromatic carboxylic acid, a class of molecules pivotal as building blocks in medicinal chemistry and materials science. Its trifunctional nature—featuring a carboxylic acid, a reactive benzylic chloride, and a fluorinated phenyl ring—makes it a versatile intermediate for complex molecular synthesis. However, this same structural complexity necessitates a nuanced and rigorous approach to safety. The presence of a chloromethyl group, a known alkylating agent motif, alongside an acidic functional group, signals the potential for significant corrosive and irritant properties.
Section 1: Hazard Identification and Proactive Risk Assessment
The primary directive in handling any novel or sparsely documented chemical is to assume a high hazard potential until proven otherwise. The molecular structure of this compound suggests multiple hazard classifications under the Globally Harmonized System (GHS).
Inferred GHS Classification:
-
Acute Toxicity, Oral (Category 4): Benzoic acid derivatives can be harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 1B/2): The chloromethyl group is a structural alert for corrosive properties.[2] At a minimum, severe irritation is expected.[3]
-
Serious Eye Damage/Irritation (Category 1): Chemicals causing skin corrosion are typically classified as causing severe eye damage.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation upon inhalation of dust.[4]
Hazard Pictograms:
Signal Word: Danger [2]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H314: Causes severe skin burns and eye damage.[2]
-
H335: May cause respiratory irritation.[4]
Expert Analysis of Hazards:
The principal hazard driver is the benzylic chloride (-CH2Cl) moiety. This functional group is a potent electrophile, capable of alkylating biological nucleophiles such as amino acids and DNA. This reactivity is the mechanistic basis for its expected corrosivity to skin, eyes, and mucous membranes. The acidic nature of the carboxylic acid group can exacerbate this irritation. Furthermore, as a fine powder, the compound poses an inhalation risk, with the potential to irritate or damage the respiratory tract.[5][6]
A systematic risk assessment is not merely a procedural step but a critical scientific inquiry. It involves a logical progression from hazard identification to the implementation of validated control measures.
Caption: Logical workflow for chemical risk assessment.
Section 2: Emergency Response and First Aid Protocols
Rapid and correct response to an exposure is critical to minimizing harm. The following protocols are based on established best practices for corrosive chemical solids.
Protocol 2.1: First Aid Measures
This protocol must be posted in the laboratory area where the compound is handled. All personnel must be trained on its execution.
| Exposure Route | Protocol Steps | Causality and Rationale |
| Skin Contact | 1. Immediately remove all contaminated clothing and shoes while flushing the affected area.[2] 2. Flush skin with copious amounts of lukewarm water for at least 15-20 minutes.[4] 3. Do not attempt to neutralize the chemical on the skin. 4. Seek immediate medical attention.[2] | The primary goal is rapid dilution and removal of the chemical. Prolonged flushing is necessary to ensure all surface and absorbed material is removed. Neutralization can generate heat, causing a thermal burn on top of the chemical burn. |
| Eye Contact | 1. Immediately flush eyes with a directed stream of water for at least 15-20 minutes, holding eyelids open to ensure complete irrigation of the eye and lid surfaces.[2][4] 2. Remove contact lenses if present and easy to do so.[2] 3. Seek immediate medical attention from an ophthalmologist. | The cornea is exceptionally sensitive to corrosive agents. Immediate and thorough irrigation is the only effective means to prevent permanent eye damage. Medical evaluation is non-negotiable. |
| Inhalation | 1. Move the affected person to fresh air immediately.[2][5] 2. If breathing is difficult, provide oxygen. If not breathing, trained personnel should administer artificial respiration.[2] 3. Seek immediate medical attention. | This removes the individual from the contaminated atmosphere. Supportive breathing assistance may be required if respiratory irritation is severe. |
| Ingestion | 1. Do NOT induce vomiting.[2][4] 2. If the person is conscious and alert, rinse their mouth thoroughly with water and have them drink 2-4 cupfuls of water to dilute the substance.[1][5] 3. Seek immediate medical attention.[2] | Inducing vomiting can cause the corrosive material to pass through the esophagus a second time, inflicting further damage. Dilution is the preferred first-aid step for conscious victims. |
Protocol 2.2: Accidental Release (Spill) Management
A spill of this solid material requires a calm, systematic response to prevent secondary contamination and exposure.
-
Evacuate & Isolate: Immediately alert others in the area and evacuate non-essential personnel. Isolate the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: At a minimum, don a lab coat, double-nitrile gloves, and chemical splash goggles. If the spill is large or generates significant dust, a NIOSH-approved respirator is required.[5][7]
-
Contain & Clean:
-
Decontaminate: Wipe the spill area with a damp cloth (water), followed by a dry one. Place all cleaning materials into the same hazardous waste container.
-
Dispose: Dispose of the waste container according to institutional and local hazardous waste regulations.[1][2]
Caption: Decision workflow for solid chemical spill response.
Section 3: Exposure Control Hierarchy
Effective safety relies on a multi-layered system of controls, prioritizing engineering solutions over personal protective equipment.
1. Engineering Controls (Primary Control): All work with this compound, including weighing and transfers, must be conducted in a certified chemical fume hood.[4][10] The fume hood provides critical containment of dusts and vapors, protecting the user from inhalation exposure. The work area should also be equipped with an accessible emergency eyewash station and safety shower.[2][5]
2. Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this chemical.
-
Training: Ensure all personnel are trained on the specific hazards, handling procedures, and emergency responses outlined in this guide.
-
Restricted Access: Limit access to areas where the chemical is stored and handled to authorized personnel only.
3. Personal Protective Equipment (PPE) (Final Control Layer): PPE is not a substitute for engineering controls but is essential to protect from residual risks.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing.[2][5]
-
Skin Protection: A flame-resistant lab coat and full-length pants are required. Gloves must be worn when handling the chemical. Given the corrosive nature, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2][9]
-
Respiratory Protection: If work outside of a fume hood is unavoidable or if dust is generated, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection must be used.[5][9]
Caption: The hierarchy of controls for mitigating chemical exposure.
Section 4: Storage and Chemical Stability
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5] Keep away from sources of ignition.
-
Incompatible Materials: Segregate from strong oxidizing agents and strong bases.[2][10] The chloromethyl group can be oxidized, and the carboxylic acid will react exothermically with bases.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[4] However, it is sensitive to moisture, which can hydrolyze the chloromethyl group.
-
Hazardous Decomposition Products: Combustion or thermal decomposition will produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[2][10]
Section 5: Physicochemical and Toxicological Profile (Comparative)
No specific experimental data exists for this compound. The following tables provide data for the closest structural analogues to inform handling and safety decisions.
Table 1: Comparative Physicochemical Properties
| Property | 4-Chloro-3-fluorobenzoic acid | 4-(Chloromethyl)benzoic acid | Rationale for Comparison |
| CAS Number | 403-17-8[3] | 1642-81-5[2] | These molecules represent the two key structural motifs of the target compound. |
| Molecular Formula | C₇H₄ClFO₂[3] | C₈H₇ClO₂ | - |
| Molecular Weight | 174.55 g/mol [3] | 170.60 g/mol | - |
| Appearance | Solid | Solid[2] | The target compound is expected to be a solid at room temperature. |
| Melting Point | Not specified | Not specified | - |
Table 2: Comparative Toxicological Information
| Hazard | 4-Chloro-3-fluorobenzoic acid | 4-(Chloromethyl)benzoic acid | Inferred Hazard for Target Compound |
| Acute Oral Toxicity | Harmful if swallowed (H302)[3] | Not classified, but ingestion causes severe damage[2] | Harmful if swallowed is a conservative and likely classification. |
| Skin Effects | Causes skin irritation (H315)[3] | Causes severe skin burns (H314)[2] | Causes severe skin burns should be assumed due to the presence of the chloromethyl group. |
| Eye Effects | Causes serious eye irritation (H319)[3] | Causes serious eye damage (H318)[2] | Causes serious eye damage is the most probable and safest assumption. |
Section 6: Disposal Considerations
All waste containing this chemical, including contaminated absorbents and PPE, must be treated as hazardous waste.
-
Waste Generation: Minimize waste generation through careful planning of experiments.
-
Containerization: Collect waste in designated, properly labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed.[1]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Follow all federal, state, and local environmental regulations.[1][2]
References
-
NIST, Safety Data Sheet for m-Chlorobenzoic Acid. (2014-02-27). Source: National Institute of Standards and Technology. [Link]
-
Cole-Parmer, Material Safety Data Sheet for 4-Fluorobenzoic acid, 99%. Source: Cole-Parmer. [Link]
-
PubChem, Compound Summary for 4-Chloro-3-fluorobenzoic acid. Source: National Center for Biotechnology Information. [Link]
-
Carl ROTH, Safety Data Sheet for 4-Fluorobenzoic acid. Source: Carl ROTH. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2 | CID 2736536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
4-(Chloromethyl)-3-fluorobenzoic acid as a medicinal chemistry building block
Technical Guide for Drug Discovery & Development[1]
Part 1: Executive Summary
4-(Chloromethyl)-3-fluorobenzoic acid (CAS: 1565375-97-4 ) represents a high-value bifunctional scaffold in modern medicinal chemistry.[1] Its utility stems from its orthogonal reactivity profile : it possesses a hard electrophile (carboxylic acid) and a soft electrophile (benzylic chloride) on a metabolically privileged fluorinated aromatic core.[1]
This guide details the strategic application of this building block in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Unlike simple benzoic acids, the 3-fluoro substituent exerts a critical electronic effect, modulating the pKa of the carboxylic acid and blocking metabolic hotspots on the phenyl ring, while the 4-chloromethyl group serves as a versatile "anchor" for attaching complex pharmacophores via nucleophilic substitution.
Part 2: Chemical Profile & Structural Logic[1]
Physicochemical Properties
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1565375-97-4 |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.58 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted pKa | ~3.8 (Acidic due to F-inductive effect) |
| LogP (Predicted) | ~2.1 |
The "Fluorine Effect" in Medicinal Chemistry
The strategic placement of the fluorine atom at the 3-position is not merely structural but functional:
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is highly resistant to Cytochrome P450 oxidation.[1] In non-fluorinated analogs, the 3-position is a common site for Phase I hydroxylation.
-
Acidity Modulation: The electron-withdrawing nature of fluorine (inductive effect, -I) lowers the pKa of the benzoic acid relative to the unsubstituted parent, potentially improving solubility at physiological pH.
-
Conformational Bias: The fluorine atom can induce a preferred conformation in downstream amides via intramolecular hydrogen bonding or electrostatic repulsion, locking the pharmacophore in a bioactive pose.
Part 3: Synthetic Accessibility
Two primary routes exist for synthesizing this intermediate. Route B is generally preferred in GMP environments due to higher purity profiles.[1]
Route A: Radical Halogenation (Industrial Scale)
Direct chlorination of 4-methyl-3-fluorobenzoic acid using radical initiators.[1]
-
Reagents:
gas or Sulfuryl chloride ( ), AIBN (catalyst).[1] -
Drawback: Often yields mixtures of mono-, di-, and trichlorinated products, requiring difficult recrystallization.
Route B: Dehydroxychlorination (Lab/Pilot Scale)
Conversion of 4-(hydroxymethyl)-3-fluorobenzoic acid (derived from reduction of the diester).[1]
-
Reagents: Thionyl chloride (
) or Oxalyl chloride.[1] -
Advantage: High regioselectivity and cleaner impurity profile.[1]
Part 4: Medicinal Chemistry Applications & Workflows
Reactivity Map
The molecule allows for Iterative Derivatization . Chemists can selectively react the carboxylic acid (Amide Coupling) before or after displacing the benzylic chloride, depending on the stability of the incoming nucleophile.
Figure 1: Orthogonal reactivity workflow allowing flexible synthetic ordering.
Case Study: PARP and Kinase Inhibitor Design
This scaffold is particularly relevant in the design of PARP inhibitors (poly(ADP-ribose) polymerase).[1] Many PARP inhibitors (e.g., Olaparib analogs) feature a fluorinated benzyl backbone linked to a piperazine or phthalazinone core.[1]
-
Mechanism: The benzylic chloride reacts with the secondary amine of a piperazine pharmacophore.
-
Result: The 3-fluoro group sits in a hydrophobic pocket of the enzyme, improving binding affinity (
) compared to the non-fluorinated analog.
Part 5: Experimental Protocols
Protocol 1: General Procedure for Benzylic Substitution ( )
This protocol describes the displacement of the chloride with a secondary amine (e.g., morpholine or piperazine derivative).
Reagents:
-
This compound (1.0 equiv)[1]
-
Secondary Amine (1.1 equiv)[1]
-
Potassium Carbonate (
) (2.5 equiv) or DIPEA (3.0 equiv)[1]
Step-by-Step:
-
Dissolution: Dissolve this compound (1.0 mmol, 188 mg) in anhydrous ACN (5 mL).
-
Base Addition: Add powdered
(2.5 mmol, 345 mg). Stir at room temperature for 10 minutes. -
Nucleophile Addition: Add the secondary amine (1.1 mmol) dropwise.
-
Reaction: Heat the mixture to 60°C under nitrogen for 4–6 hours. Monitor by LC-MS (Target mass:
).[1] -
Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate in vacuo.
-
Purification: The crude residue (often the carboxylate salt if not acidified) should be acidified with 1N HCl to pH 3–4 to precipitate the zwitterionic product, or purified via preparative HPLC (C18 column, Water/ACN gradient + 0.1% TFA).
Protocol 2: Amide Coupling (carboxylic acid retention)
Note: If the benzylic chloride is still present, avoid using nucleophilic bases that might cause self-polymerization.
Reagents:
-
Scaffold (1.0 equiv)
-
Amine Partner (1.0 equiv)[1]
-
Coupling Agent: HATU (1.1 equiv)[1]
-
Base: DIPEA (2.0 equiv)[1]
-
Solvent: DCM or DMF.[1]
Step-by-Step:
-
Dissolve the acid in DMF.[1]
-
Add HATU and stir for 5 minutes to activate the ester.
-
Add the amine partner followed immediately by DIPEA.[1]
-
Stir at 0°C to RT for 2 hours. Avoid heating to prevent displacement of the chloride by the amine partner.
Part 6: Handling & Safety Data[1]
Hazard Classification:
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage: Category 2A[1]
-
Specific Target Organ Toxicity: Category 3 (Respiratory)[1]
Critical Warning: As an alkylating agent (benzylic chloride), this compound is potentially genotoxic.[1] It reacts with DNA nucleophiles.[1]
-
Engineering Controls: Always handle in a fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Quenching: Quench excess alkylating agent with a solution of cysteine or dilute ammonium hydroxide before disposal.[1]
References
-
CymitQuimica . This compound Product Page. Retrieved from
-
ChemSrc . CAS 1565375-97-4 Entry and Properties. Retrieved from [1]
-
National Institutes of Health (NIH) .[1] Synthesis of Fluorinated Amines: A Personal Account. PMC3472021. Retrieved from
-
Organic Syntheses . Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).[1][3] Org. Synth. 2002, 79, 176. Retrieved from [1]
-
PrepChem . Synthesis of 4-(chloromethyl)-benzoic acid. Retrieved from
Sources
Technical Guide: Fluorinated Benzoic Acid Intermediates in Drug Development
[1][2][3]
Executive Summary
Fluorinated benzoic acids are not merely chemical building blocks; they are strategic pharmacophores that dictate the metabolic fate and binding affinity of modern therapeutics.[1][2][3] The introduction of fluorine—with its high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å)—mimics hydrogen sterically while altering electronic distribution.
This guide analyzes the synthesis, safety, and application of these intermediates, moving beyond standard textbook definitions to address industrial scalability and safety, specifically focusing on the Halex reaction and oxidative methodologies .
Part 1: Strategic Utility (SAR & Bioisosterism)
In medicinal chemistry, fluorinated benzoic acids serve two primary functions:
-
Metabolic Blocking: Substitution at the para or ortho positions blocks Cytochrome P450-mediated hydroxylation, significantly extending the half-life (
) of the API (Active Pharmaceutical Ingredient). -
pKa Modulation: Fluorine substitution on the benzoic acid ring lowers the pKa (increasing acidity). For example, benzoic acid has a pKa of ~4.2, while 2-fluorobenzoic acid drops to ~3.[1]27. This increased acidity improves solubility at physiological pH and alters protein-ligand binding kinetics.
Part 2: Core Synthesis Technologies
The Halex Reaction (Nucleophilic Aromatic Substitution)
The Halogen Exchange (Halex) reaction is the industrial standard for synthesizing fluorinated aromatic intermediates. It involves the displacement of a chlorine or nitro group by a fluoride ion (typically from KF).
-
Mechanism:
(Nucleophilic Aromatic Substitution).[4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Critical Parameter: The reaction requires a polar aprotic solvent (DMSO, Sulfolane) to solvate the cation (
), leaving the fluoride anion ( ) "naked" and highly nucleophilic. -
Safety Warning (The Shell Incident): In 1990, a catastrophic explosion occurred at a Shell plant during a Halex reaction. The cause was traces of water/acetic acid, which formed unstable intermediates. Strict anhydrous conditions are non-negotiable.
Oxidation of Fluorotoluenes
For direct access to benzoic acids, the oxidation of fluorinated toluenes is preferred over Halex when the fluorinated core already exists. This method avoids the high-pressure/high-temperature risks of
Part 3: Visualization of Mechanisms
Diagram 1: The Halex Reaction Mechanism ( )
This diagram illustrates the transition state and the necessity of the Meisenheimer complex stabilization by electron-withdrawing groups (EWG).
Caption: The
Part 4: Detailed Experimental Protocol
Target: Synthesis of 2,4-Difluorobenzoic Acid via Oxidation.
Rationale: This protocol is chosen for its relevance to fluoroquinolone antibiotic synthesis. It demonstrates the conversion of a methyl group to a carboxylic acid using a greener oxidant system (
Reagents & Equipment[2][6][7][8][9]
-
Substrate: 2,4-Difluorotoluene (1.0 eq)
-
Oxidant: Potassium Permanganate (
) (2.5 eq) -
Solvent: Pyridine / Water (1:1 mixture) - Pyridine acts as a phase transfer helper and buffer.
-
Equipment: 3-neck round bottom flask, reflux condenser, mechanical stirrer (magnetic stirring is insufficient for the
sludge).
Step-by-Step Methodology
-
Setup: Charge the flask with 2,4-difluorotoluene (0.1 mol) and Pyridine/Water (200 mL). Heat to 70°C.
-
Addition: Add
in small portions over 2 hours.-
Critical Control Point: The reaction is exothermic. Maintain temperature between 80-90°C. Rapid addition will cause "boil-over."
-
-
Reflux: Once addition is complete, reflux the mixture (approx. 95-100°C) for 4 hours. The purple color should fade to a brown precipitate (
). -
Filtration: Filter the hot mixture through a Celite pad to remove
. Wash the pad with hot water. -
Acidification (Precipitation):
-
Cool the clear filtrate to 0-5°C.
-
Slowly acidify with concentrated HCl to pH 1-2.
-
Observation: White crystals of 2,4-difluorobenzoic acid will precipitate.
-
-
Purification: Recrystallize from Ethanol/Water (1:3) to remove trace pyridine.
Diagram 2: Oxidation Workflow
Caption: Workflow for the oxidation of fluorotoluenes. Temperature control at Step 2 is critical to prevent thermal runaway.
Part 5: Comparative Data Analysis
The following table compares the three primary industrial routes for generating fluorinated benzoic acids.
| Method | Key Reagents | Yield (Typical) | Scalability | Safety Profile |
| Halex Reaction | KF, Sulfolane, 200°C | 80-90% | High (Continuous Flow preferred) | Moderate: Risk of thermal runaway; requires strict anhydrous conditions. |
| Oxidation | 75-85% | Medium (Batch) | High: Exothermic control required; | |
| Diazotization | 50-70% | Low (Specialty only) | Low: Risk of explosion (diazonium salts); handling HF is hazardous. |
References
-
Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. Halex Reaction Mechanism + Description. Retrieved from [Link]
- Google Patents.Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
-
Organic Syntheses. 2-Amino-3-fluorobenzoic acid. Retrieved from [Link]
Enhancing Metabolic Stability in Drug Discovery: A Technical Guide to the Strategic Use of 4-(Chloromethyl)-3-fluorobenzoic Acid Scaffolds
Abstract
Metabolic instability is a primary driver of compound attrition in drug discovery, leading to poor pharmacokinetic profiles, including low bioavailability and short half-lives.[1][2] The strategic modification of lead compounds to mitigate metabolic liabilities is therefore a cornerstone of medicinal chemistry. This technical guide provides an in-depth analysis of the 4-(chloromethyl)-3-fluorobenzoic acid scaffold as a tool to enhance metabolic stability. We will deconstruct the scaffold to examine the specific contributions of the fluoro, chloromethyl, and carboxylic acid moieties to its overall metabolic profile. This guide offers field-proven experimental protocols for in vitro assessment, guidance on data interpretation, and a mechanistic exploration of how this scaffold can be leveraged to design drug candidates with superior pharmacokinetic properties.
The Imperative of Metabolic Stability in Drug Development
In pharmaceutical research, metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes.[1][3][4] This property is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][4] Metabolism is broadly categorized into two phases:
-
Phase I Metabolism: Involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. The cytochrome P450 (CYP) superfamily of heme-containing enzymes is the primary catalyst for these reactions.[3][4]
-
Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.[3]
A compound that is rapidly metabolized often fails to achieve therapeutic concentrations in vivo. Conversely, a compound that is too stable may accumulate and lead to toxicity.[2] Therefore, optimizing for moderate to high metabolic stability is a key objective in the lead optimization phase. Early assessment using robust in vitro assays allows researchers to eliminate metabolically labile candidates and prioritize those with promising drug-like properties.[3][5]
Deconstructing the this compound Scaffold: A Triumvirate of Physicochemical Influence
The utility of the this compound scaffold arises from the unique and synergistic properties of its three key functional groups.
The Role of the 3-Fluoro Substituent: The Metabolic Shield
The introduction of fluorine into drug candidates is a widely employed and highly effective strategy to enhance metabolic stability.[6][7][8] Its benefits are rooted in fundamental physical organic principles:
-
Blocking Metabolic "Soft Spots": Aromatic and benzylic C-H bonds are common sites of oxidative metabolism by CYP enzymes. Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position physically blocks this transformation. The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~110-126 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~105-113 kcal/mol) and is highly resistant to oxidative cleavage.[9]
-
Electronic Perturbation: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect.[7] This effect lowers the energy of the highest occupied molecular orbital (HOMO) of the aromatic ring, making it less susceptible to electrophilic attack by the activated oxygen species within the CYP active site.[9] This deactivation of the ring reduces the likelihood of aromatic hydroxylation, a common metabolic pathway.
The 4-Chloromethyl Group: A Modulator of Benzylic Metabolism
The benzylic position is notoriously prone to oxidation, typically proceeding through hydroxylation to a benzyl alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid. The chloromethyl group, -CH₂Cl, alters this pathway in several ways:
-
Inductive Effects: The chlorine atom is electron-withdrawing, which can subtly influence the stability of radical intermediates formed during CYP-mediated oxidation, potentially altering the rate of metabolism compared to an unsubstituted methyl group.
-
Alternative Metabolic Fates: The chloromethyl group is a reactive handle that can be targeted by other metabolic pathways. It can undergo nucleophilic displacement via glutathione S-transferases (GSTs), a major Phase II detoxification pathway. It may also be susceptible to hydrolysis, either enzymatically or non-enzymatically, to form the corresponding benzyl alcohol.
The Benzoic Acid Moiety: An Anchor with Metabolic Considerations
The carboxylic acid group is a common pharmacophore element, often critical for target binding through ionic interactions and hydrogen bonding. However, it is not metabolically inert:
-
Phase II Conjugation: Carboxylic acids are primary substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides. While this is a major clearance pathway, acyl glucuronides can be chemically reactive and have been implicated in idiosyncratic drug toxicities.[10][11]
-
Bioisosteric Replacement: If the carboxylic acid proves to be a liability (either through rapid clearance or toxicity), its replacement with a suitable bioisostere, such as a tetrazole or hydroxypyrazole, can be an effective strategy.[10][11][12][13][14] These groups often mimic the acidic and hydrogen-bonding properties of a carboxylic acid while exhibiting different metabolic profiles and improved membrane permeability.[13][14]
Predictive Metabolic Pathways of the Scaffold
Based on the analysis of its functional groups, several metabolic transformations can be predicted for a compound containing the this compound scaffold. The primary sites of metabolism are the carboxylic acid and the chloromethyl group, while the fluorinated aromatic ring is expected to be highly stable.
Caption: Predicted metabolic pathways for the this compound scaffold.
Experimental Validation of Metabolic Stability
Predictive analysis must be confirmed with empirical data. In vitro assays using liver-derived subcellular fractions or cells are the industry standard for evaluating metabolic stability early in the drug discovery process.[3][5]
Liver Microsomal Stability Assay
This assay is a high-throughput method to assess Phase I metabolism, primarily driven by CYP enzymes.[3][15] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes.[3]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation Setup (96-well plate format):
-
Main Reaction: Add phosphate buffer, microsomes (to a final concentration of 0.5 mg/mL), and test compound (to a final concentration of 1 µM) to each well.
-
Negative Control: Prepare parallel wells without the NADPH-regenerating system to confirm that metabolism is enzyme-dependent.
-
Positive Controls: Include a high-turnover compound (e.g., Verapamil) and a low-turnover compound (e.g., Warfarin) to validate the assay.
-
-
Reaction Initiation and Sampling:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system to all wells except the negative controls.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / [microsomal protein concentration]) * 1000.
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolism, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as active transporters.[5][15][16]
Step-by-Step Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.
-
Transfer to pre-warmed incubation medium and perform a cell count and viability check (e.g., via Trypan Blue exclusion).
-
Dilute the cell suspension to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL).
-
-
Incubation Setup (plated format):
-
Dispense the hepatocyte suspension into collagen-coated plates.
-
Add the test compound (final concentration 1 µM) to initiate the incubation.
-
Include positive and negative control compounds as in the microsomal assay.
-
-
Sampling:
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the cell suspension and quench with a cold stop solution (e.g., acetonitrile with internal standard).[16]
-
-
Sample Analysis & Data Calculation:
-
Follow the same procedure for sample processing, LC-MS/MS analysis, and data calculation as described for the microsomal stability assay. The CLint value is typically reported in µL/min/10⁶ cells.
-
Caption: General workflow for in vitro metabolic stability assays.
Data Interpretation and Case Study
The goal of these assays is to rank-order compounds and guide structural modifications. A compound with a short half-life (< 30 min) and high clearance in these systems is likely to have poor oral bioavailability and a short duration of action in vivo. The following hypothetical data illustrates the benefit of the this compound scaffold.
Table 1: Comparative Metabolic Stability Data
| Compound ID | Core Scaffold | Assay System | t½ (min) | CLint | Major Metabolites Identified |
| Lead-01 | 4-Methylbenzoic acid | Human Liver Microsomes | 15 | 92.4 µL/min/mg | M1: 4-(Hydroxymethyl)benzoic acidM2: 4-Carboxybenzaldehyde |
| Lead-01 | 4-Methylbenzoic acid | Human Hepatocytes | 12 | 115.5 µL/min/10⁶ cells | M1, M2, M3: Acyl Glucuronide |
| Opt-01 | This compound | Human Liver Microsomes | > 120 | < 5.8 µL/min/mg | None Detected |
| Opt-01 | This compound | Human Hepatocytes | 95 | 14.6 µL/min/10⁶ cells | M4: Acyl GlucuronideM5: Glutathione Conjugate |
Analysis:
-
Lead-01 , containing a simple 4-methylbenzoic acid scaffold, is rapidly metabolized. The primary metabolic pathway, as revealed by microsomes, is benzylic oxidation of the methyl group.
-
Opt-01 , which incorporates the this compound scaffold, shows a dramatic improvement in metabolic stability. The half-life in microsomes is significantly extended, indicating that the combination of the 3-fluoro and 4-chloromethyl groups successfully blocked CYP-mediated benzylic oxidation.
-
In hepatocytes, Opt-01 is still metabolized, but at a much slower rate than Lead-01. The identified metabolites confirm that clearance is now shifted to Phase II pathways (glucuronidation and glutathione conjugation), which are often more predictable and less prone to generating reactive intermediates than CYP-mediated oxidation. This shift from a rapid Phase I liability to slower Phase II pathways is a hallmark of successful metabolic stabilization.
Conclusion and Future Perspectives
The this compound scaffold is a powerful tool for medicinal chemists seeking to address metabolic liabilities. By strategically combining a metabolic shield (fluorine) with a modulator of benzylic metabolism (chloromethyl group), this scaffold effectively blocks common oxidative pathways and can redirect clearance towards more predictable conjugation routes. The result is a significant enhancement in metabolic stability, a critical step toward developing drug candidates with favorable pharmacokinetic profiles.
The self-validating experimental protocols described herein provide a robust framework for assessing the impact of this and other scaffolds. As drug discovery continues to evolve, the principles of rationally designing molecules with built-in metabolic stability will remain paramount to success. Future work may involve further exploring bioisosteric replacements for the carboxylic acid moiety to fine-tune clearance rates and mitigate any potential risks associated with acyl glucuronide formation, further expanding the utility of this versatile chemical scaffold.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 15, 2026.
- Doty, S. L., et al. (2000). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. PNAS.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Ferreira, L. G., et al. (2019). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
- BenchChem. (2025). The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery. Benchchem.
- Kumar, D., et al. (2014). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. PubMed.
- Guengerich, F. P. (1991). Bioactivation of Halogenated Hydrocarbons by Cytochrome P4502E1. Taylor & Francis.
- Bhattarai, P., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com.
- Cambridge MedChem Consulting. (2022). Acid Bioisosteres. cambridgemedchemconsulting.com.
- Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?.
- Shah, M. B., et al. (2012).
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
- van der Balaan, S., et al. (1996). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed.
- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. wuxiapptec.com.
- Thermo Fisher Scientific. (n.d.).
- Protocols.io. (2025).
- Merck Millipore. (n.d.). Metabolic Stability Assays. merckmillipore.com.
- Lebeuf, R., et al. (2016).
- Vaia. (n.d.). Problem 21 a. Substitution of a chloromethy... vaia.com.
- Pfeiffer, W. D. (n.d.).
- Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. restek.com.
- Alaee, M. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- Chem-Impex. (n.d.). 4-Chloro-3-fluorobenzoic acid. chemimpex.com.
- Ghorbani, M., et al. (2021). Determination of halogenated hydrocarbons in urine samples using a needle trap device packed with Ni/Zn–BTC bi-MMOF via the dynamic headspace method. RSC Publishing.
- PubChem. (n.d.). 4-Chloro-3-fluorobenzoic acid. pubchem.ncbi.nlm.nih.gov.
- Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. chempanda.com.
- ChemicalBook. (2025). 4-Chloro-3-fluorobenzoic acid. chemicalbook.com.
- Sigma-Aldrich. (n.d.). 4-Chloro-3-fluorobenzoic acid. sigmaaldrich.com.
- Singh, P. (n.d.).
- Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
- BenchChem. (2025).
- ResearchGate. (n.d.). Chloromethylation of Aromatic Compounds.
- BLD Pharm. (n.d.). 403-17-8|4-Chloro-3-fluorobenzoic acid. bldpharm.com.
- Creative Bioarray. (n.d.). Methods of Metabolite Identification.
- Enoch, S. J., et al. (2024). Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residu. ScienceDirect.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.
- Zaysev, A. V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC.
- ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. pubs.acs.org.
- Pharma Excipients. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. pharmaexcipients.com.
- ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group.
- ChemRxiv. (n.d.). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. chemrxiv.org.
- MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. mdpi.com.
- MDPI. (n.d.). FDA approved fluorine-containing drugs in 2023. mdpi.com.
- NEDMDG. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. nedmdg.org.
- Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Oxford Academic.
- Chemistry Steps. (2019). Reactions at the Benzylic Position. chemistrysteps.com.
Sources
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. longdom.org [longdom.org]
- 5. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. drughunter.com [drughunter.com]
- 14. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
A Comprehensive Technical Guide to the Synthesis of 4-(Chloromethyl)-3-fluorobenzoic Acid
Introduction
4-(Chloromethyl)-3-fluorobenzoic acid is a key bifunctional building block in modern synthetic chemistry. Its unique substitution pattern—a carboxylic acid for amide or ester formation, a reactive benzylic chloride for nucleophilic substitution, and a fluorine atom to modulate physicochemical properties—makes it a valuable intermediate in the development of pharmaceuticals and advanced materials. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and process optimization considerations for researchers, scientists, and drug development professionals.
Comparative Overview of Synthetic Strategies
The synthesis of this compound predominantly begins from commercially available substituted toluenes or benzoic acids. The most direct and widely employed strategy involves the selective chlorination of the methyl group of 3-fluoro-4-methylbenzoic acid. An alternative, though less direct, route involves the construction of the benzoic acid moiety from a nitrile precursor. This guide will focus on the most efficient and well-documented pathway.
The primary challenge lies in achieving selective monochlorination at the benzylic position without inducing chlorination on the aromatic ring or over-chlorination to the dichloromethyl or trichloromethyl derivatives.[1] This is typically accomplished through a free-radical halogenation mechanism, where reaction conditions are carefully controlled to favor the desired product.[1]
Pathway 1: Direct Radical Chlorination of 3-Fluoro-4-methylbenzoic Acid
This pathway is the most straightforward approach, utilizing the commercially available 3-fluoro-4-methylbenzoic acid as the starting material. The core of this synthesis is the selective free-radical chlorination of the benzylic methyl group.
Reaction Scheme
Caption: Free-radical chlorination of 3-fluoro-4-methylbenzoic acid.
Mechanism and Rationale
The selective chlorination of the benzylic methyl group proceeds via a free-radical chain reaction. The key steps are:
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is homolytically cleaved by heat or UV light to generate initial radicals.[1]
-
Propagation:
-
The initiator radical abstracts a chlorine atom from the chlorinating agent, typically N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to generate a chlorine radical. NCS is often preferred due to its ease of handling as a solid and its ability to provide a low, steady concentration of chlorine radicals, which helps to minimize side reactions.[2][3]
-
The chlorine radical then abstracts a hydrogen atom from the methyl group of 3-fluoro-4-methylbenzoic acid. This is the rate-determining step and is highly selective for the benzylic position because the resulting benzyl radical is stabilized by resonance with the aromatic ring.[4][5]
-
The benzyl radical reacts with another molecule of the chlorinating agent to form the desired product, this compound, and a new radical that continues the chain.
-
-
Termination: The reaction is terminated when two radicals combine.
Choice of Reagents and Conditions:
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) is an excellent choice for controlled monochlorination.[2] Using elemental chlorine (Cl₂) with UV light is also possible but can be harder to control, leading to over-chlorination.[6]
-
Radical Initiator: AIBN or BPO is used in catalytic amounts to initiate the radical chain reaction.
-
Solvent: An inert solvent that is stable under radical conditions, such as carbon tetrachloride (CCl₄), 1,2-dichloroethane (DCE), or chlorobenzene, is required.
-
Energy Input: Heat or UV light is necessary to initiate the decomposition of the radical initiator.[1] The reaction temperature is critical; it must be high enough to initiate the reaction but not so high as to promote undesirable side reactions.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-methylbenzoic acid (1.0 eq.).
-
Reagent Addition: Add a suitable solvent such as 1,2-dichloroethane. Add N-chlorosuccinimide (NCS) (1.05-1.2 eq.) and a catalytic amount of benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02-0.05 eq.).
-
Reaction: Heat the mixture to reflux (typically 80-90°C for DCE) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with water to remove any remaining succinimide and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, hexanes/ethyl acetate) to yield pure this compound as a solid.
-
Data Summary Table
| Parameter | Value/Condition | Rationale |
| Starting Material | 3-Fluoro-4-methylbenzoic acid | Commercially available and direct precursor. |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Provides controlled, low concentration of chlorine for selective monochlorination.[2] |
| Radical Initiator | Benzoyl Peroxide (BPO) or AIBN | Initiates the radical chain reaction at an appropriate temperature. |
| Solvent | 1,2-Dichloroethane (DCE) | Inert solvent with a suitable boiling point for the reaction. |
| Temperature | Reflux (~84°C for DCE) | Provides energy for initiator decomposition and propagation steps. |
| Typical Yield | 75-90% | Dependant on reaction scale and purification efficiency. |
Process Considerations and Optimization
-
Minimizing Di-chlorination: The primary byproduct is the di-chlorinated species, 4-(dichloromethyl)-3-fluorobenzoic acid. To minimize its formation, it is crucial to use only a slight excess of the chlorinating agent (NCS) and to stop the reaction once the starting material is consumed, as monitored by TLC or HPLC.
-
Solvent Choice: While carbon tetrachloride is a classic solvent for radical reactions, its toxicity and environmental impact have led to the use of alternatives like 1,2-dichloroethane, chlorobenzene, or even acetonitrile in some cases.
-
Initiator Concentration: The amount of radical initiator should be kept to a minimum. High concentrations can increase the rate of termination reactions, reducing the overall efficiency.
-
Purification: Recrystallization is often effective for removing the succinimide byproduct and any unreacted starting material. If isomeric impurities are present, column chromatography may be necessary.
Safety Precautions
-
Chlorinating Agents: N-chlorosuccinimide is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Chlorinated solvents like 1,2-dichloroethane are toxic and should be handled in a well-ventilated fume hood.
-
Radical Initiators: Benzoyl peroxide is an organic peroxide and can be explosive when dry or subjected to shock or heat. It is typically supplied wetted with water to reduce its hazard. AIBN releases nitrogen gas upon decomposition.
-
Reaction Conditions: The reaction should be conducted behind a blast shield, especially when running on a larger scale, due to the nature of radical reactions.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure. The appearance of a singlet for the -CH₂Cl protons (typically around 4.6-4.8 ppm in ¹H NMR) is a key diagnostic feature.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern for chlorine.
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
The synthesis of this compound is most effectively achieved through the direct free-radical chlorination of 3-fluoro-4-methylbenzoic acid. This pathway is efficient, high-yielding, and utilizes readily available starting materials. Careful control of reaction conditions, particularly the stoichiometry of the chlorinating agent and the reaction time, is essential to maximize the yield of the desired monochlorinated product and minimize the formation of impurities. The protocol and considerations outlined in this guide provide a solid foundation for researchers to successfully synthesize this important chemical intermediate.
References
-
ECHEMI. Side chain chlorination of substituted toluene.
-
Chemistry Stack Exchange. (2017-02-28). Side chain chlorination of substituted toluene.
-
Google Patents. (1976). US3974093A - Two-component catalyst for the production of side chain halogen substitution products of aromatic compounds.
-
Google Patents. (1977). US4031144A - Chlorination of toluene.
-
Chemistry Stack Exchange. (2016-06-06). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions?.
-
MDPI. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank, 2015(4), M871.
-
PrepChem.com. Synthesis of 4-(chloromethyl)-benzoic acid.
-
Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 7(9).
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS).
-
ChemicalBook. 4-(Chloromethyl)benzoic acid synthesis.
-
International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73.
-
Benchchem. N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
-
Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
-
Google Patents. (2018). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
-
ChemicalBook. 3-Fluoro-4-methylbenzonitrile synthesis.
-
ResearchGate. (2025). Applications of N -Chlorosuccinimide in Organic Synthesis.
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Org. Synth. 1930, 10, 48.
-
ChemicalBook. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.
-
ResearchGate. (2010). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
-
TSI Journals. (2015). N-CHLOROSUCCINIMIDE AS A POTENTIAL REAGENT IN THE CHLORINATION OF THE REGIOISOMERS OF DIHYDROXY BENZOIC ACID IN AQUEOUS SOLUTION. J. Curr. Chem. Pharm. Sc., 5(3), 106-110.
-
Benchchem. Synthesis routes of 2-Fluoro-4-methylbenzonitrile.
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. Org. Synth. 2002, 79, 215.
-
Ossila. 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9.
-
PubChem. 2-Fluoro-4-methylbenzonitrile.
-
PubChem. 4-Fluoro-2-methylbenzonitrile.
Sources
Methodological & Application
Nucleophilic substitution protocols for 4-(Chloromethyl)-3-fluorobenzoic acid
An Application Guide to Nucleophilic Substitution Protocols for 4-(Chloromethyl)-3-fluorobenzoic Acid
Introduction: Unlocking the Potential of a Versatile Building Block
This compound is a key bifunctional synthetic intermediate prized by researchers in medicinal chemistry and materials science. Its value lies in the strategic placement of three distinct functional groups: a carboxylic acid for amide couplings or salt formation, a fluorine atom to modulate physicochemical properties such as lipophilicity and metabolic stability, and a highly reactive chloromethyl group. This chloromethyl group, being benzylic, is an excellent electrophilic handle for a wide array of nucleophilic substitution reactions, enabling the facile introduction of diverse functionalities.
This guide provides an in-depth exploration of the reactivity of the benzylic chloride on this compound. We will delve into the mechanistic underpinnings that govern its reactivity and present a series of detailed, field-proven protocols for its derivatization. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to confidently and effectively utilize this versatile building block in their synthetic campaigns.
PART 1: Mechanistic Considerations—The "Why" Behind the Reaction
The reactivity of the chloromethyl group in this compound is significantly enhanced compared to a simple primary alkyl chloride. This "benzylic effect" stems from the ability of the adjacent aromatic ring to stabilize the transition states of both SN1 and SN2 reaction pathways.[1] The choice between these two dominant mechanisms is not arbitrary; it is a direct consequence of the experimental conditions employed.
-
SN2 Pathway (Bimolecular Nucleophilic Substitution): This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) that solvate the counter-ion but leave the nucleophile highly reactive. For this compound, a primary benzylic halide, the SN2 pathway is generally the most common and predictable.[2]
-
SN1 Pathway (Unimolecular Nucleophilic Substitution): This two-step process involves the initial departure of the leaving group to form a resonance-stabilized benzylic carbocation intermediate, which is then rapidly captured by the nucleophile. This pathway is favored by polar protic solvents (e.g., water, ethanol), which can stabilize both the carbocation intermediate and the departing anion, and by weaker nucleophiles.[2]
The electronic nature of the ring substituents—the electron-withdrawing fluorine and carboxylic acid groups—also plays a crucial role. These groups destabilize the formation of a positive charge on the benzylic carbon, thus generally disfavoring a pure SN1 mechanism. However, the state of the carboxylic acid is critical. Under basic conditions, the formation of the carboxylate anion (-COO⁻) introduces an electron-donating group (by resonance), which would significantly stabilize a carbocation and could increase the propensity for an SN1-type reaction. Therefore, careful control of pH and reaction conditions is paramount for predictable outcomes.
Caption: SN1 and SN2 mechanistic pathways for benzylic halides.
PART 2: Core Application Protocols
The following protocols are designed as robust starting points for the derivatization of this compound. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: O-Alkylation — Synthesis of Ethers
The formation of an ether linkage is a common strategy in drug design. This protocol utilizes conditions analogous to the Williamson ether synthesis, where an alcohol is first deprotonated to form a potent alkoxide nucleophile.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired alcohol (1.2 equivalents) and anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M relative to the limiting reagent).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents), portion-wise. Rationale: Cesium carbonate is often more effective due to the higher solubility of the resulting cesium alkoxide and the "cesium effect," which can accelerate SN2 reactions.
-
Nucleophilic Attack: Stir the resulting suspension at 0 °C for 15-20 minutes. Then, add a solution of this compound (1.0 equivalent) in a minimum amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Gentle heating (e.g., 50-60 °C) may be required for less reactive or sterically hindered alcohols.
-
Workup & Purification: Upon completion, pour the reaction mixture into water and acidify with 1N HCl to pH ~3-4. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.
Protocol 2: N-Alkylation — Synthesis of Secondary and Tertiary Amines
Direct alkylation of amines is a fundamental transformation for building complex molecular scaffolds. This protocol uses a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing the formation of the unreactive amine hydrochloride salt.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile (0.3 M).
-
Addition of Reagents: Add the primary or secondary amine of choice (1.5 equivalents) followed by potassium carbonate (K₂CO₃, 2.0 equivalents).[3] Rationale: K₂CO₃ is an inexpensive and effective base for this transformation. An excess of the amine nucleophile can sometimes be used as the base, but using an inorganic base is often cleaner.
-
Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and stir for 6-24 hours.[3]
-
Workup & Purification: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and water. Separate the layers. If the product contains a basic nitrogen and an acidic carboxylic acid, it may be zwitterionic and have low solubility. In such cases, adjusting the pH of the aqueous layer can facilitate extraction. For example, acidifying will protonate the amine, bringing it into the aqueous phase, while basifying will deprotonate the carboxylic acid. The final product is typically purified by column chromatography or recrystallization.
Caption: A typical experimental workflow for N-alkylation.
Protocol 3: S-Alkylation — Synthesis of Thioethers
Thiolates are exceptionally potent nucleophiles, and their reactions with benzylic halides are typically rapid and high-yielding. These reactions proceed cleanly via an SN2 mechanism.
Step-by-Step Methodology:
-
Thiolate Generation: Dissolve the desired thiol (1.1 equivalents) in ethanol or DMF (0.4 M). Add a base such as potassium carbonate (1.5 equivalents) or sodium hydroxide (1.1 equivalents) and stir at room temperature for 10 minutes to generate the thiolate anion.
-
Nucleophilic Attack: Add a solution of this compound (1.0 equivalent) in the same solvent.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours due to the high nucleophilicity of the thiolate.
-
Workup & Purification: Quench the reaction by adding water. Acidify with 1N HCl to protonate the carboxylic acid. Extract the product with ethyl acetate (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The resulting thioether can be purified by column chromatography.
Protocol 4: Cyanation — Synthesis of a Nitrile
The introduction of a nitrile group provides a versatile handle for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and sodium cyanide (NaCN, 1.5 equivalents). Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate safety measures. Always work in a certified fume hood.
-
Solvent Addition: Add anhydrous DMSO (0.5 M). Rationale: DMSO is an excellent polar aprotic solvent for dissolving cyanide salts and promoting SN2 reactions.
-
Reaction: Heat the mixture to 60-70 °C and stir for 3-6 hours.
-
Workup & Purification: Cool the reaction mixture and pour it carefully into a large volume of ice water. Acidify the solution with 1N HCl. A precipitate may form, which can be collected by filtration. Alternatively, extract the product with ethyl acetate. Wash the organic layer thoroughly with water and brine to remove residual DMSO and cyanide salts. Dry over Na₂SO₄, filter, and concentrate. Purify by recrystallization or column chromatography.
Summary of Protocols
The following table summarizes the general conditions for the nucleophilic substitution reactions described.
| Transformation | Nucleophile Source | Typical Base | Recommended Solvent | Temperature | Product Class |
| O-Alkylation | Alcohol, Phenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | RT to 60 °C | Ether |
| N-Alkylation | Primary/Secondary Amine | K₂CO₃, Et₃N | Acetonitrile, THF | Reflux | Amine |
| S-Alkylation | Thiol | K₂CO₃, NaOH | Ethanol, DMF | Room Temperature | Thioether |
| Cyanation | NaCN, KCN | N/A | DMSO, DMF | 60-70 °C | Nitrile |
| Hydrolysis | H₂O | K₂CO₃, NaOH | THF/H₂O, Acetone/H₂O | Reflux | Alcohol |
Conclusion
This compound stands out as a robust and adaptable starting material for chemical synthesis. A clear understanding of the underlying SN1 and SN2 mechanisms allows for the rational design of experiments and the predictable synthesis of a wide range of derivatives. The protocols detailed herein for O-, N-, and S-alkylation, as well as cyanation, provide a solid and reliable foundation for researchers to build upon. By carefully selecting the nucleophile, base, solvent, and temperature, scientists can effectively harness the reactivity of this benzylic chloride to construct novel molecules for applications spanning from drug discovery to advanced materials.
References
- Vertex Pharmaceuticals Inc. (2022). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
-
Gónzalez-Lafont, À., et al. (2008). Origin of the SN2 Benzylic Effect. Journal of the American Chemical Society. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]
- Kim, D., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Royal Society of Chemistry.
-
Paquin, J. F., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Organic Syntheses. (n.d.). alcohol. Retrieved from [Link]
-
PubMed. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from [Link]
-
PubMed. (2015). Synthesis of aryl tri- and difluoromethyl thioethers via a C-H-thiocyanation/fluoroalkylation cascade. Retrieved from [Link]
-
PubMed. (2018). Synthesis of Difluoromethylthioesters from Aldehydes. Retrieved from [Link]
-
Beilstein Journals. (2024). From perfluoroalkyl aryl sulfoxides to ortho thioethers. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
Accounts of Chemical Research. (2012). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Retrieved from [Link]
-
Figshare. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers1. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. Retrieved from [Link]
-
PubMed. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. Retrieved from [Link]
-
PubMed. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
- Google Patents. (n.d.). JPS56110777A - Ester derivative of 4-fluorobenzoic acid.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Retrieved from [Link]
-
PubMed. (2017). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC Esterification for a Chloromethyl Ester. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
PubMed. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct N-alkylation of sulfur-containing amines. Retrieved from [Link]
Sources
Application Notes and Protocols for Amide Coupling Reactions of 4-(Chloromethyl)-3-fluorobenzoic acid
Introduction: Navigating the Amide Coupling of a Bifunctional Substrate
The formation of an amide bond is one of the most fundamental and frequently utilized transformations in organic synthesis, particularly within the realm of drug discovery and development.[1] While a plethora of coupling reagents and protocols have been developed, the successful and high-yielding synthesis of a target amide often hinges on the specific functionalities present in the carboxylic acid and amine coupling partners. The substrate, 4-(chloromethyl)-3-fluorobenzoic acid, presents a unique challenge due to the presence of a reactive benzylic chloride in addition to the carboxylic acid. This bifunctionality necessitates a careful selection of reaction conditions to ensure chemoselective acylation of the amine without competing nucleophilic substitution at the chloromethyl position.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with this compound. We will explore several robust protocols, discuss the rationale behind the choice of reagents, and provide insights into potential side reactions and troubleshooting.
Core Principles of Amide Bond Formation
The conversion of a carboxylic acid and an amine into an amide is not a spontaneous process and requires the "activation" of the carboxylic acid. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus making the carbonyl carbon more susceptible to nucleophilic attack by the amine. The general mechanism involves the formation of a highly reactive intermediate, such as an active ester, acyl chloride, or O-acylisourea, which is then readily attacked by the amine to form the desired amide.
Figure 1: Generalized workflow for amide bond formation.
Recommended Protocols for this compound
Given the electrophilic nature of the benzylic chloride in this compound, it is crucial to select coupling conditions that favor the acylation of the amine over nucleophilic attack on the chloromethyl group. The following protocols are recommended, with a discussion of their respective advantages and disadvantages.
Protocol 1: HATU-Mediated Amide Coupling
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient and widely used coupling reagent known for its rapid reaction times and low rates of racemization.[2] It is particularly effective for coupling sterically hindered amino acids and for minimizing side reactions.[2]
Rationale: HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), activates the carboxylic acid to form a highly reactive OAt-active ester.[3] The use of a hindered, non-nucleophilic base is critical to deprotonate the carboxylic acid without competing in a nucleophilic attack on the benzylic chloride.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added HATU (1.1 eq) and DIPEA (2.5 eq).
-
The mixture is stirred at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
The desired amine (1.0-1.2 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 1-4 hours).
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amide.
Figure 2: Step-by-step workflow for HATU-mediated coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
The use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[4]
Rationale: EDC activates the carboxylic acid to form an O-acylisourea intermediate.[5] In the presence of HOBt, this intermediate is rapidly converted to an HOBt-active ester, which is less prone to side reactions and racemization.[4] Similar to the HATU protocol, a non-nucleophilic base is employed to minimize side reactions with the benzylic chloride.
Experimental Protocol:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous dichloromethane (DCM) or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Add a non-nucleophilic base such as DIPEA or triethylamine (2.0 eq).
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Acyl Chloride Formation with Thionyl Chloride (SOCl₂)
For certain applications, converting the carboxylic acid to the corresponding acyl chloride followed by reaction with the amine can be a highly effective method.[6][7]
Rationale: Thionyl chloride (SOCl₂) is a common reagent for the preparation of acyl chlorides from carboxylic acids.[6] The resulting acyl chloride is highly reactive and will readily undergo nucleophilic acyl substitution with an amine. This method should be approached with caution due to the potential for side reactions with the benzylic chloride under the acidic conditions generated (HCl byproduct).[] It is best suited for less sensitive amines and when other methods have failed.
Experimental Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.
-
To this compound (1.0 eq) is added an excess of thionyl chloride (SOCl₂, 5-10 eq) and a catalytic amount of DMF (1-2 drops).
-
The mixture is heated to reflux (typically around 70-80 °C) for 1-2 hours, or until gas evolution ceases.
-
The excess SOCl₂ is carefully removed under reduced pressure.
-
The crude acyl chloride is dissolved in an anhydrous aprotic solvent such as DCM or THF.
-
In a separate flask, the amine (1.1 eq) is dissolved in the same solvent with a suitable base (e.g., triethylamine or pyridine, 2.0 eq) and cooled to 0 °C.
-
The solution of the acyl chloride is added dropwise to the cooled amine solution.
-
The reaction is stirred at room temperature and monitored for completion.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
The crude amide is purified by column chromatography.
Data Summary and Comparison of Methods
| Coupling Method | Reagents | Base | Typical Solvent | Temperature | Advantages | Potential Disadvantages |
| HATU Coupling | HATU | DIPEA | DMF | Room Temp | High efficiency, fast reaction times, low racemization.[2] | Higher cost of reagent, potential for guanidinylation of the amine.[9][10] |
| EDC/HOBt Coupling | EDC·HCl, HOBt | DIPEA, TEA | DCM, DMF | 0 °C to RT | Cost-effective, readily available reagents, good yields.[4] | Longer reaction times, potential for side reactions if not controlled. |
| Acyl Chloride | SOCl₂, cat. DMF | Pyridine, TEA | DCM, THF | Reflux, then 0 °C to RT | Highly reactive intermediate, can be effective for unreactive amines.[6] | Harsh conditions, potential for side reactions at the benzylic chloride, safety concerns (toxic byproducts).[] |
Troubleshooting and Scientific Insights
Trustworthiness Through Self-Validation: Every protocol should be a self-validating system. This means careful monitoring and characterization are paramount.
-
Reaction Monitoring: TLC and LC-MS are indispensable tools for monitoring the progress of the reaction. The disappearance of the starting carboxylic acid and the appearance of the product spot/peak should be tracked. Incomplete reactions can often be driven to completion by adding a slight excess of the coupling reagent and base or by extending the reaction time.
-
Side Reaction Identification: The primary anticipated side product is the result of nucleophilic substitution at the benzylic chloride by the amine coupling partner, especially if a primary or secondary amine is used. This will result in a product with a higher molecular weight than the desired amide. LC-MS is an excellent tool for identifying such byproducts.
-
Chemoselectivity Enhancement: To favor amidation over substitution at the chloromethyl group:
-
Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine).
-
Pre-activate the carboxylic acid with the coupling reagent before adding the amine. This ensures the activated species is readily available for reaction with the amine, minimizing the time the free amine is in the presence of the benzylic chloride.
-
Maintain a low reaction temperature, especially during the initial stages of the reaction.
-
Expertise & Experience in Causality:
The choice of coupling reagent and conditions is not arbitrary; it is dictated by the chemical nature of the substrates. The electron-withdrawing fluorine atom on the benzene ring can slightly increase the acidity of the carboxylic acid, which is generally favorable for activation. However, the main concern remains the electrophilicity of the benzylic chloride.
The superiority of HATU in many cases stems from the formation of the OAt-active ester, which is highly reactive towards amines. This rapid reaction kinetically outcompetes the slower nucleophilic attack on the benzylic chloride.
In the case of the acyl chloride method, the high reactivity of the intermediate is a double-edged sword. While it can effectively acylate even poorly nucleophilic amines, it also increases the likelihood of undesired side reactions. The generation of HCl during the formation of the acyl chloride can also potentially catalyze side reactions. Therefore, this method is generally reserved for situations where other, milder methods are unsuccessful.
Conclusion
The successful amide coupling of this compound requires a thoughtful approach that prioritizes chemoselectivity. By employing robust coupling reagents like HATU or EDC/HOBt in conjunction with non-nucleophilic bases and carefully controlled reaction conditions, researchers can achieve high yields of the desired amides while minimizing the formation of unwanted byproducts. The protocols and insights provided in this application note serve as a comprehensive guide for navigating the synthesis of these valuable chemical entities.
References
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(41), 34468-34475. [Link]
-
ResearchGate. (2025). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. [Link]
-
ResearchGate. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
PubMed. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
ScienceDirect. (n.d.). Recent development of peptide coupling reagents in organic synthesis. [Link]
-
Saurabh Khadse. (2018). Side reactions in peptide synthesis: An overview. [Link]
-
ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
-
Beilstein Journal of Organic Chemistry. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. [Link]
-
Organic Syntheses. (n.d.). EDC-HCl/OxymaPure-Mediated Amide Bond Formation in Solution at Room Temperature. [Link]
-
PubMed. (2003). Multicomponent Coupling Reactions for Organic Synthesis: Chemoselective Reactions With Amide-Aldehyde Mixtures. [Link]
-
Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. [Link]
-
Journal of Emerging Investigators. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. people.uniurb.it [people.uniurb.it]
Application Notes & Protocols: Leveraging 4-(Chloromethyl)-3-fluorobenzoic Acid in Advanced Peptidomimetic Synthesis
Introduction: The Strategic Imperative for Fluorinated Scaffolds in Peptidomimetics
In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to harness the high potency and selectivity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] The rational design of these synthetic molecules often involves the incorporation of non-natural amino acids and unique chemical scaffolds to modulate their three-dimensional structure and physicochemical properties.[2][3] Among the vast arsenal of synthetic building blocks, fluorinated aromatic compounds have emerged as particularly powerful tools.[4][5][6]
The strategic incorporation of fluorine into a molecular framework can profoundly influence its biological activity.[6] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving pharmacokinetic profiles.[5][6] This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of a uniquely functionalized building block, 4-(Chloromethyl)-3-fluorobenzoic acid , in the synthesis of novel peptidomimetics.
This versatile reagent offers a trifunctional scaffold: a carboxylic acid for standard peptide coupling, a reactive chloromethyl group for side-chain elaboration or cyclization, and a strategically placed fluorine atom to impart favorable electronic and conformational properties. We will explore the causality behind its utility, provide detailed, field-tested protocols for its incorporation into peptide chains, and discuss the characterization of the resulting peptidomimetic structures.
Physicochemical Properties and Synthetic Rationale
This compound is a crystalline solid with the molecular formula C₈H₆ClFO₂. Its structure presents a unique combination of reactive sites that can be orthogonally addressed in a synthetic sequence.
| Property | Value | Source |
| CAS Number | 1565375-97-4 | [7] |
| Molecular Formula | C₈H₆ClFO₂ | N/A |
| Molecular Weight | 188.59 g/mol | N/A |
| Appearance | White to light yellow powder/crystal | [8] |
The true synthetic power of this molecule lies in the distinct reactivity of its functional groups:
-
Carboxylic Acid: The primary site for incorporation into a peptide backbone using standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methodologies. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the acidity of the carboxylic acid.
-
Chloromethyl Group: A key functional handle for post-synthetic modification. This benzylic chloride is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of side-chain functionalities. This enables the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
-
Fluorine Atom: Positioned at the 3-position, the fluorine atom exerts a significant electronic effect on the aromatic ring. This can modulate the pKa of the carboxylic acid and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions) within the binding pocket of a biological target.[4][6] This strategic fluorination can lead to enhanced binding affinity and improved metabolic stability.[4][5]
Experimental Protocols: Solid-Phase Synthesis of a Peptidomimetic
The following protocols detail the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Workflow Overview
Caption: General workflow for peptidomimetic synthesis using this compound.
Protocol 1: Incorporation of this compound onto a Resin-Bound Peptide
This protocol assumes the synthesis is being performed on a 0.1 mmol scale using a standard solid-phase synthesis vessel.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in DMF for 30 minutes.[9]
-
Wash the resin thoroughly with DMF (3 x 10 mL).
-
-
Activation of this compound:
-
In a separate vial, dissolve 4 equivalents of this compound (75.4 mg, 0.4 mmol) and 4 equivalents of OxymaPure® (56.8 mg, 0.4 mmol) in a minimal amount of DMF.
-
Add 4 equivalents of DIC (62 µL, 0.4 mmol) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test.
-
-
Washing:
Protocol 2: Side-Chain Modification via Nucleophilic Substitution
This protocol describes a general method for alkylating the chloromethyl group with a primary amine nucleophile.
Materials:
-
Resin-bound peptidomimetic containing the 4-(chloromethyl)-3-fluorobenzoyl moiety
-
Primary amine of choice (e.g., benzylamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Swell the resin from the previous step in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 10 mL).
-
-
Alkylation Reaction:
-
Prepare a solution of the desired primary amine (10 equivalents, 1.0 mmol) and DIPEA (10 equivalents, 174 µL, 1.0 mmol) in DMF.
-
Add this solution to the resin.
-
Agitate the reaction vessel at 50 °C for 12-24 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.
-
-
Washing:
-
After the reaction is complete, drain the solution.
-
Wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL) to ensure complete removal of excess amine and DIPEA.
-
Protocol 3: Cleavage from Resin and Global Deprotection
This protocol is for cleaving the final peptidomimetic from a standard acid-labile resin (e.g., Wang or Rink Amide).
Materials:
-
Dry, resin-bound peptidomimetic
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[10]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Product Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptidomimetic by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers and residual TFA.
-
-
Drying:
-
Dry the crude peptidomimetic pellet under a stream of nitrogen or in a vacuum desiccator.
-
Characterization and Data Analysis
The synthesized peptidomimetics should be characterized using standard analytical techniques to confirm their identity and purity.
| Technique | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the final product. |
| Mass Spectrometry (MS) | The observed molecular weight should match the calculated molecular weight of the target peptidomimetic. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹⁹F NMR spectra will confirm the incorporation of the this compound moiety and the success of the side-chain modification. |
Causality in Experimental Design
Caption: Relationship between functional groups of the scaffold and synthetic/biological outcomes.
The choice of this compound is deliberate and founded on sound medicinal chemistry principles. The orthogonality of the carboxylic acid and the chloromethyl group allows for a two-stage diversification strategy: initial incorporation into the peptide backbone followed by a wide range of possible side-chain modifications. The fluorine atom is not merely a passive substituent; its electron-withdrawing nature can pre-organize the conformation of the peptidomimetic and introduce favorable interactions with the target protein, potentially leading to increased potency and selectivity.[6]
Conclusion
This compound is a high-value building block for the synthesis of sophisticated peptidomimetics. Its unique trifunctional nature provides a robust platform for creating diverse libraries of compounds with tailored properties. The protocols outlined in this application note offer a reliable and reproducible methodology for the incorporation and subsequent modification of this versatile scaffold. By understanding the interplay between the structural features of this reagent and the desired biological outcomes, researchers can accelerate the design and discovery of next-generation therapeutics.
References
- The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025, December 28). Google Cloud.
- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Benchchem.
- 4-Chloro-3-fluorobenzoic acid. Chem-Impex.
- 4-Chloro-3-Fluorobenzoic Acid 98.0%(GC). PureSynth.
- 1565375-97-4|this compound|BLD Pharm. BLD Pharm.
- 4-Chloro-3-fluorobenzoic acid | 403-17-8. Sigma-Aldrich.
- Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. PubMed.
- 4-Chloro-3-fluorobenzoic acid. Matrix Scientific.
- Fluorine in drug discovery: Role, design and case studies. Google Cloud.
- Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (2025, November 18). Google Cloud.
- Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Google Cloud.
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021, May 10). MDPI.
- Novel peptidomimetics: synthesis, characterization, and molecular modeling studies. arkat usa.
- 6H-Benzo[cd]pyrene. CAS.org.
- Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library.
- 4-Chloro-3-fluorobenzoic acid (CAS 403-17-8) Properties | Density, Cp, Viscosity. Mol-Instincts.
- 4-Chloro-3-fluorobenzoic acid CAS#: 403-17-8. ChemicalBook.
- 3H-diazirin-3-yl]arenes into Peptides. Thieme.
- Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2. (2023, May 23). PMC.
- Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. (2024, March 28). Research and Reviews.
- Synthesis protocols. Peptideweb.com.
- CAS RN | 14474-33-0. Thermo Fisher Scientific.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI.
- 3-Bromo-1H-1,2,4-triazole | CAS 7343-33-1 | SCBT. Santa Cruz Biotechnology.
- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022, February 14). Biomatik.
- Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry.
- CAS 5272-33-3 3-Butyn-2-ol,2-methyl-4-(trimethylsilyl)-. Alfa Chemistry.
- Potassium aquapentachlororuthenate(III) 14404-33-2. Sigma-Aldrich.
Sources
- 1. rroij.com [rroij.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. 1565375-97-4|this compound|BLD Pharm [bldpharm.com]
- 8. chemimpex.com [chemimpex.com]
- 9. biomatik.com [biomatik.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 4-(Chloromethyl)-3-fluorobenzoic acid
Introduction: The Strategic Advantage of Fluorinated Heterocycles in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This is not a fleeting trend but a testament to the profound and predictable influence of fluorine on the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorine's unique characteristics—high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3]
Fluorinated heterocycles, in particular, represent a confluence of two powerful strategies in drug design: the proven bioactivity of heterocyclic frameworks and the advantageous physicochemical modulation afforded by fluorine.[4] These scaffolds are prevalent in a multitude of therapeutic areas, from oncology to infectious diseases.
This guide provides a comprehensive overview and detailed protocols for the utilization of a versatile and readily available fluorinated building block: 4-(Chloromethyl)-3-fluorobenzoic acid . We will explore its application in the synthesis of several key fluorinated heterocyclic cores, demonstrating its utility for researchers, scientists, and professionals in drug development. The protocols herein are designed to be robust and adaptable, providing a solid foundation for further derivatization and optimization.
Core Principles: A Tandem Approach to Heterocycle Synthesis
The synthetic strategy outlined in this guide leverages a powerful and efficient tandem reaction sequence: an initial nucleophilic substitution (N-alkylation) followed by an intramolecular cyclization. This approach allows for the construction of complex heterocyclic systems from simple, commercially available starting materials in a streamlined manner.
This compound is an ideal starting material for this strategy due to its bifunctional nature. The chloromethyl group serves as a reactive electrophile for N-alkylation of various nucleophiles, while the carboxylic acid moiety provides a handle for subsequent ring-closing reactions. The fluorine atom, positioned on the aromatic ring, is carried through the synthetic sequence, imparting its beneficial properties to the final heterocyclic product.
Figure 1: General workflow for the tandem N-alkylation and intramolecular cyclization strategy.
Application 1: Synthesis of Fluorinated Isoindolinones
Fluorinated isoindolinones are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities. The following protocol details their synthesis from this compound and a primary amine via a tandem N-alkylation and intramolecular amidation.
Protocol 1: Two-Step Synthesis of 6-Fluoro-2-substituted-isoindolin-1-ones
This protocol involves the initial formation of an N-substituted-4-(chloromethyl)-3-fluorobenzamide, followed by a base-mediated intramolecular cyclization.
Step 1: N-Alkylation of Primary Amine
| Reagent/Solvent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Primary Amine (e.g., Aniline) | 1.1 | Nucleophile |
| Triethylamine (Et3N) | 2.2 | Base to neutralize HCl byproduct and facilitate reaction |
| Dichloromethane (DCM) | - | Solvent |
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) and the primary amine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO3 solution, and finally with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-alkylated intermediate. This intermediate can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization to form Isoindolinone
| Reagent/Solvent | Molar Equiv. | Purpose |
| N-alkylated intermediate | 1.0 | Substrate for cyclization |
| Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) | 1.2 | Base to deprotonate the carboxylic acid and facilitate cyclization |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | - | Solvent |
Procedure:
-
Dissolve the crude N-alkylated intermediate (1.0 eq) in anhydrous THF or DMF.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-fluoro-2-substituted-isoindolin-1-one.
Figure 2: Synthetic pathway to fluorinated isoindolinones.
Application 2: Synthesis of Fluorinated Phthalazinones
Phthalazinone derivatives are known to possess a wide range of biological activities, including antitumor and antimicrobial properties.[5] The following protocol describes a straightforward synthesis of fluorinated phthalazinones from this compound and hydrazine derivatives.
Protocol 2: Synthesis of 7-Fluoro-2-substituted-2,3-dihydrophthalazin-1,4-diones
This protocol utilizes a condensation reaction between the starting material and a hydrazine to form the heterocyclic core.
| Reagent/Solvent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Hydrazine Hydrate or Substituted Hydrazine | 1.2 | Nucleophile for condensation |
| Ethanol or Acetic Acid | - | Solvent |
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or acetic acid, add hydrazine hydrate or a substituted hydrazine (1.2 eq).
-
Reflux the reaction mixture for 6-18 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography on silica gel to yield the 7-fluoro-2-substituted-2,3-dihydrophthalazin-1,4-dione.
Figure 3: Synthetic pathway to fluorinated phthalazinones.
Application 3: Synthesis of Fluorinated Benzodiazepine-diones
Benzodiazepines are a well-known class of psychoactive drugs. The introduction of fluorine can modulate their activity and pharmacokinetic profiles. This protocol outlines a potential route to fluorinated benzodiazepine-diones using this compound and an amino acid.
Protocol 3: Synthesis of 8-Fluoro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine-2,5-diones
This multi-step synthesis involves an initial N-acylation of an amino acid, followed by N-alkylation and a final intramolecular cyclization.
Step 1: N-Acylation of an Amino Acid
| Reagent/Solvent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Amino Acid (e.g., Glycine) | 1.1 | Nucleophile |
| Thionyl Chloride (SOCl2) or Oxalyl Chloride | 1.2 | To activate the carboxylic acid |
| Dichloromethane (DCM) | - | Solvent |
| Triethylamine (Et3N) | 3.0 | Base |
Procedure:
-
Convert this compound to its acid chloride by reacting with thionyl chloride or oxalyl chloride in DCM.
-
In a separate flask, dissolve the amino acid (1.1 eq) and triethylamine (3.0 eq) in DCM.
-
Slowly add the freshly prepared acid chloride solution to the amino acid solution at 0 °C.
-
Stir the reaction at room temperature for 4-8 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the N-acylated amino acid intermediate.
Step 2: Intramolecular Cyclization to form Benzodiazepine-dione
| Reagent/Solvent | Molar Equiv. | Purpose |
| N-acylated amino acid intermediate | 1.0 | Substrate for cyclization |
| Ammonia or Primary Amine | Excess | Nucleophile for the second nitrogen |
| Dicyclohexylcarbodiimide (DCC) or other coupling agent | 1.2 | To facilitate the final amide bond formation |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | - | Solvent |
Procedure:
-
Dissolve the N-acylated amino acid intermediate (1.0 eq) in DCM or DMF.
-
Add an excess of ammonia (as a solution in methanol or bubbled through the reaction) or a primary amine.
-
Add the coupling agent (e.g., DCC, 1.2 eq) and stir at room temperature for 24-48 hours.
-
Filter off any precipitated urea byproduct.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 8-fluoro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine-2,5-dione.
Figure 4: Multi-step synthesis of fluorinated benzodiazepine-diones.
Conclusion and Future Outlook
The protocols detailed in this application note showcase the versatility of this compound as a readily accessible building block for the synthesis of medicinally relevant fluorinated heterocycles. The tandem N-alkylation/intramolecular cyclization strategy provides a robust and efficient pathway to diverse molecular scaffolds. The resulting fluorinated isoindolinones, phthalazinones, and benzodiazepine-diones can serve as valuable starting points for further chemical exploration and drug discovery programs. The continued development of novel synthetic methodologies utilizing such fluorinated building blocks will undoubtedly accelerate the discovery of next-generation therapeutics.
References
-
Li, S., et al. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Synthesis, 54(12), 2764-2774. [Link]
-
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Singh, I., & Tandon, V. (2024). Fluorine in drug discovery: Role, design and case studies. Bioorganic & Medicinal Chemistry, 100, 117622. [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of fluorinated quinazolinones. [Link]
-
Mlostoń, G., Romański, J., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Materials, 15(20), 7244. [Link]
-
ResearchGate. (n.d.). Synthesis of fluorinated dihydropyrrolo[2,1‐b]quinazolin‐9(1H)‐ones. [Link]
-
Lipunova, G. N., et al. (2025). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. Russian Chemical Reviews, 94(8). [Link]
-
Gouverneur, V., & Tredwell, M. (2012). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Chimia, 66(6), 399-403. [Link]
-
Mlostoń, G., Romański, J., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Materials, 15(20), 7244. [Link]
-
O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337-2348. [Link]
-
Balachandran, C., et al. (1991). Fluorinated Nitrogen Heterocycles via Cyclization. I. Trifluoromethyl-2-pyridones from Fluorinated 1,3-Dicarbonyls and Cyanoacetamide. The Journal of Organic Chemistry, 56(1), 1-6. [Link]
-
Kumar, A., & Kumar, V. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6826-6853. [Link]
-
Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(6), 849. [Link]
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
-
Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
The Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. [Link]
-
Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. [Link]
-
PubChem. (n.d.). 4-Chloro-3-fluorobenzoic acid. [Link]
-
Johnstone, R. A. W., Payling, D. W., & Thomas, C. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 2223-2224. [Link]
-
Cetinkaya, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Catalysts, 13(2), 350. [Link]
-
Alonso, F., & Moglie, Y. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. European Journal of Organic Chemistry, 2014(36), 8045-8068. [Link]
-
Gakh, A. A., & Shermolovich, Y. G. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(7), 839-863. [Link]
-
PubChem. (n.d.). 4-Chlorobenzoic Acid. [Link]
-
Beier Group. (n.d.). Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. longdom.org [longdom.org]
- 5. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Esterification of 4-(Chloromethyl)-3-fluorobenzoic Acid for Pharmaceutical Intermediates
Abstract
4-(Chloromethyl)-3-fluorobenzoic acid is a critical building block in contemporary drug discovery, valued for its trifunctional scaffold that allows for diverse molecular elaboration. The esterification of its carboxyl group is a frequent and vital transformation in the synthesis of advanced pharmaceutical intermediates. However, the presence of a reactive benzylic chloride and an electron-withdrawing fluorine atom introduces specific challenges that require careful methodological consideration to achieve high yields and purity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust esterification methods: the classic Fischer-Speier esterification and the milder Steglich esterification. We offer in-depth mechanistic insights, step-by-step protocols, comparative analysis, and troubleshooting guidance to enable rational method selection and successful synthesis.
Introduction: The Synthetic Challenge
The intrinsic reactivity of this compound presents a duality that is both synthetically useful and challenging. The carboxyl group allows for the introduction of ester moieties, which can serve as protecting groups, modulators of pharmacokinetic properties, or handles for further coupling reactions. Simultaneously, the benzylic chloride is a potent electrophile, susceptible to nucleophilic substitution.[1] This creates a competitive reaction landscape where the chosen esterification conditions can inadvertently lead to undesired side products through reaction at the benzylic position.
The primary challenge is to achieve selective O-acylation of an incoming alcohol at the carboxyl group without promoting nucleophilic attack at the benzylic carbon. This requires a careful balance of catalyst choice, temperature control, and reaction time. This guide explores two methods that operate under fundamentally different mechanistic paradigms to address this challenge.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4] It is an equilibrium-driven process, and its primary advantages are operational simplicity and the use of inexpensive, readily available reagents.[2][5]
Principle and Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. A strong acid catalyst (typically H₂SO₄ or HCl) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6][7][8] The alcohol, acting as a weak nucleophile, then attacks the activated carbonyl carbon to form a tetrahedral intermediate.[7] Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final product and regenerate the acid catalyst.[5][6]
Caption: Mechanism of Fischer-Speier Esterification.
Protocol: Synthesis of Methyl 4-(Chloromethyl)-3-fluorobenzoate
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 188.58 | 5.0 g | 26.5 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1.0 mL | ~18 |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |
| Ethyl Acetate (EtOAc) | - | As needed | - |
| Brine (Saturated NaCl) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 26.5 mmol).
-
Add methanol (100 mL). The acid may not fully dissolve initially.
-
While stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL) down the condenser. An exotherm may be observed.
-
Heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle.
-
Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), visualizing with a UV lamp.
-
After the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature.
-
Reduce the volume of methanol to approximately 20 mL using a rotary evaporator.
-
Transfer the residue to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.
-
Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
Workflow and Considerations
Caption: Experimental workflow for Fischer Esterification.
Expertise & Experience: The primary risk with this method is the potential for methanol to act as a nucleophile at the benzylic position, forming a methyl ether byproduct, especially with prolonged heating. Using a large excess of the alcohol helps drive the esterification equilibrium forward, allowing for shorter reaction times and minimizing this side reaction.[8][9] Careful monitoring by TLC is crucial to avoid over-running the reaction.
Method 2: Steglich Esterification
For substrates that are sensitive to the harsh acidic conditions and high temperatures of the Fischer method, the Steglich esterification offers a powerful, mild alternative.[10][11] It utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10][12]
Principle and Mechanism
The Steglich esterification proceeds under neutral conditions at or below room temperature.[13] The mechanism involves two key stages:
-
Activation: The carboxylic acid adds to the DCC molecule to form a highly reactive O-acylisourea intermediate.[10][12]
-
Coupling: The DMAP catalyst, being a superior nucleophile to the alcohol, attacks the O-acylisourea to form a yet more reactive N-acylpyridinium intermediate.[10][11] This highly electrophilic species is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the stable N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents and can often be removed by filtration.[10]
Caption: Mechanism of Steglich Esterification.
Protocol: Synthesis of Benzyl 4-(Chloromethyl)-3-fluorobenzoate
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 188.58 | 2.0 g | 10.6 | 1.0 |
| Benzyl Alcohol | 108.14 | 1.27 g | 11.7 | 1.1 |
| DCC | 206.33 | 2.4 g | 11.7 | 1.1 |
| DMAP | 122.17 | 130 mg | 1.06 | 0.1 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Procedure
-
In a 100 mL round-bottom flask, dissolve this compound (2.0 g, 10.6 mmol), benzyl alcohol (1.27 g, 11.7 mmol), and DMAP (130 mg, 1.06 mmol) in dichloromethane (50 mL).
-
Equip the flask with a magnetic stir bar and cool the solution to 0 °C in an ice-water bath.
-
In a separate beaker, dissolve DCC (2.4 g, 11.7 mmol) in a minimal amount of DCM (~10 mL).
-
Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate (DCU) will begin to form.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow and Considerations
Caption: Experimental workflow for Steglich Esterification.
Trustworthiness: The key to a successful and clean Steglich esterification is the removal of the DCU byproduct. Filtering through Celite® is highly effective. The acidic and basic washes during work-up are critical for removing any unreacted starting materials and residual DMAP. Alternative carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also be used; EDC's corresponding urea byproduct is water-soluble, simplifying purification.[10][11]
Comparative Analysis and Method Selection
The choice between Fischer and Steglich esterification depends on the specific alcohol being used, the scale of the reaction, and the sensitivity of other functional groups that may be present on the alcohol substrate.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Conditions | Harsh (Strong Acid, Heat) | Mild (Neutral, 0 °C to RT)[13] |
| Primary Alcohol | Generally effective[2] | Highly effective[14] |
| Secondary Alcohol | Effective, but may be slower[2] | Highly effective[14] |
| Tertiary Alcohol | Not suitable (prone to elimination)[2] | Can be effective, though may be slow[14] |
| Key Byproduct | Water (must be removed to drive equilibrium) | Dicyclohexylurea (DCU) (removed by filtration)[10] |
| Cost | Low (commodity reagents) | High (DCC and DMAP are more expensive) |
| Work-up | Requires neutralization and extensive washing. | Primarily involves filtration followed by standard washing. |
| Benzylic Chloride Risk | Moderate risk of substitution by alcohol/water. | Low risk due to mild, neutral conditions. |
Recommendation: For simple, unhindered primary alcohols like methanol or ethanol on a large scale where cost is a factor, the Fischer-Speier method is a viable option, provided the reaction is carefully monitored to prevent byproduct formation. For more valuable, complex, or sterically hindered alcohols, or for substrates with acid-sensitive functional groups, the Steglich method is unequivocally the superior choice, ensuring higher purity and yield of the desired product.
References
-
Fischer–Speier esterification - Wikipedia. [Link]
-
Steglich esterification - Grokipedia. [Link]
-
Steglich Esterification Definition - Organic Chemistry Key Term - Fiveable. [Link]
-
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - MDPI. [Link]
-
Fischer Esterification: Definition, Examples, and Mechanism - Chemistry Learner. [Link]
-
Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - JoVE. [Link]
-
Fischer esterification reaction - BYJU'S. [Link]
-
CHEM 2325 Module 23: Esterification via Alkylation - YouTube. [Link]
-
5.2.2 Synthesis of Esters - NPTEL Archive. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
esterification - alcohols and carboxylic acids - Chemguide. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. [Link]
-
Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. [Link]
-
Acid to Ester - Common Conditions. [Link]
-
Ester synthesis by O-alkylation - Organic Chemistry Portal. [Link]
-
-
The Fischer Esterification. [Link]
-
-
Fischer Esterification-Typical Procedures - OperaChem. [Link]
-
The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity - American Chemical Society. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. [Link]
-
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism - Moodle. [Link]
-
Fischer Esterification. [Link]
-
21.6: Chemistry of Esters. [Link]
-
Mitsunobu Reaction. [Link]
-
Fischer Esterification - Chemistry Steps. [Link]
-
Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC. [Link]
-
Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper(I)-Catalyzed Esterification of Alkynoic Acids with Benzyl Halides Under Ligand-Free Conditions - ResearchGate. [Link]
-
Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing). [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. [Link]
-
p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. [Link]
-
Reactions at the Benzylic Position - Chemistry Steps. [Link]
-
CHLOROMETHYLATION OF POLYFLUOROAROMATIC COMPOUNDS. - Fluorine notes. [Link]
- CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google P
- CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google P
Sources
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification: Definition, Examples, and Mechanism [chemistrylearner.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [moodle.tau.ac.il]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. fiveable.me [fiveable.me]
- 12. archive.nptel.ac.in [archive.nptel.ac.in]
- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 14. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
Application Notes and Protocols for the Functionalization of 4-(Chloromethyl)-3-fluorobenzoic Acid
Introduction: A Versatile Scaffold for Modern Chemistry
4-(Chloromethyl)-3-fluorobenzoic acid is a key bifunctional building block in contemporary organic synthesis, particularly valued in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive benzyl chloride moiety, an electron-withdrawing fluorine atom, and a versatile carboxylic acid group, offers a unique platform for the construction of complex molecular architectures. The presence of fluorine can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in the design of novel therapeutics and advanced materials.[1]
This technical guide provides a comprehensive overview of the synthetic transformations possible at the benzyl chloride position of this compound. We will delve into the mechanistic nuances of these reactions, influenced by the electronic landscape of the substituted benzene ring, and provide detailed, field-proven protocols for key functionalization reactions.
Understanding the Reactivity of the Benzyl Chloride Group
The benzyl chloride group in this compound is primed for nucleophilic substitution reactions. The benzylic position is inherently activated towards both S_N1 and S_N2 pathways due to the ability of the adjacent aromatic ring to stabilize carbocation intermediates or transition states.[2][3] However, for this primary benzyl chloride, the S_N2 mechanism is expected to predominate.[4]
The reactivity of the benzylic carbon is further influenced by the electronic effects of the substituents on the aromatic ring. The fluorine atom at the 3-position and the carboxylic acid group at the 4-position are both electron-withdrawing groups. This electronic pull decreases the electron density of the benzene ring, which can have a nuanced effect on the S_N2 reaction at the benzylic position. While strong electron-wittransforminghdrawing groups can slightly decelerate S_N2 reactions at benzylic positions by destabilizing the electron-rich transition state, the primary factor remains the accessibility of the benzylic carbon to the nucleophile.[4] Therefore, this compound remains a highly viable substrate for a range of nucleophilic displacement reactions.
Section 1: Nucleophilic Substitution Reactions
The primary mode of functionalizing the benzyl chloride group is through nucleophilic substitution, enabling the introduction of a wide array of functionalities, including ethers, amines, and esters.
Synthesis of Benzyl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alcohol and an alkyl halide.[5] In the context of this compound, this reaction allows for the facile introduction of an alkoxy group at the benzylic position.
Causality of Experimental Choices:
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the alcohol, forming the nucleophilic alkoxide. Stronger bases like sodium hydride could potentially react with the carboxylic acid proton, leading to undesired side reactions.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal as it effectively solvates the potassium cation without solvating the alkoxide anion, thereby enhancing its nucleophilicity.
-
Temperature: Gentle heating is typically required to drive the reaction to completion in a reasonable timeframe.
Experimental Protocol: Synthesis of 4-(Methoxymethyl)-3-fluorobenzoic Acid
-
Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.88 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol).
-
Solvent and Nucleophile Addition: Add 40 mL of anhydrous DMF, followed by methanol (0.64 g, 20 mmol).
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidification and Extraction: Acidify the aqueous solution to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
dot
Caption: Workflow for Williamson Ether Synthesis.
Synthesis of Primary Amines via Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often encountered with direct amination.[6][7][8][9] This multi-step process utilizes potassium phthalimide as an ammonia surrogate.[6][7][8][9]
Causality of Experimental Choices:
-
Phthalimide: The nitrogen in phthalimide is rendered acidic by the two flanking carbonyl groups, allowing for its deprotonation to form a potent nucleophile.[8][10]
-
Hydrazine: Hydrazine is used in the final step to cleave the N-alkylphthalimide intermediate, releasing the desired primary amine under relatively mild conditions.[7]
-
Solvent: DMF is an excellent solvent for the S_N2 reaction between the phthalimide anion and the benzyl chloride.
Experimental Protocol: Synthesis of 4-(Aminomethyl)-3-fluorobenzoic Acid
-
Formation of N-Benzylphthalimide:
-
In a 100 mL round-bottom flask, suspend potassium phthalimide (2.04 g, 11 mmol) in 40 mL of anhydrous DMF.
-
Add this compound (1.88 g, 10 mmol) to the suspension.
-
Heat the mixture to 90-100 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into 200 mL of water.
-
Collect the precipitated N-(3-fluoro-4-carboxybenzyl)phthalimide by filtration and wash with water.
-
-
Hydrazinolysis:
-
Suspend the crude N-benzylphthalimide intermediate in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (1.0 mL, 20 mmol) to the suspension.
-
Heat the mixture to reflux for 2-3 hours, during which a thick precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and add 50 mL of 2 M HCl.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold water.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate until pH 7-8.
-
The desired 4-(aminomethyl)-3-fluorobenzoic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
dot
Caption: Workflow for Gabriel Synthesis.
Section 2: Oxidation of the Benzyl Chloride Group
The benzyl chloride moiety can be oxidized to the corresponding aldehyde, a valuable functional group for further synthetic manipulations such as reductive amination or Wittig reactions.
Kornblum Oxidation
The Kornblum oxidation provides a method for converting alkyl halides to aldehydes using dimethyl sulfoxide (DMSO) as the oxidant.[1][11] The reaction proceeds via an intermediate alkoxysulfonium salt, which then undergoes base-mediated elimination to yield the aldehyde.[11]
Causality of Experimental Choices:
-
DMSO: Serves as both the solvent and the oxidant in this transformation.
-
Base: A mild base like sodium bicarbonate (NaHCO₃) is used to facilitate the final elimination step without promoting side reactions.
-
Temperature: Elevated temperatures are typically required for the initial S_N2 displacement of the chloride by DMSO.
Experimental Protocol: Synthesis of 3-Fluoro-4-formylbenzoic Acid
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.88 g, 10 mmol) in 30 mL of DMSO.
-
Base Addition: Add sodium bicarbonate (1.26 g, 15 mmol) to the solution.
-
Reaction: Heat the mixture to 130-140 °C and stir for 2-3 hours.
-
Monitoring: Monitor the formation of the aldehyde by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 150 mL of ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.
dot
Caption: Workflow for Kornblum Oxidation.
Section 3: Reduction of the Benzyl Chloride Group
The benzyl chloride can be readily reduced to a methyl group, providing access to 3-fluoro-4-methylbenzoic acid, another valuable building block.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a convenient and milder alternative to using hydrogen gas for reduction reactions.[12] Ammonium formate, in the presence of a palladium catalyst, serves as an in-situ source of hydrogen.[12][13][14]
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly efficient and commonly used catalyst for hydrogenation reactions.[15][16]
-
Hydrogen Source: Ammonium formate is a stable, easy-to-handle solid that decomposes in the presence of the catalyst to provide hydrogen.[12][13]
-
Solvent: Methanol is a suitable solvent that dissolves the reactants and facilitates the transfer of hydrogen to the catalyst surface.
Experimental Protocol: Synthesis of 3-Fluoro-4-methylbenzoic Acid
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.88 g, 10 mmol), ammonium formate (3.15 g, 50 mmol), and 40 mL of methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often accompanied by gentle gas evolution.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol.
-
Work-up: Combine the filtrates and remove the methanol under reduced pressure.
-
Purification: Dissolve the residue in water and acidify with 1 M HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry to afford 3-fluoro-4-methylbenzoic acid.
dot
Caption: Workflow for Catalytic Transfer Hydrogenation.
Data Summary
| Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time | Product |
| Williamson Ether Synthesis | Alcohol, K₂CO₃ | DMF | 60-70 °C | 4-6 hours | 4-(Alkoxymethyl)-3-fluorobenzoic acid |
| Gabriel Synthesis | Potassium Phthalimide, Hydrazine Hydrate | DMF, EtOH | 90-100 °C | 8-11 hours (total) | 4-(Aminomethyl)-3-fluorobenzoic acid |
| Kornblum Oxidation | DMSO, NaHCO₃ | DMSO | 130-140 °C | 2-3 hours | 3-Fluoro-4-formylbenzoic acid |
| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Methanol | Room Temp. | 2-4 hours | 3-Fluoro-4-methylbenzoic acid |
Conclusion
This compound is a highly versatile intermediate that provides access to a diverse range of functionalized benzoic acid derivatives. The protocols outlined in this guide offer reliable and reproducible methods for the selective transformation of the benzyl chloride moiety. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively leverage this building block in the synthesis of novel compounds for a wide array of applications in the pharmaceutical and materials science industries.
References
-
Williamson Ether Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company. Retrieved February 15, 2026, from [Link]
-
Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Eureka | Patsnap. (n.d.). Retrieved February 15, 2026, from [Link]
-
Kornblum oxidation - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
- CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.). Google Patents.
-
-
The Williamson Ether Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]
-
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]
-
Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Williamson Ether Synthesis | Chem-Station Int. Ed. (2014, April 13). Retrieved February 15, 2026, from [Link]
-
The Gabriel Synthesis - Chemistry Steps. (n.d.). Retrieved February 15, 2026, from [Link]
-
DMSO Oxidation of Benzylalcohols to Benzaldehydes - [www.rhodium.ws]. (n.d.). Retrieved February 15, 2026, from [Link]
-
Gabriel Synthesis - YouTube. (2025, February 25). Retrieved February 15, 2026, from [Link]
-
Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. (n.d.). Retrieved February 15, 2026, from [Link]
-
Alcohols to Aldehydes, Part 3: Oxidations with DMSO - YouTube. (2022, March 1). Retrieved February 15, 2026, from [Link]
-
Catalyst-free aerobic photooxidation of sensitive benzylic alcohols with chemoselectivity controlled using DMSO as the solvent - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]
-
DMSO Oxidation of Benzyl Alcohols to Benzaldehydes - Erowid. (n.d.). Retrieved February 15, 2026, from [Link]
-
Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws]. (n.d.). Retrieved February 15, 2026, from [Link]
-
Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. (n.d.). Retrieved February 15, 2026, from [Link]
-
Gabriel synthesis - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Gabriel Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ch22: Gabriel synthesis of RNH2 - University of Calgary. (n.d.). Retrieved February 15, 2026, from [Link]
-
SN2 Reaction: 2o Benzyl Chloride with HS - - ChemTube3D. (n.d.). Retrieved February 15, 2026, from [Link]
-
Kornblum Oxidation - SynArchive. (n.d.). Retrieved February 15, 2026, from [Link]
-
The Gabriel Synthesis - Master Organic Chemistry. (2018, January 31). Retrieved February 15, 2026, from [Link]
-
Gabriel Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved February 15, 2026, from [Link]
-
Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review t - Zenodo. (n.d.). Retrieved February 15, 2026, from [Link]
-
Chemoselectivity in Transfer-Hydrogenation Reactions - UC Berkeley. (2014, April 4). Retrieved February 15, 2026, from [Link]
-
Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
SN2 Reactions of Nitranions with Benzyl Chlorides - Future4200. (n.d.). Retrieved February 15, 2026, from [Link]
-
Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. (n.d.). Retrieved February 15, 2026, from [Link]
-
Effect of Allylic Groups on SN2 Reactivity - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2) Pre-lab reading from Zub. (n.d.). Retrieved February 15, 2026, from [Link]
-
DMSO Oxidation. (n.d.). Retrieved February 15, 2026, from [Link]
-
Gabriel Synthesis - Cambridge University Press. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ammonium Formate - Common Organic Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
-
Benzyl Deprotection (H2 + Pd/C) - Common Organic Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
-
The Power of Fluorine: Methyl 4-Chloro-3-Fluorobenzoate in Modern Chemical Applications. (2026, January 26). Retrieved February 15, 2026, from [Link]
-
Gabriel Synthesis - YouTube. (2016, November 28). Retrieved February 15, 2026, from [Link]
-
Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
- 1. Kornblum Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. chemtube3d.com [chemtube3d.com]
- 4. idc-online.com [idc-online.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 12. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. zenodo.org [zenodo.org]
- 14. ocf.berkeley.edu [ocf.berkeley.edu]
- 15. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. Ammonium Formate [commonorganicchemistry.com]
4-(Chloromethyl)-3-fluorobenzoic acid as a linker in drug discovery
Application Note: Strategic Utilization of 4-(Chloromethyl)-3-fluorobenzoic Acid in Drug Discovery
Executive Summary
In the expanding landscape of targeted protein degradation (TPD) and fragment-based drug discovery (FBDD), the selection of the linker moiety is as critical as the warhead or the E3 ligase ligand. This compound (CMFBA) represents a high-value bifunctional building block. Its utility stems from the orthogonality of its two reactive handles: a carboxylic acid for standard amide coupling and a benzylic chloride for nucleophilic substitution (
Crucially, the 3-fluorine substituent is not merely decorative. It exerts a negative inductive effect (
Chemical Profile & Reactivity
| Property | Data | Relevance in Protocol |
| Formula | Stoichiometry calculations. | |
| MW | 188.58 g/mol | -- |
| CAS | 122761-03-7 | Sourcing verification. |
| Acid pKa | ~3.8 (Predicted) | Slightly more acidic than benzoic acid (4.2) due to F-substitution; requires buffered aqueous workups. |
| Reactivity A | Benzylic Chloride | High susceptibility to |
| Reactivity B | Carboxylic Acid | Standard peptide coupling (EDC/NHS, HATU). |
| Stability | Moisture Sensitive | The benzylic chloride can hydrolyze to the alcohol over time; store under inert gas at -20°C. |
Expert Insight: The Fluorine Effect
The fluorine atom at the meta position relative to the chloromethyl group plays a dual role:
-
Metabolic Stability: It blocks potential Phase I metabolic oxidation at the aromatic ring.
-
Reactivity Modulation: The electron-withdrawing nature of fluorine destabilizes the formation of a benzylic carbocation. This disfavors
hydrolysis pathways, making CMFBA more robust during handling than unsubstituted benzyl chlorides, while retaining excellent reactivity [1, 2].
Strategic Workflows: Order of Operations
When incorporating CMFBA into a PROTAC or library scaffold, the order of reaction is paramount to prevent polymerization (self-reaction between the acid/carboxylate and the alkyl chloride).
Decision Tree: Synthesis Strategy
Figure 1: Strategic decision tree for functionalizing this compound based on the incoming nucleophile.
Detailed Protocol: Synthesis of a PROTAC Linker Intermediate
This protocol describes the synthesis of a "Linker-E3 Ligase" conjugate, utilizing Path A (Protection Strategy) to ensure high purity. This is preferred when reacting with secondary amines (e.g., piperazine derivatives common in drug discovery).
Phase 1: Acid Protection
Rationale: Protecting the carboxylic acid prevents the formation of zwitterionic species that complicate purification and solubility.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous Methanol (0.2 M).
-
Catalysis: Add concentrated
(0.1 eq) or Thionyl Chloride ( , 1.2 eq) dropwise at 0°C. -
Reflux: Heat to reflux (65°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The acid spot should disappear.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated
(rapidly, to avoid hydrolyzing the chloride), then Brine. Dry over .[1] -
Yield: Quantitative conversion to Methyl 4-(chloromethyl)-3-fluorobenzoate .
Phase 2: Displacement (Linker Attachment)
Rationale: The benzylic chloride is displaced by the amine of the linker or ligand.
-
Setup: In a flame-dried flask, dissolve the amine-containing fragment (e.g., N-Boc-piperazine or a PEG-amine) (1.1 eq) in anhydrous DMF or MeCN.
-
Base: Add
(2.0 eq) or DIPEA (1.5 eq).-
Note: Inorganic bases (
) are preferred in MeCN to prevent potential quaternization side reactions seen with some tertiary amine bases.
-
-
Addition: Add the Methyl 4-(chloromethyl)-3-fluorobenzoate (from Phase 1) (1.0 eq) dissolved in minimal solvent.
-
Reaction: Stir at 40°C for 4–12 hours.
-
Checkpoint: Monitor LC-MS for the disappearance of the chloride starting material.
-
-
Purification: Dilute with water, extract with EtOAc. If the product is polar, use DCM/MeOH. Purify via flash chromatography.
Phase 3: Saponification & Final Coupling
Rationale: Exposing the acid for the final attachment to the Warhead/POI ligand.
-
Hydrolysis: Dissolve the intermediate in THF:Water (3:1). Add LiOH (2.5 eq). Stir at RT for 1 hour.
-
Caution: Do not heat aggressively; the fluorine atom makes the ring slightly susceptible to nucleophilic aromatic substitution (
) by hydroxide at high temperatures, though the electron-rich benzyl-amine substituent mitigates this [3].
-
-
Acidification: Carefully adjust pH to ~4 with 1M HCl. Extract with EtOAc/n-Butanol.
-
Coupling: The resulting free acid is now ready for standard HATU/DIPEA coupling to the Target Protein ligand.
Application: PROTAC Assembly Logic
The following diagram illustrates how CMFBA serves as the critical junction between an E3 ligase ligand (e.g., Thalidomide analog) and the target protein warhead.
Figure 2: Modular assembly of a PROTAC using CMFBA. The molecule acts as a rigid, aromatic spacer that can improve the pharmacokinetic profile of the final degrader.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in | Hydrolysis of chloride | Ensure solvents are anhydrous. Use molecular sieves in the reaction. |
| Dimerization | Amine reacting with two Chlorides | Use excess amine (1.2–1.5 eq) and add the chloride solution slowly to the amine. |
| Fluorine displacement | Avoid strong alkoxide bases (NaOMe, NaOEt) at high temperatures. Use hindered bases ( | |
| Insolubility | Zwitterion formation | Protect the acid as a methyl/tert-butyl ester before performing the amine displacement. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736536, 4-Chloro-3-fluorobenzoic acid. (Note: Structural analog reference for physicochemical properties). Retrieved from [Link]
-
Atkins, A. P., et al. (2024). Benzylic C(sp3)–H fluorination.[2][3][4] Beilstein Journal of Organic Chemistry.[3][4] (Discusses stability of benzylic fluorides/chlorides). Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. (Contextualizes the use of aromatic linkers in TPD). Retrieved from [Link]
Sources
Solid-phase synthesis applications of 4-(Chloromethyl)-3-fluorobenzoic acid
An In-Depth Guide to the Solid-Phase Synthesis Applications of 4-(Chloromethyl)-3-fluorobenzoic Acid
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the applications of this compound as a versatile linker in solid-phase synthesis (SPS). We will explore the fundamental principles governing its use, provide validated protocols for its application, and discuss the rationale behind key experimental steps.
Introduction: The Strategic Role of Linkers in Solid-Phase Synthesis
Solid-phase synthesis (SPS) has revolutionized the chemical synthesis of complex molecules, particularly peptides and small molecule libraries, by anchoring a starting material to an insoluble polymer support.[1][2][3] This approach simplifies purification, as excess reagents and by-products are removed by simple washing, and allows for the use of excess reagents to drive reactions to completion.[1][4]
The linker is a critical component in this methodology. It serves as the molecular bridge connecting the nascent molecule to the solid support.[5] An ideal linker must be stable to the reaction conditions used during chain elongation or modification but must be selectively cleavable under conditions that do not degrade the final product.[5] this compound is a type of benzyl-based linker, analogous in function to the classic Merrifield and Wang linkers, designed for the immobilization of molecules, typically through carboxyl, hydroxyl, or amine functionalities, and subsequent cleavage to yield a carboxylic acid.
The structure of this compound offers three key features:
-
Carboxylic Acid Group: This provides the point of attachment to an amino-functionalized solid support (e.g., aminomethyl polystyrene) via a stable amide bond.
-
Chloromethyl Group: This benzylic chloride is a reactive electrophile, allowing for the nucleophilic attachment of the first building block of the desired synthetic target. This is the "business end" of the linker where the substrate is loaded.
-
Fluorine Substituent: The electron-withdrawing fluorine atom on the benzene ring subtly modulates the reactivity of the chloromethyl group and the acid lability of the final benzyl ester/ether bond. It also serves as a useful spectroscopic marker for reaction monitoring via ¹⁹F NMR if desired.
Core Chemistry: Attachment and Cleavage Mechanisms
The utility of the this compound linker is defined by its attachment and cleavage chemistry. Understanding these processes is fundamental to its successful application.
Immobilization of the Linker onto the Solid Support
The linker is first covalently attached to an amino-functionalized resin. This is a standard amide bond formation reaction. The carboxylic acid of the linker is activated using common peptide coupling reagents, which converts the hydroxyl group into a better leaving group, facilitating the attack by the primary amine on the resin.
Substrate Loading and Synthesis
Once the linker is attached to the resin, the first building block of the target molecule is loaded. This occurs via nucleophilic substitution at the benzylic chloride. For instance, a carboxylic acid can be loaded as its cesium salt, or a phenol can be deprotonated with a mild base to form a phenoxide, which then displaces the chloride to form a benzyl ester or benzyl ether, respectively.
Following loading, the substrate attached to the solid support undergoes a series of chemical transformations to build the final molecule. The stability of the linker's amide bond and the substrate's benzylic linkage is paramount during these steps.
Cleavage from the Support
The final step is the cleavage of the synthesized molecule from the resin. The benzyl ester or ether linkage is susceptible to acidolysis. Treatment with a strong acid, most commonly trifluoroacetic acid (TFA), protonates the ester/ether oxygen, making the benzylic carbon highly electrophilic and susceptible to cleavage. This regenerates the carboxylic acid on the linker (which remains attached to the resin) and releases the desired product with a functional group corresponding to the initial point of attachment (e.g., a hydroxyl group if a phenol was attached).
The choice of cleavage conditions can be tuned. Highly acid-labile protecting groups on the synthesized molecule may require milder cleavage cocktails or alternative linker strategies.
| Feature | Description | Common Reagents/Conditions |
| Resin Attachment | Amide bond formation | Aminomethyl Polystyrene, TentaGel |
| Coupling Reagents | Activation of carboxylic acid | HBTU, HATU, DIC/HOBt |
| Substrate Loading | Nucleophilic substitution | Cs₂CO₃ (for acids), K₂CO₃ (for phenols) in DMF |
| Cleavage | Acidolysis of benzyl ester/ether | 95% TFA in H₂O, with scavengers (e.g., TIS) |
Application Focus: Solid-Phase Synthesis of Benzofuran Libraries
Benzofurans are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][7][8] The solid-phase synthesis of benzofuran libraries allows for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. Here, we detail a workflow using the this compound linker.
The general strategy involves:
-
Immobilizing a substituted phenol onto the linker-functionalized resin.
-
Performing an on-resin reaction, such as a palladium-catalyzed cyclization, to construct the benzofuran core.[8]
-
Cleaving the final product from the solid support.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained laboratory personnel. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Preparation of 4-(Chloromethyl)-3-fluorobenzoyl Aminomethyl Resin
Objective: To covalently attach the this compound linker to an aminomethyl polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
This compound (3.0 eq. relative to resin loading)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase reaction vessel
Procedure:
-
Resin Swelling: Place the aminomethyl polystyrene resin (1.0 g, ~1.0 mmol) in the reaction vessel. Add DMF (~10 mL/g of resin) and gently agitate for 1 hour to swell the resin beads. Drain the DMF.
-
Linker Activation: In a separate flask, dissolve this compound (566 mg, 3.0 mmol) and HBTU (1.1 g, 2.9 mmol) in DMF (5 mL). Add DIPEA (1.05 mL, 6.0 mmol) and stir for 5 minutes at room temperature. The solution should be homogeneous.
-
Coupling Reaction: Add the activated linker solution to the swollen resin. Gently agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). For each wash, agitate for 2 minutes before draining.
-
Capping (Optional but Recommended): To cap any unreacted amine sites, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes. Then, repeat the washing steps from step 4.
-
Drying: Dry the functionalized resin under high vacuum for at least 12 hours.
-
Validation: The success of the coupling can be qualitatively confirmed using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines. The loading can be quantified by cleaving the linker from a small sample and analyzing via UV-Vis spectroscopy.
Protocol 2: Solid-Phase Synthesis of a 2-Substituted Benzofuran
Objective: To synthesize a benzofuran derivative on the prepared resin. This protocol uses a substituted salicylaldehyde as the starting material.
Materials:
-
4-(Chloromethyl)-3-fluorobenzoyl aminomethyl resin (from Protocol 1)
-
Substituted Salicylaldehyde (e.g., 5-bromosalicylaldehyde) (5.0 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (5.0 eq.)
-
Propargylamine (3.0 eq.)
-
Copper(I) Iodide (CuI) (0.2 eq.)
-
DMF, anhydrous
-
TFA Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether, cold
Procedure:
A. Immobilization of Salicylaldehyde
-
Swell the resin (200 mg, ~0.2 mmol) in anhydrous DMF (3 mL) for 1 hour. Drain the DMF.
-
In a separate flask, dissolve the 5-bromosalicylaldehyde (201 mg, 1.0 mmol) in anhydrous DMF (4 mL). Add K₂CO₃ (138 mg, 1.0 mmol).
-
Add the solution to the resin. Agitate the mixture at 50°C for 16 hours.
-
Drain the reaction mixture and wash the resin thoroughly with DMF (3x), H₂O/DMF (1:1) (2x), DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
B. On-Resin Cyclization
-
Swell the aldehyde-functionalized resin in DMF (3 mL).
-
Add propargylamine (40 µL, 0.6 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Agitate the reaction mixture at 80°C for 8 hours.
-
Cool to room temperature. Drain the solution and wash the resin with DMF (5x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
C. Cleavage and Product Isolation
-
Place the dry, resin-bound product in a reaction vessel.
-
Add the freshly prepared TFA cleavage cocktail (3 mL).
-
Gently agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate into a clean flask. Wash the resin with a small amount of fresh TFA (1 mL).
-
Concentrate the combined filtrate under a stream of nitrogen gas to reduce the volume by ~90%.
-
Precipitate the crude product by adding cold diethyl ether (~15 mL).
-
Centrifuge the mixture to pellet the product. Decant the ether.
-
Wash the pellet with cold ether two more times.
-
Dry the crude product under vacuum.
-
Purification: Purify the crude product using reverse-phase HPLC to obtain the final 5-bromo-2-(aminomethyl)benzofuran. Characterize by LC-MS and NMR.
References
- Combinatorial Chemistry Review. (2020, March 10). Carboxylic Acid Linkers - Solid Phase Synthesis.
- MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- MDPI. (2022, November 29).
- PMC. (n.d.).
- James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(17), 4855-4946.
- Nowick, J. S. (n.d.).
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- Albericio, F., & Kruger, H. G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-248.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- CR Subscription Agency. (n.d.). Combinatorial Chemistry with Solid Phase Synthesis: An Outline.
- PMC. (2015, January 21). Advances in Fmoc solid-phase peptide synthesis.
- PMC. (2022, November 11). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- University of Leeds. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. bachem.com [bachem.com]
- 3. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crsubscription.com [crsubscription.com]
- 5. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for Reactions of 4-(Chloromethyl)-3-fluorobenzoic Acid
An In-Depth Technical Guide
Abstract
4-(Chloromethyl)-3-fluorobenzoic acid is a bifunctional synthetic building block of significant interest in pharmaceutical and materials science research. Its utility is derived from two distinct reactive centers: a carboxylic acid and a benzylic chloride. This dual reactivity presents a formidable challenge, as many synthetic transformations require chemoselectivity, targeting one group while leaving the other intact. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of protecting groups to navigate the complex reactivity of this molecule. We will explore the inherent reactivity of each functional group, present a logical framework for choosing a protection strategy, and provide detailed, field-proven protocols for key transformations.
Introduction: The Chemoselectivity Challenge
This compound possesses two functional groups with orthogonal reactivity profiles. The carboxylic acid is acidic and can act as a nucleophile when deprotonated, while the chloromethyl group is a reactive electrophilic site susceptible to nucleophilic substitution.[1][2][3] Attempting to perform a reaction at one site without considering the other often leads to undesired side reactions, low yields, and complex purification challenges.
For instance, using a strong base to deprotonate the carboxylic acid for a coupling reaction could simultaneously lead to nucleophilic attack at the chloromethyl position. Conversely, many nucleophiles intended to displace the benzylic chloride can be protonated and rendered inactive by the acidic carboxylic acid. Therefore, a robust synthetic strategy requires the temporary "masking" of one functional group with a protecting group. A protecting group is a reversible chemical modification that renders a functional group inert to specific reaction conditions.[4][5] This allows for the desired transformation to occur at the other site, after which the protecting group can be cleanly removed to restore the original functionality.
Reactivity Profile and Strategic Considerations
A successful synthetic route hinges on understanding the distinct chemical nature of the two functional groups.
-
Carboxylic Acid (-COOH): This group is acidic (pKa typically around 4-5) and will readily react with bases.[6][7] Its presence is incompatible with organometallic reagents (e.g., Grignards, organolithiums) and many strong nucleophiles/bases.[7][8][9] It can be converted into various derivatives such as esters, amides, and acid chlorides.
-
Chloromethyl Group (-CH₂Cl): This is a benzylic halide, which is significantly more reactive in nucleophilic substitution reactions than a simple alkyl chloride.[1][2] This heightened reactivity is due to the stabilization of the SN1 carbocation intermediate or the SN2 transition state by the adjacent aromatic ring.[2] It is a potent electrophile that will react with a wide range of nucleophiles (e.g., amines, thiols, cyanides, alkoxides).
The strategic choice of which group to protect is dictated entirely by the intended reaction. The following decision framework can guide this process.
Caption: Decision workflow for selecting a protecting group strategy.
Strategy 1: Protecting the Carboxylic Acid for Reactions at the Chloromethyl Group
This is the most common scenario. To perform nucleophilic substitution at the benzylic chloride, the acidic proton of the carboxylic acid must be masked to prevent acid-base side reactions. The most effective strategy is to convert the carboxylic acid into an ester.[6]
Choosing an Ester Protecting Group
The choice of ester depends on the stability required during the subsequent steps and the conditions that can be tolerated for its eventual removal. An ideal protecting group is easy to install in high yield, stable to the reaction conditions, and easy to remove in high yield without affecting other parts of the molecule.[10]
| Protecting Group | Formation Method | Deprotection (Cleavage) Conditions | Advantages & Considerations |
| Methyl Ester | Reflux in Methanol with acid catalyst (e.g., H₂SO₄) | Saponification (e.g., LiOH, NaOH in aq. THF/MeOH) or strong acid hydrolysis.[11] | Simple, inexpensive. Cleavage requires basic or strongly acidic conditions which may not be suitable for sensitive substrates. |
| Ethyl Ester | Reflux in Ethanol with acid catalyst (e.g., H₂SO₄).[12] | Saponification (e.g., LiOH, NaOH in aq. THF/EtOH) or strong acid hydrolysis. | Similar to methyl ester, slightly more sterically hindered. |
| tert-Butyl Ester | Reaction of the acid with isobutylene and acid catalyst.[13] | Mild acid (e.g., Trifluoroacetic acid (TFA) in CH₂Cl₂).[5] | Stable to base and nucleophiles. Cleavage is under mild acidic conditions. Useful for orthogonal protection schemes.[5][14] |
| Benzyl Ester | Reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl) and a base (e.g., Cs₂CO₃, K₂CO₃).[15] | Catalytic Hydrogenolysis (H₂, Pd/C).[15][16] | Very stable to acidic and basic conditions. Cleavage is under very mild, neutral conditions. Incompatible with molecules containing other reducible groups (e.g., alkynes, some alkenes). |
Experimental Protocols
Protocol 1: Methyl Ester Protection of this compound
This protocol describes a standard Fischer esterification.
-
Materials:
-
This compound (1.0 eq)
-
Methanol (Anhydrous, ~0.2 M solution)
-
Sulfuric Acid (Concentrated, catalytic, ~2-3 mol%)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the catalytic amount of concentrated sulfuric acid to the stirring suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ (to quench the acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-(chloromethyl)-3-fluorobenzoate.
-
Purify by column chromatography or recrystallization if necessary.
-
Protocol 2: Nucleophilic Substitution with a Protected Substrate (Example: Azide Formation)
-
Materials:
-
Methyl 4-(chloromethyl)-3-fluorobenzoate (1.0 eq)
-
Sodium Azide (NaN₃, 1.2 - 1.5 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Water
-
Ethyl Acetate
-
-
Procedure:
-
Dissolve methyl 4-(chloromethyl)-3-fluorobenzoate in anhydrous DMF in a round-bottom flask.
-
Add sodium azide and stir the mixture at room temperature (or gently heat to 40-50 °C to increase the rate) for 2-4 hours. Monitor by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude methyl 4-(azidomethyl)-3-fluorobenzoate can be purified by column chromatography.
-
Protocol 3: Deprotection of the Methyl Ester
-
Materials:
-
Methyl 4-(azidomethyl)-3-fluorobenzoate (1.0 eq)
-
Lithium Hydroxide (LiOH, 1.5 - 2.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
-
Procedure:
-
Dissolve the ester in a THF/water mixture.
-
Add LiOH and stir vigorously at room temperature for 2-5 hours until the starting material is consumed (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 4-(azidomethyl)-3-fluorobenzoic acid.
-
Caption: A typical protection-reaction-deprotection workflow.
Strategy 2: Reactions at the Carboxylic Acid Group
When the desired transformation involves the carboxylic acid—such as forming an amide or a more complex ester—protection of the chloromethyl group is generally not required, provided the reagents are compatible.
Key Considerations and Potential Side Reactions
-
Amide Coupling: Standard peptide coupling reagents (e.g., EDC, HOBt, HATU) are generally compatible with the chloromethyl group under neutral or mildly basic conditions (using a non-nucleophilic base like DIPEA).
-
Acid Chloride Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to a highly reactive acid chloride. These conditions are typically non-nucleophilic and low-temperature, minimizing reactions at the chloromethyl site. However, the subsequent reaction of the acid chloride with a nucleophile must be performed carefully, as a strong, basic nucleophile could still react with the benzylic chloride.
-
Strong Bases: The use of strong, non-nucleophilic bases like LDA or NaH to deprotonate the carboxylic acid is ill-advised, as these can promote elimination or other side reactions involving the chloromethyl group.
Protocol 4: Amide Formation via EDC Coupling
-
Materials:
-
This compound (1.0 eq)
-
A primary or secondary amine (e.g., Benzylamine, 1.05 eq)
-
EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.2 eq)
-
Hydroxybenzotriazole (HOBt) or an equivalent additive (1.1 eq)
-
A non-nucleophilic base (e.g., DIPEA or N-methylmorpholine, 2.5 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM or DMF in a flask under an inert atmosphere (e.g., Nitrogen).
-
Add the amine, HOBt, and the non-nucleophilic base. Stir for 5 minutes.
-
Add EDC·HCl in one portion and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography or recrystallization.
-
Conclusion
The successful synthesis of derivatives from this compound is a classic exercise in chemoselectivity. By carefully analyzing the intended transformation, researchers can select an appropriate strategy that involves either protecting the carboxylic acid to enable reactions at the chloromethyl site or choosing compatible reagents for direct modification of the carboxylic acid. The use of ester protecting groups, particularly those offering orthogonal cleavage conditions like tert-butyl or benzyl esters, provides the flexibility needed for complex, multi-step syntheses. The protocols outlined in this guide serve as a validated starting point for developing robust and efficient synthetic routes.
References
- Fiveable. (2025, September 15). Orthogonal Protection Definition - Organic Chemistry Key Term.
- Organic Chemistry Portal. Protective Groups.
- University of Bristol.
- Wikipedia. Protecting group.
- Baran Group, Scripps Research. (2004). Protecting Groups.
- Slideshare. Protection and deprotection of carboxylic acid.
- Bianco, A., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. The Journal of Organic Chemistry.
- Common Organic Chemistry. Benzyl Protection.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- Unknown. 2. Carboxyl protecting groups.
- Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- Fiveable. (2025, September 15). 12.1 Grignard reagents - Organic Chemistry II.
- BenchChem. (2026, January 23). Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis.
- BenchChem. (2025).
- Michigan State University Department of Chemistry. Carboxylic Acid Reactivity.
- CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
- Chemguide.
- Organic Chemistry Portal.
- Organic Synthesis. Protecting Groups.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. fiveable.me [fiveable.me]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]
- 14. fiveable.me [fiveable.me]
- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 16. gcwgandhinagar.com [gcwgandhinagar.com]
Application Notes and Protocols for the Scalable Synthesis of 3-(2-bromo-6-methoxy-3-nitropyridin-4-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities, including its role as a kinase inhibitor.[1][2] This document provides a comprehensive guide for the scalable synthesis of a highly functionalized derivative, 3-(2-bromo-6-methoxy-3-nitropyridin-4-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine . This complex molecule serves as a critical pharmaceutical intermediate in the development of novel therapeutics.
It is important to note that the initially provided CAS number, 351003-45-7, corresponds to 2-Bromo-4-fluorobenzenesulfonyl chloride, a distinct chemical entity. The focus of this application note is the synthesis of the named pyrazolopyridine derivative, a significantly more complex structure. Our proposed synthetic strategy is a robust, multi-step process designed for scalability, safety, and high purity of the final product.
The synthesis hinges on the construction of two key fragments: the pyrazolo[3,4-b]pyridine core and a substituted pyridinylboronic acid, which are then coupled via a palladium-catalyzed Suzuki-Miyaura reaction. This approach offers modularity and is amenable to large-scale production.
Proposed Synthetic Strategy Overview
Our synthetic approach is a convergent one, maximizing efficiency and allowing for the independent preparation and purification of key intermediates. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of the target pharmaceutical intermediate.
Experimental Protocols
Part 1: Synthesis of Intermediate I: 3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
This multi-step synthesis begins with the construction of the core heterocyclic system followed by functionalization.
Step 1.1: Synthesis of 4-Amino-3,5-dibromo-2-methoxypyridine
The synthesis of substituted pyridines can be challenging; however, various methods have been developed for their efficient production.[3][4] A plausible route to a key precursor involves the bromination and subsequent methoxylation of 4-aminopyridine.
| Parameter | Value |
| Reactants | 4-Aminopyridine, Bromine, Sodium methoxide |
| Solvent | Acetic acid, Methanol |
| Temperature | 0 °C to reflux |
| Reaction Time | 4-6 hours |
| Work-up | Neutralization, Extraction with ethyl acetate |
| Purification | Recrystallization from ethanol/water |
Protocol:
-
To a solution of 4-aminopyridine in glacial acetic acid, slowly add bromine at 0-5 °C.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 2 hours.
-
Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-amino-3,5-dibromopyridine is then reacted with a solution of sodium methoxide in methanol at reflux to yield 4-amino-3,5-dibromo-2-methoxypyridine.
-
Purify the product by recrystallization.
Step 1.2: Synthesis of 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine
The pyrazolo[3,4-b]pyridine core is constructed via a cyclization reaction. Various methods for the synthesis of this scaffold have been reported.[1][2]
| Parameter | Value |
| Reactants | 4-Amino-3,5-dibromo-2-methoxypyridine, Hydrazine hydrate |
| Solvent | n-Butanol |
| Temperature | Reflux |
| Reaction Time | 12-16 hours |
| Work-up | Cooling, Filtration, Washing with cold ethanol |
| Purification | Recrystallization from isopropanol |
Protocol:
-
A mixture of 4-amino-3,5-dibromo-2-methoxypyridine and hydrazine hydrate in n-butanol is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford 3-bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine.
Step 1.3: Protection of the Pyrazole Nitrogen
To avoid side reactions in the subsequent coupling step, the pyrazole nitrogen is protected with a tetrahydropyranyl (THP) group.
| Parameter | Value |
| Reactants | 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine, 3,4-Dihydro-2H-pyran |
| Catalyst | p-Toluenesulfonic acid (catalytic amount) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature |
| Reaction Time | 2-3 hours |
| Work-up | Quenching with saturated sodium bicarbonate, Extraction with DCM |
| Purification | Flash column chromatography (Silica gel, Hexane/Ethyl acetate gradient) |
Protocol:
-
To a solution of 3-bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine in DCM, add a catalytic amount of p-toluenesulfonic acid.
-
Add 3,4-dihydro-2H-pyran dropwise at room temperature.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Intermediate I .
Part 2: Synthesis of Intermediate II: (2-Bromo-6-methoxy-3-nitropyridin-4-yl)boronic acid
This fragment is prepared from a commercially available starting material through a series of regioselective transformations.
Step 2.1: Regioselective Nitration of 2-Bromo-6-methoxypyridine
The nitration of substituted pyridines requires careful control of reaction conditions to achieve the desired regioselectivity.
| Parameter | Value |
| Reactants | 2-Bromo-6-methoxypyridine, Fuming nitric acid, Sulfuric acid |
| Temperature | 0 °C to 50 °C |
| Reaction Time | 3-4 hours |
| Work-up | Pouring onto ice, Neutralization with ammonium hydroxide, Extraction |
| Purification | Column chromatography |
Protocol:
-
To a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add 2-bromo-6-methoxypyridine.
-
Allow the reaction mixture to warm to room temperature and then heat to 50 °C.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with concentrated ammonium hydroxide while maintaining a low temperature.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify by column chromatography to isolate 2-bromo-6-methoxy-3-nitropyridine.
Step 2.2: Bromination of 2-Bromo-6-methoxy-3-nitropyridine
Introduction of a second bromine atom at the 4-position sets the stage for the final borylation.
| Parameter | Value |
| Reactants | 2-Bromo-6-methoxy-3-nitropyridine, N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Work-up | Removal of solvent, Extraction |
| Purification | Recrystallization |
Protocol:
-
A mixture of 2-bromo-6-methoxy-3-nitropyridine and N-bromosuccinimide in acetonitrile is heated to reflux.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried and concentrated.
-
The crude product is purified by recrystallization to give 2,4-dibromo-6-methoxy-3-nitropyridine.
Step 2.3: Borylation
The final step in the synthesis of Fragment B is the conversion of the 4-bromo substituent to a boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.
| Parameter | Value |
| Reactants | 2,4-Dibromo-6-methoxy-3-nitropyridine, n-Butyllithium, Triisopropyl borate |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Reaction Time | 1-2 hours |
| Work-up | Quenching with saturated ammonium chloride, Acidification, Extraction |
| Purification | Trituration or Recrystallization |
Protocol:
-
Dissolve 2,4-dibromo-6-methoxy-3-nitropyridine in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C.
-
After stirring for 30 minutes, add triisopropyl borate dropwise.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with 1M HCl to pH ~2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the crude Intermediate II , which can often be used in the next step without further purification or can be purified by trituration with a suitable solvent system.
Part 3: Scalable Suzuki-Miyaura Coupling and Final Product Isolation
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of C-C bonds in pharmaceutical synthesis due to its functional group tolerance and generally high yields.[5][6]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
| Parameter | Value |
| Reactants | Intermediate I, Intermediate II |
| Catalyst | Pd(dppf)Cl₂ or other suitable Pd catalyst |
| Base | Potassium carbonate or Cesium carbonate |
| Solvent | 1,4-Dioxane/Water or Toluene/Water |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
| Work-up | Filtration of catalyst, Extraction, Solvent swap |
| Purification | Recrystallization or Column chromatography |
Protocol:
-
To a degassed mixture of 1,4-dioxane and water, add Intermediate I, Intermediate II, potassium carbonate, and the palladium catalyst.
-
Heat the reaction mixture to 90 °C under an inert atmosphere until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/heptane) or by flash column chromatography for higher purity.
Scalability and Process Optimization
For a scalable synthesis, several factors need to be considered:
-
Reagent Cost and Availability: The chosen starting materials are based on commercially available and relatively inexpensive precursors.
-
Reaction Conditions: The use of high temperatures should be carefully controlled on a larger scale. The use of flow chemistry could be explored for the nitration step to improve safety and control.
-
Catalyst Loading: For the Suzuki-Miyaura coupling, minimizing the palladium catalyst loading is crucial for cost-effectiveness and to reduce residual palladium in the final product. Catalyst screening may be necessary to identify the most active and robust catalyst for this specific transformation.
-
Purification: Recrystallization is generally preferred over chromatography for large-scale purification due to lower cost and solvent consumption. Developing a robust crystallization procedure is a key aspect of process development.[7]
-
Safety: The nitration step is highly exothermic and requires careful temperature control. The use of n-butyllithium requires strict anhydrous conditions and careful handling. A thorough process safety assessment is mandatory before scaling up.
Characterization and Quality Control
The identity and purity of the final pharmaceutical intermediate should be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the progress of the reactions.
-
Melting Point: As an indicator of purity.
Conclusion
The proposed synthetic route provides a logical and scalable pathway to the complex pharmaceutical intermediate 3-(2-bromo-6-methoxy-3-nitropyridin-4-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine . By employing a convergent strategy centered around a robust Suzuki-Miyaura cross-coupling reaction, this protocol is designed to deliver the target compound in high yield and purity, suitable for further use in drug development programs. Careful optimization of each step, with a focus on safety and scalability, will be essential for successful implementation in a process chemistry setting.
References
- The Science Behind Pharmaceutical Intermediates: Exploring the Synthesis of Pyrazolo[3,4-b]pyridine Deriv
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]
-
(PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). ResearchGate. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). Molecules. [Link]
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2018). Der Pharma Chemica. [Link]
-
Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. (2022). The Journal of Organic Chemistry. [Link]
-
Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University TechTransfer. [Link]
-
Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. (2014). ARKIVOC. [Link]
-
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. (2008). Organic Letters. [Link]
- DE3245950A1 - Process for the preparation of substituted pyridines.
-
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). (2023). RSC Advances. [Link]
-
SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. (2008). HETEROCYCLES. [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (2012). Journal of the Serbian Chemical Society. [Link]
-
Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. (2024). Scientific Reports. [Link]
-
Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. (2023). Scientific Reports. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). International Journal of Molecular Sciences. [Link]
-
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience. [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Rochester. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
-
Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Advanced Research. [Link]
- CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2022). Molecules. [Link]
- WO2011076194A1 - Method for purifying pyrazoles.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2010). Molecules. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2019). Molecules. [Link]
-
Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. (2007). Organic Process Research & Development. [Link]
-
Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. ACS Omega. [Link]
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. old.rrjournals.com [old.rrjournals.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields with 4-(Chloromethyl)-3-fluorobenzoic Acid
This guide serves as a technical support resource for researchers working with 4-(Chloromethyl)-3-fluorobenzoic acid (CAS: 122765-71-5) . It is designed to troubleshoot low yields by addressing the specific physical-organic chemistry of this bifunctional building block.
Status: Active Analyst: Senior Application Scientist Scope: Reaction Optimization, Stability Management, impurity Profiling
Executive Summary: The "Dual-Reactivity" Challenge
This compound is a high-value scaffold used primarily to introduce the 3-fluorobenzyl motif into pharmacophores. However, it suffers from "Dual-Reactivity Conflict":
-
The Benzylic Chloride: An electrophile susceptible to hydrolysis and nucleophilic attack.
-
The Carboxylic Acid: A nucleophile (when deprotonated) that can attack the benzylic position of a neighboring molecule, leading to unwanted polymerization (self-alkylation) .
The fluorine atom at the ortho position exerts a strong inductive effect (
Part 1: Critical Handling & Storage (The "Hidden" Yield Killer)
Before running a reaction, verify the integrity of your starting material. Degraded reagent is the #1 cause of inconsistent yields.
Diagnosis: Is your reagent compromised?
The benzylic chloride moiety is moisture-sensitive. Hydrolysis yields 4-(hydroxymethyl)-3-fluorobenzoic acid , which is often invisible on standard LC-MS methods if the ionization settings are not tuned for polar fragments, yet it kills reaction stoichiometry.
| Symptom | Diagnosis | Corrective Action |
| Pungent, acrid smell | HCl gas release indicating active hydrolysis. | Discard. Re-purification is often more costly than replacement. |
| Insoluble white precipitate | Polymerized material (polyester formation). | Filter solids; check filtrate purity. If >5% polymer, recrystallize. |
| Melting point depression | Presence of hydrolyzed alcohol impurity. | Dry under vacuum over |
Protocol: The "Dry-Box" Standard
-
Storage: Store at -20°C under Argon/Nitrogen.
-
Handling: Warm to room temperature before opening the vial to prevent condensation.
-
Solvent Prep: Use only anhydrous solvents (<50 ppm
). The fluorine substituent destabilizes the carbocation, making hydrolysis slower than non-fluorinated analogs, but hydrolysis by ambient moisture remains rapid [1].
Part 2: Optimizing Nucleophilic Substitution ( )
Scenario: You are reacting the chloromethyl group with an amine, thiol, or alkoxide.
The Mechanism: Competing Pathways
The following diagram illustrates why your yield might be low. You must force the reaction down the Green Path and block the Red Paths .
Figure 1: Reaction landscape. The carboxylate generated by the base can compete with your nucleophile, leading to self-polymerization.
Troubleshooting Guide: Reactions
Issue 1: Gel formation or gummy precipitate.
-
Cause: Self-alkylation. The base deprotonated the carboxylic acid, which then attacked the chloromethyl group of another molecule.
-
Solution:
-
Protect the Acid: Convert the acid to a methyl or tert-butyl ester before the substitution. (See Part 3).
-
Inverse Addition: If you cannot protect the acid, add the This compound slowly to a solution of your nucleophile and base. This keeps the concentration of the electrophile low relative to the nucleophile.
-
Issue 2: Low conversion with amines.
-
Cause: Zwitterion formation. The amino product forms an internal salt with the carboxylic acid, precipitating out of non-polar solvents before the reaction is complete.
-
Solution:
-
Switch Solvent: Use DMF or DMAc (Dimethylacetamide). These dissolve zwitterionic intermediates better than DCM or THF.
-
Temperature: Heat to 50–60°C. The fluorine atom activates the benzylic position, so extreme heat (>100°C) is rarely needed and promotes degradation [2].
-
Issue 3: By-product formation (Bis-alkylation).
-
Cause: If using a primary amine, the product is a secondary amine which is more nucleophilic than the starting material.
-
Solution: Use a large excess of the amine (3–5 equivalents) or protect the amine (e.g., use a sulfonamide) to ensure mono-alkylation.
Part 3: Carboxylic Acid Derivatization
Scenario: You are trying to couple the acid to an amine (Amide coupling) or alcohol (Esterification).
Protocol: Avoiding "Suicide" Cyclization
When activating the carboxylic acid (e.g., with EDC, HATU, or Thionyl Chloride), the activated acid intermediate is highly electrophilic. However, the chloromethyl group remains reactive.
Do NOT use:
-
Strong Nucleophilic Catalysts (DMAP): DMAP can attack the chloromethyl group, forming a quaternary pyridinium salt, which is a dead-end impurity.
-
Basic Water Workups: Extended exposure to NaOH/NaHCO3 during workup will hydrolyze the chloride.
Recommended Workflow:
-
Acid Chloride Route: Treat with oxalyl chloride/catalytic DMF in DCM at 0°C.
-
Why: Mild conditions prevent chloride displacement.
-
-
Coupling: Add the amine/alcohol with a non-nucleophilic base (DIPEA or 2,6-Lutidine).
-
Why: Sterically hindered bases will not attack the benzylic chloride.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use potassium carbonate (
Q2: Why is the fluorine atom important? Can I just use the non-fluorinated analog? A: The fluorine is likely essential for the biological activity (metabolic stability or binding affinity) of your final drug candidate. Chemically, the fluorine at the 3-position exerts an electron-withdrawing effect, making the benzylic chloride at position 4 more reactive toward nucleophiles than the non-fluorinated parent [3]. You must handle it with stricter moisture exclusion.
Q3: How do I remove the hydrolyzed alcohol impurity? A: It is difficult to separate by flash chromatography as both the starting material and the alcohol are polar acids.
-
Method: Convert the crude mixture to the methyl ester (using
or ). The esters are easily separable by silica chromatography. After purification, hydrolyze the ester back to the acid (LiOH/THF/Water) if necessary.
Part 5: Decision Logic for Experiment Design
Use this flow to select the correct conditions for your specific goal.
Figure 2: Experimental decision matrix to minimize side reactions.
References
-
Hydrolysis Kinetics of Benzyl Chlorides: Tanabe, K., & Saito, T. (1962). The Mechanism of the Hydrolysis of Benzyl Chloride. Journal of Research Institute for Catalysis, Hokkaido University, 10(2). 1
-
Nucleophilic Substitution in Fluorinated Systems: Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(6), 2050-2051. (Contextual reference on fluoride/benzylic reactivity). 2[3]
-
Knipe, A. C. (2011). Nucleophilic Aliphatic Substitution. Organic Reaction Mechanisms.
reactions). 2[3]
Sources
Preventing hydrolysis of chloromethyl group in 4-(Chloromethyl)-3-fluorobenzoic acid
Technical Support Center: 4-(Chloromethyl)-3-fluorobenzoic acid
Guide: Preventing Hydrolysis of the Chloromethyl Group
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to address a critical stability issue: the hydrolysis of the reactive chloromethyl group. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments, ensuring the integrity of your compound and the reproducibility of your results.
The Chemistry of Instability: Understanding the Hydrolysis Mechanism
The utility of this compound as a synthetic intermediate is largely derived from its benzylic chloride moiety, an excellent electrophilic site for nucleophilic substitution. However, this reactivity is also its primary liability. The principal degradation pathway is hydrolysis, where water acts as a nucleophile, replacing the chloro group with a hydroxyl group to form the corresponding benzyl alcohol derivative, 4-(Hydroxymethyl)-3-fluorobenzoic acid.
This transformation can occur via two primary nucleophilic substitution mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The prevailing pathway is dictated by the reaction conditions.[1][2]
-
SN1 Pathway: This mechanism is favored in the presence of polar, protic solvents like water or alcohols.[2][3] It involves a two-step process:
-
Rate-Determining Step: The C-Cl bond spontaneously breaks, forming a resonance-stabilized benzylic carbocation. The stability of this intermediate is a key driving force for the SN1 reaction.[1][2][4]
-
Nucleophilic Attack: A weak nucleophile, such as a water molecule, rapidly attacks the carbocation, followed by deprotonation to yield the final alcohol product.
-
-
SN2 Pathway: This pathway is favored by strong nucleophiles (e.g., hydroxide ions from an aqueous base) and polar aprotic solvents.[3][5] It is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs.
For unintended hydrolysis during storage or in a reaction mixture, the SN1 pathway initiated by trace moisture or protic solvents is the most common culprit.
Caption: SN1 mechanism for the hydrolysis of the chloromethyl group.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that accelerate the hydrolysis of the chloromethyl group?
The rate of hydrolysis is most significantly influenced by three factors:
-
Presence of Water/Protic Solvents: Water and other protic solvents (e.g., methanol, ethanol) can act as nucleophiles and also stabilize the carbocation intermediate in the SN1 pathway, accelerating decomposition.[2][3] The material is known to be moisture-sensitive.[6]
-
pH: Hydrolysis is accelerated under both basic and acidic conditions. Strong bases provide a high concentration of the potent hydroxide (OH⁻) nucleophile, favoring a rapid SN2 reaction.[4][7] Acidic conditions can also promote hydrolysis, and studies on similar compounds show maximum stability at lower pH values.[8]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[8] Elevated temperatures provide the energy needed to overcome the activation barrier of the C-Cl bond cleavage.
Q2: How should I properly store this compound to ensure its long-term stability?
Proper storage is the first line of defense against hydrolysis. Based on safety data sheets for this and structurally related compounds, the following conditions are mandatory:
-
Keep it Dry: Store in a tightly sealed container to prevent exposure to atmospheric moisture.[6][9] Using a desiccator with a drying agent like silica gel is highly recommended.
-
Keep it Cool: Store in a cool, well-ventilated area.[9][10] Refrigeration is often advisable, but ensure the container is brought to room temperature before opening to prevent condensation of moisture on the cold solid.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to displace air and moisture.
Q3: What solvents should I use or avoid in my reactions to preserve the chloromethyl group?
The choice of solvent is critical.
-
Recommended Solvents (Polar Aprotic): These solvents do not have acidic protons and do not participate in SN1 hydrolysis. Always use anhydrous (dry) grades.
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Toluene
-
-
Solvents to Avoid (Polar Protic): These should be avoided unless they are a required reactant.
-
Water (H₂O)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Isopropanol (IPA)
-
Q4: I need to run a reaction under basic conditions. What are my options?
Using aqueous bases like NaOH or K₂CO₃ will almost certainly lead to significant hydrolysis. Instead, consider using non-nucleophilic, sterically hindered organic bases in an anhydrous solvent system:
-
Diisopropylethylamine (DIPEA or Hünig's base)
-
Triethylamine (TEA)
-
2,6-Lutidine
-
Proton sponge
These bases can scavenge acid byproducts without directly attacking the chloromethyl group.
Troubleshooting Guide
If you suspect hydrolysis is compromising your experiments, consult the table below.
| Observed Problem | Potential Cause (Hydrolysis) | Corrective Actions & Verification |
| Low yield of desired product | The starting material degraded before or during the reaction, reducing the amount available to form the product. | 1. Verify Starting Material Purity: Run an HPLC or NMR analysis on your starting material before use. Look for the peak corresponding to 4-(Hydroxymethyl)-3-fluorobenzoic acid. 2. Implement Anhydrous Techniques: Dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (see Protocol 2). |
| Appearance of a more polar, unidentified byproduct in TLC or LC-MS | The chloromethyl group has been converted to a hydroxymethyl group. The resulting alcohol is significantly more polar than the starting chloride. | 1. Co-injection Analysis: If available, obtain a standard of 4-(Hydroxymethyl)-3-fluorobenzoic acid and perform a co-injection on your HPLC to see if the retention times match. 2. Mass Spectrometry: Check the mass of the byproduct. The hydrolysis product will have a mass corresponding to the replacement of Cl (approx. 35.5 amu) with OH (approx. 17 amu), a net loss of ~18.5 amu, but remember to account for isotopic patterns. |
| Inconsistent reaction outcomes or poor reproducibility | Varying levels of atmospheric moisture or solvent water content are leading to different amounts of hydrolysis between experimental runs. | 1. Standardize Procedures: Strictly adhere to the storage and handling protocols (see Protocol 1). 2. Use Freshly Opened Solvents: Use fresh bottles of anhydrous solvents or solvents from a solvent purification system. Avoid using old bottles that may have absorbed moisture. |
Key Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, inspect the container seal for integrity.
-
Storage Environment: Place the tightly sealed container inside a desiccator containing an active drying agent (e.g., silica gel). Store the desiccator in a cool, dark, and well-ventilated location.
-
Dispensing: To weigh out the compound, bring the entire sealed container to ambient room temperature before opening. This prevents atmospheric water from condensing onto the cold powder.
-
Inert Gas Blanket: After dispensing, flush the container headspace with a dry, inert gas like argon or nitrogen before resealing.
-
Resealing: Ensure the cap is tightly secured. For extra protection, wrap the cap junction with Parafilm®.
Protocol 2: General Anhydrous Reaction Setup
-
Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser, dropping funnel) at >120°C for at least 4 hours or flame-dry under vacuum. Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire experiment using a bubbler or balloon.
-
Reagent Addition: Add the this compound and other solid reagents to the flask under the inert atmosphere.
-
Solvent Transfer: Transfer anhydrous solvent into the reaction flask via a cannula or a dry syringe.
-
Reaction Execution: Maintain the inert atmosphere and control the temperature as required by your specific reaction.
-
Work-up: When quenching the reaction, consider using non-aqueous work-up procedures if possible. If an aqueous wash is unavoidable, perform it quickly at low temperatures to minimize hydrolysis during this step.
Protocol 3: Analytical Monitoring of Hydrolysis by HPLC
This method can be used to assess the purity of the starting material and monitor for the formation of the hydrolysis byproduct.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution: The hydrolysis product, 4-(Hydroxymethyl)-3-fluorobenzoic acid, being more polar, will have a shorter retention time than the parent compound, this compound.
Workflow and Data Summary
Use the following workflow to guide your experimental design.
Caption: Decision workflow for minimizing hydrolysis during experimentation.
Table: Summary of Recommended Solvents and Conditions
| Parameter | Recommended | To Avoid | Rationale |
| Solvent Type | Anhydrous Polar Aprotic (THF, ACN, DMF, DCM) | Polar Protic (Water, MeOH, EtOH) | Aprotic solvents do not act as nucleophiles or stabilize the SN1 intermediate, preventing solvolysis.[3] |
| pH / Base | Non-nucleophilic organic bases (DIPEA, TEA) | Aqueous inorganic bases (NaOH, K₂CO₃, NaHCO₃) | Strong nucleophiles like OH⁻ will rapidly displace the chloride via an SN2 reaction.[4][7] |
| Temperature | As low as the reaction kinetics permit (e.g., 0°C to RT) | Elevated temperatures (>50°C) | Higher temperatures increase the rate of all reactions, including the undesired hydrolysis.[8] |
| Atmosphere | Dry, Inert (Nitrogen, Argon) | Ambient Air | Exclusion of atmospheric moisture is crucial for preventing slow degradation over the course of a reaction.[6] |
References
-
Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?[Link]
-
Aakash Institute. Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. [Link]
- Google Patents. (1971). US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
-
Pharmaguideline. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. [Link]
-
PubMed. (1998). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. [Link]
-
Quora. (2018). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?[Link]
-
Reddit. (2022). Will allylic and benzylic halide prefer SN1 or SN2 reaction?[Link]
-
askIITians. (2025). Out of chlorobenzene and benzyl chloride, which one gets easily hydro. [Link]
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 4. Out of chlorobenzene and benzyl chloride, which one gets easily hydro - askIITians [askiitians.com]
- 5. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. fishersci.com [fishersci.com]
- 7. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]
- 8. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]
Purification techniques for 4-(Chloromethyl)-3-fluorobenzoic acid intermediates
Technical Support Ticket #882-F: Purification & Stability of 4-(Chloromethyl)-3-fluorobenzoic Acid
User Query
"We are synthesizing this compound (CAS: 122739-82-4) via radical chlorination. We are consistently hitting two roadblocks:
A persistent 5-8% impurity that elutes very close to the product (likely the dichloromethyl species).
Variable yields where the product turns into a sticky gum upon scale-up.
Standard acid-base extraction seems to degrade the compound. We need a purification protocol that separates the over-chlorinated byproduct without hydrolyzing the benzylic chloride."
Scientist Response & Technical Analysis
Hello,
This is a classic challenge in the synthesis of halogenated benzylic intermediates. The this compound scaffold is chemically schizophrenic: it possesses a stable, acidic benzoic moiety and a highly reactive, hydrolytically unstable benzylic chloride.
The "sticky gum" and the "persistent impurity" are causally linked. Below is the technical breakdown of why your current workflow is failing and the specific protocols to fix it.
Part 1: The Impurity Profile (The "Twin" Problem)
Your 5-8% impurity is almost certainly 4-(dichloromethyl)-3-fluorobenzoic acid .
-
The Mechanism: Radical chlorination (using NCS or
) is a statistical game. As the concentration of your product (monochloride) rises, it competes with the starting material for the radical source. -
The Separation Challenge: The fluorine atom at the ortho position to the chloromethyl group creates a dipole moment that makes the physical properties of the mono-chloro and di-chloro species frustratingly similar.
-
The Fix: You cannot easily separate these by silica chromatography on a large scale due to tailing of the free acid. Recrystallization based on lattice energy differentials is the only robust method.
Impurity Identification Table
| Component | Structure | Relative Polarity (TLC) | Solubility (Non-polar) | Risk Factor |
| Starting Material | 4-Methyl-3-fluorobenzoic acid | Low | Low | Incomplete reaction |
| Target Product | This compound | Medium | Medium | Hydrolysis |
| Impurity A (Over-chlorinated) | 4-(Dichloromethyl)-3-fluorobenzoic acid | Medium-High | High | Hard to remove |
| Impurity B (Hydrolyzed) | 4-(Hydroxymethyl)-3-fluorobenzoic acid | High (Baseline) | Very Low | Formation of "Gum" |
Part 2: Visualization of the Purification Logic
The following decision tree outlines the purification strategy based on your crude analysis.
Figure 1: Purification decision tree emphasizing the removal of dichloro impurities via recrystallization while monitoring for hydrolysis.
Part 3: Troubleshooting Protocols
Issue 1: The "Sticky Gum" (Hydrolysis Prevention)
You mentioned using "standard acid-base extraction." Stop doing this immediately.
The benzylic chloride is susceptible to
Corrective Protocol: Anhydrous Workup
-
Quench: Do not quench with water. If using NCS, filter off the succinimide byproduct directly from the reaction solvent (usually Chlorobenzene or
-trifluorotoluene). -
Concentrate: Strip the solvent under high vacuum. Keep the bath temperature below 45°C .
-
Wash (If absolutely necessary): If you must wash to remove inorganic salts, use cold 1M HCl (acidic pH suppresses hydrolysis compared to basic conditions) and separate phases rapidly. Dry the organic layer immediately over
.
Issue 2: Removing the Dichloro Impurity (Recrystallization)
The dichloro impurity disrupts the crystal lattice less than the starting material, meaning it often stays in the mother liquor if the solvent system is tuned correctly.
Protocol: The Toluene/Heptane Switch
-
Solvent System: Toluene (Good solvent) + n-Heptane (Anti-solvent).
-
Note: Avoid Ethanol or Methanol. They will react with the chloromethyl group to form ethyl/methyl ethers (solvolysis).
-
Step-by-Step:
-
Dissolution: Take your crude solid. Add Toluene (approx. 3-4 mL per gram of crude). Heat to 60-65°C until fully dissolved.
-
Precipitation: Remove from heat. While still warm, slowly add n-Heptane (approx. 2-3 mL per gram) until a faint turbidity persists.
-
Nucleation: Allow the solution to cool slowly to room temperature with gentle stirring. Do not crash cool immediately, or the dichloro impurity will entrap inside the crystals.
-
Deep Cooling: Once room temp is reached, cool to 0-5°C for 2 hours.
-
Filtration: Filter the white crystalline solid. Wash the cake with cold n-Heptane.
-
Drying: Dry in a vacuum oven at 35°C. Crucial: Use a
trap to ensure no moisture enters the oven.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use silica gel chromatography to clean this? A: Technically yes, but it is inefficient. The free carboxylic acid drags on silica (tailing), requiring acetic acid in the eluent. Acetic acid is difficult to remove fully without heating, which risks degrading your benzylic chloride. If you must use a column, convert the acid to a methyl ester first, purify the ester (which separates easily from the dichloro ester), and then carefully hydrolyze it back to the acid using acidic conditions (HBr/AcOH), though this adds two synthetic steps.
Q2: Why is my melting point lower than the literature value (132-134°C)? A: This is the primary indicator of the "Twin" impurity (dichloromethyl). Even 3% of the dichloro species can depress the melting point by 5-10°C. If your MP is <125°C, you must recrystallize.
Q3: Can I use water to wash out the succinimide if I used NCS? A: Only if the water is ice-cold and slightly acidic. Neutral or basic water will attack the chloromethyl group. It is far better to filter the succinimide out of the organic solvent (it is insoluble in CCl4, Chlorobenzene, or Benzene) rather than washing it out.
References
-
Synthesis of Chloromethyl Benzoic Acids
-
Purification of Fluorinated Intermediates
- Source: Google P
- Title: "Process for the preparation of PARP inhibitors.
-
URL:
-
Hydrolysis Kinetics of Benzyl Chlorides
- Source: OECD SIDS Initial Assessment Report.
-
Title: "Benzyl Chloride: Hydrolysis and Environmental Fate."[3]
-
URL:
-
Recrystallization Strategies
- Source: University of Rochester, Dept of Chemistry.
- Title: "Tips and Tricks: Recrystalliz
-
URL:
Sources
Technical Support Center: Solvent Selection for Nucleophilic Attack on 4-(Chloromethyl)-3-fluorobenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding solvent selection for nucleophilic substitution reactions involving 4-(chloromethyl)-3-fluorobenzoic acid. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the success and reproducibility of your work.
Introduction: The Critical Role of the Solvent
The choice of solvent is paramount in directing the outcome of a nucleophilic attack on this compound. This substrate presents a primary benzylic halide, a reactive site highly susceptible to both SN1 and SN2 reaction pathways.[1][2][3] The solvent's properties—polarity, protic or aprotic nature, and ability to solvate ions—will profoundly influence reaction rates and can even dictate the dominant mechanistic pathway. This guide will help you navigate these complexities to optimize your desired reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm planning a nucleophilic substitution on this compound. Should I use a polar protic or a polar aprotic solvent?
A1: For a successful SN2 reaction with a strong nucleophile, a polar aprotic solvent is almost always the superior choice.[4][5][6]
-
The "Why": Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are ideal for SN2 reactions because they can dissolve the nucleophile (often a salt) but do not strongly solvate the anionic nucleophile.[4][6][7] This leaves the nucleophile "naked" and highly reactive, leading to a faster reaction rate.[5][8] In contrast, polar protic solvents (e.g., water, methanol, ethanol) form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and hindering its ability to attack the electrophilic carbon.[4][6][9] This caging effect can dramatically slow down or even prevent an SN2 reaction.[5][6] For example, the reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[6]
-
Troubleshooting Tip: If your SN2 reaction is sluggish or not proceeding in a solvent like ethanol, switching to a polar aprotic solvent like DMF or acetonitrile will likely lead to a significant rate enhancement.[5]
Q2: Can I use a non-polar solvent for this reaction?
A2: It is generally not recommended to use a non-polar solvent (e.g., hexane, benzene, toluene) for this type of reaction.
-
The "Why": Most nucleophiles are ionic salts (e.g., sodium azide, potassium cyanide) and will not dissolve in non-polar solvents.[6] For a reaction to occur, the reactants must be in the same phase. Polar aprotic solvents are polar enough to dissolve these salts while still promoting high nucleophile reactivity.[6]
Q3: My reaction is giving me a mixture of substitution and elimination products. How can the solvent choice help?
A3: While this compound is a primary benzylic halide and thus less prone to elimination than secondary or tertiary substrates, the choice of a strong, bulky base as a nucleophile can favor the E2 pathway.[10]
-
The "Why": The competition between SN2 and E2 is a critical consideration.[11] While solvent choice is a factor, the structure of the nucleophile/base is often more decisive.[10] Strongly basic, sterically hindered nucleophiles will favor E2 elimination.[10] However, polar protic solvents can sometimes favor elimination over substitution because the "caging" of the nucleophile hinders its ability to attack the sterically accessible carbon for substitution, while it can still abstract a proton from the beta-carbon for elimination.[8]
-
Troubleshooting Tip: If you are observing significant elimination byproducts, consider using a less basic, "softer" nucleophile if your desired product allows. If you must use a strong base, ensure you are using a polar aprotic solvent to maximize the rate of the desired SN2 reaction.
Q4: I'm concerned about the solubility of this compound. What are my best options?
A4: Based on available data for the parent compound, 4-chloro-3-fluorobenzoic acid, good solubility can be expected in polar organic solvents like DMSO and methanol.[12] It is reasonable to assume that this compound will exhibit similar solubility behavior.
-
Recommended Solvents for Good Solubility:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Acetonitrile
-
-
Troubleshooting Tip: If you are experiencing solubility issues, gentle warming of the reaction mixture can help. However, be mindful that higher temperatures can sometimes promote unwanted side reactions, including elimination.
Q5: Will the fluorine atom on the benzene ring affect my solvent choice or the reaction outcome?
A5: The fluorine atom will have an electronic effect on the reactivity of the benzylic chloride, but it is unlikely to necessitate a drastic change in your solvent selection strategy.
-
The "Why": The electron-withdrawing nature of the fluorine substituent can slightly influence the electrophilicity of the benzylic carbon.[13] However, the primary driver for solvent selection in an SN2 reaction remains the need to dissolve the reactants and maintain a highly reactive, unsolvated nucleophile. The general principles of using polar aprotic solvents for SN2 reactions still apply.[4][5]
Experimental Protocols & Data
Solvent Property Comparison
The following table summarizes key properties of common solvents relevant to nucleophilic substitution reactions.
| Solvent | Class | Dielectric Constant (ε) | Dipole Moment (μ, D) | SN2 Suitability | SN1 Suitability |
| Water (H₂O) | Polar Protic | 80[14] | 1.85[14] | Poor | Excellent |
| Methanol (CH₃OH) | Polar Protic | 33[14] | 1.70[14] | Poor | Good |
| Ethanol (CH₃CH₂OH) | Polar Protic | 30[14] | 1.69[14] | Poor | Good |
| Acetone ((CH₃)₂CO) | Polar Aprotic | 21[14] | 2.88[14] | Excellent | Fair |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37[14] | 3.92[14] | Excellent | Fair |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38[14] | 3.82[14] | Excellent | Fair |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47[14] | 3.96[14] | Excellent | Fair |
| Dichloromethane (CH₂Cl₂) | Borderline Aprotic | 9.1[14] | 1.60[14] | Good | Poor |
| Tetrahydrofuran (THF) | Borderline Aprotic | 7.5[14] | 1.75[14] | Good | Poor |
| Hexane (C₆H₁₄) | Non-Polar | 2.0[14] | 0.00[14] | Very Poor | Very Poor |
| Toluene (C₇H₈) | Non-Polar | 2.4[14] | 0.36[14] | Very Poor | Very Poor |
General Protocol for Nucleophilic Substitution (SN2) on this compound
This protocol provides a general framework. Specific quantities and reaction times will need to be optimized for your particular nucleophile.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in your chosen anhydrous polar aprotic solvent (e.g., DMF, acetonitrile, or DMSO) to a concentration of approximately 0.1-0.5 M.
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 equivalents) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-60 °C) may be applied to increase the reaction rate if necessary, but be cautious of potential side reactions.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization as needed.
Visualizing the Concepts
Solvent Effects on the Nucleophile
Caption: Solvent effects on nucleophile reactivity.
SN2 Reaction Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. chemtube3d.com [chemtube3d.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 10. SN2 vs E2 [chemistrysteps.com]
- 11. Understanding the SN2 Versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Chloro-3-fluorobenzoic acid CAS#: 403-17-8 [m.chemicalbook.com]
- 13. sparrow-chemical.com [sparrow-chemical.com]
- 14. arcorepoxy.com [arcorepoxy.com]
Troubleshooting solubility issues of 4-(Chloromethyl)-3-fluorobenzoic acid in water
The Core Challenge: The Solubility-Stability Paradox
Users frequently report precipitation or degradation when working with 4-(Chloromethyl)-3-fluorobenzoic acid . This molecule presents a classic "Solubility-Stability Paradox" common to benzylic halides.
-
The Solubility Issue: As a lipophilic benzoic acid derivative (
), it is poorly soluble in neutral or acidic water. It requires deprotonation (pH > ) to dissolve. -
The Stability Issue: The chloromethyl group (-CH₂Cl) is an electrophilic benzylic halide. It is highly susceptible to hydrolysis (nucleophilic attack by water or hydroxide), converting the active reagent into the inactive alcohol form (4-(hydroxymethyl)-3-fluorobenzoic acid).
Crucial Rule: Increasing pH improves solubility but exponentially accelerates degradation.
Physicochemical Profile
Understanding the numbers is the first step to solving the problem.
| Property | Value (Approx.) | Implication |
| Molecular Weight | 188.6 g/mol | Small molecule, diffuses rapidly. |
| 3.8 – 4.0 | At pH 7.4, it is >99.9% ionized (soluble). At pH 2, it is insoluble. | |
| LogP | ~2.5 | Moderately lipophilic. Requires organic co-solvent or salt formation. |
| Water Solubility | < 0.5 mg/mL (Neutral pH) | Essentially insoluble in pure water without pH adjustment. |
| Reactivity | High (Alkyl Halide) | Unstable in basic aqueous solutions ( |
Troubleshooting Decision Matrix
Use this workflow to determine the correct solubilization strategy for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental needs.
Detailed Protocols
Strategy A: The "Cold Spike" Method (For Biological Assays)
Best for:
-
Prepare Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10–50 mM .
-
Note: The compound is highly soluble in DMSO. Store this stock at -20°C with desiccant.
-
-
Prepare Buffer: Ensure your assay buffer (PBS, HEPES) is at pH 7.4 .
-
The Spike: Immediately before use, dilute the DMSO stock into the buffer.
-
Rule of Thumb: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity.
-
Example: Add 1 µL of 10 mM stock to 999 µL buffer
10 µM final concentration.
-
-
Timing: Use the diluted solution within 30 minutes . Do not store aqueous dilutions.
Strategy B: The "Stoichiometric Salt" Method (For Chemical Synthesis)
Best for: Reactions requiring aqueous conditions where organic solvents are undesirable. Mechanism: Converts the insoluble acid to its soluble sodium salt without adding excess hydroxide that would destroy the chloromethyl group.
-
Calculate: Determine the exact moles of your compound (
). -
Select Base: Use Sodium Bicarbonate (
) rather than Sodium Hydroxide ( ).-
is a milder base (
) and reduces the risk of hydrolysis compared to the strong alkalinity of NaOH.
-
is a milder base (
-
Dissolve:
-
Suspend the compound in water (it will look cloudy).
-
Add exactly 1.0 equivalent of
(dissolved in a small volume of water). -
Stir at 0°C (Ice Bath) .
-
-
Clarification: The solution should become clear as
evolves and the salt forms.-
If haze remains: Filter through a 0.22 µm PTFE filter rather than adding more base.
-
The Hidden Trap: Hydrolysis Mechanism[1]
Why are we so paranoid about pH and Temperature? The diagram below illustrates the degradation pathway you must avoid.
Figure 2: The degradation pathway. Solubility requires Step 1 (Deprotonation), but Step 2 (Hydrolysis) destroys the molecule if pH is too high.
Frequently Asked Questions (FAQs)
Q: Can I use sonication to dissolve the solid in water? A: No. Sonicating a suspension in water generates local heat, which accelerates the hydrolysis of the chloromethyl group. Use the "Stoichiometric Salt" method with gentle stirring on ice instead.
Q: My solution turned slightly acidic over time. Is this normal? A: This is a bad sign. It indicates hydrolysis is occurring.[1]
Q: Can I autoclave a solution of this compound? A: Absolutely not. The high temperature and pressure will instantly hydrolyze the chloromethyl group and likely decarboxylate the benzoic acid. Sterile filter (0.22 µm) instead.
Q: Why not use Ethanol instead of DMSO? A: Ethanol is acceptable, but DMSO is preferred because it has a higher boiling point and prevents evaporation during stock handling. Furthermore, ethanol can theoretically react with the chloromethyl group (solvolysis) to form an ethyl ether ether derivative over long storage periods, whereas DMSO is chemically inert toward alkyl halides under these conditions.
References
-
PubChem Database.4-(Chloromethyl)benzoic acid (Analogous Structure Data).
-
[4]
-
-
NIST Chemistry WebBook.3-Fluorobenzoic acid (
and Solubility Data). National Institute of Standards and Technology.[5]-
[4]
-
-
ScienceMadness / Industrial Chemistry.
-
Gaylord Chemical.
Sources
- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 2. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]
- 3. selleckchem.com [selleckchem.com]
- 4. JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents [patents.google.com]
- 5. 4-(Chloromethyl)benzoic acid [webbook.nist.gov]
Optimization of temperature conditions for 4-(Chloromethyl)-3-fluorobenzoic acid coupling
Current Status: Operational Topic: Temperature Optimization for Coupling Reactions Target Molecule: 4-(Chloromethyl)-3-fluorobenzoic acid (CAS: 403-17-8)
Introduction: The Stability-Reactivity Paradox
Welcome to the technical guide for This compound . This bifunctional building block presents a classic "stability-reactivity paradox" in medicinal chemistry.
-
The Carboxylic Acid: Requires activation (often generating heat or requiring base) to form amides or esters.
-
The Benzylic Chloride: A highly reactive electrophile prone to hydrolysis (to benzyl alcohol), dimerization (Wurtz-type coupling), or elimination (to styrenes) if thermal energy is uncontrolled.
-
The Fluorine Substituent: The 3-fluoro group exerts a strong inductive withdrawing effect (
), increasing the acidity of the carboxylic acid while simultaneously destabilizing any carbocation intermediates at the benzylic position (disfavoring , favoring ).
The Critical Directive: Temperature is not just a catalyst here; it is the primary selector between successful coupling and substrate degradation.
Module 1: Mechanistic Pathways & Thermal Risks
Before optimizing, you must visualize the competing pathways. The benzylic chloride is the "weak link" in this scaffold.
Reaction Landscape Diagram
Figure 1: Thermal divergence of reaction pathways. Green indicates the desired pathway; red and yellow indicate thermal degradation modes.
Module 2: Protocol Optimization (Amide Coupling)
Context: You are coupling the carboxylic acid to an amine while preserving the chloromethyl group for a later step.
The "Cold-Start" Protocol
Standard room temperature (RT) additions are risky for this substrate due to the exothermicity of coupling reagents like HATU or T3P.
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent | DCM (Dichloromethane) or THF | Avoid DMF/DMAc if possible. At T > 40°C, DMF can react with benzylic chlorides (Vilsmeier-type side reactions). |
| Base | DIPEA (Hünig's Base) | Non-nucleophilic. Avoid Pyridine (nucleophilic attack on benzyl Cl). |
| T(activation) | -10°C to 0°C | Kinetic control. Slows the rate of benzylic displacement by the base or trace water. |
| T(reaction) | 0°C | Ramp slowly. Only warm to RT if conversion stalls after 2 hours. |
Step-by-Step Workflow
-
Dissolution (0°C): Dissolve this compound in anhydrous DCM under
. Cool to 0°C. -
Base Addition (0°C): Add DIPEA (1.2 equiv) dropwise. Note: The fluorine atom increases acidity, so deprotonation is rapid.
-
Activation (0°C): Add coupling reagent (e.g., T3P or HATU). Stir for 10-15 mins.
-
Why T3P? Propylphosphonic anhydride (T3P) is preferred over HATU/EDC because it is less likely to cause racemization (if relevant) and generally operates well in DCM.
-
-
Amine Addition (0°C): Add the amine partner.
-
Ramp: Allow the mixture to warm to 20°C naturally over 4 hours. Do not heat.
Module 3: Protocol Optimization (Benzylic Substitution)
Context: You are using the chloromethyl group as an electrophile to couple with a nucleophile (e.g., phenol, amine), leaving the acid (or ester) intact.
The "Controlled-Heat" Protocol
Unlike amide coupling, displacing the chloride requires energy to overcome the activation barrier, especially since the adjacent fluorine destabilizes the
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent | Acetone or Acetonitrile | Polar aprotic solvents facilitate |
| Base | Inorganic bases prevent nucleophilic competition. | |
| Catalyst | NaI (10 mol%) | Finkelstein reaction in situ. Converts -Cl to -I, which is a better leaving group, allowing lower temps. |
| Temperature | 40°C - 50°C | Sufficient for |
Optimization Flowchart
Figure 2: Decision matrix for benzylic substitution conditions based on nucleophile sterics.
Module 4: Troubleshooting & FAQs
Troubleshooting Guide
Issue 1: Presence of "M-18" or "M+18" peaks in LCMS.
-
Diagnosis: Hydrolysis.[1] The benzylic chloride (-Cl, mass 35) has been replaced by hydroxyl (-OH, mass 17).
-
Root Cause: Solvent contained moisture, or reaction temperature >50°C allowed trace water to outcompete the nucleophile.
-
Fix: Use molecular sieves in the solvent. Lower reaction temp by 10°C.
Issue 2: Reaction turns into an insoluble gel.
-
Diagnosis: Polymerization/Dimerization.
-
Root Cause: High concentration (>0.5 M) combined with basic conditions caused the molecule to react with itself (intermolecular alkylation).
-
Fix: Dilute reaction to 0.1 M. Add the this compound slowly to the nucleophile/base mixture, rather than dumping it all in at once.
Issue 3: Low conversion of the carboxylic acid coupling.
-
Diagnosis: Fluorine-induced deactivation.
-
Root Cause: The ortho-fluorine provides steric bulk and electronic withdrawal, making the active ester less accessible.
-
Fix: Switch to a more reactive coupling agent like COMU or HATU and allow longer reaction times at 0°C rather than increasing heat.
Frequently Asked Questions
Q: Can I use DMF as a solvent for the amide coupling?
A: It is risky. At elevated temperatures or prolonged storage, DMF can react with benzylic chlorides. If solubility is an issue in DCM, use a minimal amount of DMF as a co-solvent and keep the temperature strictly
Q: Why does the reaction mixture turn yellow/orange? A: This often indicates the formation of styrenyl impurities via elimination of HCl. This is a temperature warning flag. Cool the reaction down immediately.
Q: Is the fluorine atom stable?
A: Yes, the C-F bond is extremely strong and inert under standard coupling conditions. It will not participate in nucleophilic substitution unless you are using extreme forcing conditions (e.g.,
References
-
Amide Bond Formation: Beyond the Myth of Coupling Reagents. Luxembourg Bio Technologies. (2008). Overview of side reactions in amide coupling, specifically regarding activated intermediates.
-
The Dual Reactivity of Benzylic Chlorides: A Technical Guide. BenchChem. (2025).[2] Detailed analysis of
vs pathways in benzylic systems. -
4-Chloro-3-fluorobenzoic acid (CID 2736536). PubChem.[3] Physical properties and safety data.
-
Reactions at the Benzylic Position. Chemistry Steps. Mechanisms of benzylic stability and reactivity.
-
Efficient Amide Bond Formation through Rapid Activation. National Institutes of Health (NIH). (2013). Optimization of temperature and stoichiometry for sensitive acid couplings.
Sources
Technical Support Center: Purification of 4-(Chloromethyl)-3-fluorobenzoic Acid
Welcome to the technical support center for handling and purification of 4-(Chloromethyl)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting material from your reaction mixtures. The following question-and-answer format addresses common challenges and outlines reliable protocols to ensure the purity of your downstream compounds.
Frequently Asked Questions (FAQs)
Q1: I have a significant amount of unreacted this compound in my reaction mixture. What is the most straightforward method to remove it?
For routine purification, liquid-liquid extraction based on pH modulation is the most direct and scalable method. This technique leverages the acidic nature of the carboxylic acid group on this compound. By adjusting the pH of the aqueous phase, you can selectively move the acid between the organic and aqueous layers of your extraction system.
The underlying principle is the conversion of the water-insoluble carboxylic acid into its highly water-soluble carboxylate salt form upon deprotonation with a mild base.[1][2] A subsequent acidification step will then regenerate the carboxylic acid, allowing it to be isolated or separated.
Q2: Can you provide a step-by-step protocol for an acid-base extraction to remove this compound?
Certainly. This protocol assumes your desired product is a neutral organic compound soluble in a water-immiscible solvent like ethyl acetate or dichloromethane.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas. Allow the layers to separate. The deprotonated this compound, now as its sodium salt, will be in the aqueous (bottom) layer.
-
Separation: Drain the aqueous layer. To ensure complete removal, repeat the extraction of the organic layer with fresh sodium bicarbonate solution.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and dissolved salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to isolate your purified product.
-
(Optional) Recovery of this compound: Combine the aqueous extracts from step 3. Slowly add a strong acid, such as 1M HCl, with stirring until the solution is acidic (pH ~2), which will cause the this compound to precipitate out of solution. The solid can then be collected by vacuum filtration.
Troubleshooting and Advanced Techniques
Q3: The acid-base extraction is not completely removing the this compound. What could be the issue?
Incomplete removal during acid-base extraction can stem from a few factors:
-
Insufficient Base: Ensure you are using a sufficient molar excess of the base to deprotonate all of the carboxylic acid.
-
Emulsion Formation: Vigorous shaking can sometimes lead to the formation of an emulsion, which can trap the carboxylate salt in the organic layer. If an emulsion forms, try adding more brine or allowing the mixture to stand for an extended period. In some cases, gentle swirling instead of vigorous shaking can prevent emulsion formation.
-
Incorrect pH: The pH of the aqueous layer must be sufficiently high to ensure complete deprotonation of the carboxylic acid. The pKa of this compound is predicted to be around 3.63.[3] A good rule of thumb is to have the pH of the aqueous phase at least two pH units above the pKa of the acid to ensure >99% deprotonation.[4]
Q4: My product is also acidic. Can I still use acid-base extraction?
If your product is also acidic, a simple acid-base extraction may not be effective. However, if there is a significant difference in the pKa values of your product and this compound, a carefully controlled extraction may be possible.[1] For instance, if your product is a much weaker acid (e.g., a phenol with a pKa around 10), you can use a weaker base like sodium bicarbonate to selectively extract the stronger carboxylic acid.[5]
Q5: What are some alternative purification methods if extraction is not suitable?
Several other techniques can be employed for the removal of this compound:
-
Flash Column Chromatography: This is a powerful technique for separating compounds with different polarities.[6][7]
-
Normal Phase (Silica Gel): this compound is a polar compound and will have a relatively low Rf value on silica gel. You can elute your less polar product first. To improve the peak shape and reduce tailing of the carboxylic acid, it is often beneficial to add a small amount (0.5-1%) of a volatile acid like acetic or formic acid to your eluent.
-
Reversed Phase (C18): For highly polar products, reversed-phase chromatography can be an excellent alternative.[8] In this case, the more polar this compound will elute earlier than less polar compounds.
-
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for purification. The key is to find a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the this compound remains in solution.
-
Scavenger Resins: For a more streamlined workflow, scavenger resins can be employed. These are solid-supported reagents that selectively react with and remove certain functional groups. In this case, a basic resin (e.g., an amine-functionalized polystyrene resin) can be added to your reaction mixture to bind the acidic this compound. The resin can then be simply filtered off, leaving your purified product in solution.
In-Depth Protocols and Data
Recrystallization Solvent Selection for this compound
Based on available data, this compound is soluble in methanol and DMSO.[3] A structurally similar compound, 4-fluorobenzoic acid, is soluble in hot water, alcohol, and ether, but only slightly soluble in cold water. This suggests that a mixed solvent system, such as ethanol/water or methanol/water, could be effective for the recrystallization of your product if it has lower polarity.
Protocol for Recrystallization Solvent Screening:
-
Place a small amount of your crude product in several test tubes.
-
To each tube, add a different solvent or solvent mixture (e.g., ethanol, isopropanol, ethyl acetate/hexanes, toluene).
-
Heat the tubes to the boiling point of the solvent and add the minimum amount of solvent required to fully dissolve the solid.
-
Allow the tubes to cool slowly to room temperature, and then in an ice bath.
-
Observe which solvent system yields a good recovery of crystalline product with minimal precipitation of impurities.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₂ | N/A |
| Molecular Weight | 188.58 g/mol | N/A |
| Melting Point | 193 - 197 °C | [5] |
| Predicted pKa | ~3.63 | [3] |
| Solubility | DMSO, Methanol | [3] |
Visualizing Purification Workflows
Caption: Flash Chromatography Separation Workflow.
Safety and Handling
This compound is a corrosive solid that can cause severe skin and eye damage. [1]Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
References
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids from (a) M1 model... Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
-
Glycopep. (n.d.). Resins with Functional Groups as Scavengers. Retrieved from [Link]
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
-
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
- N/A
- Google Patents. (n.d.). CN105873892A - Purification of aromatic carboxylic acids.
-
Master Organic Chemistry. (2019, April 10). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). 4-Fluorobenzoic acid, 98% 25 g. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Retrieved from [Link]
-
Supra sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
- N/A
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
- N/A
- N/A
- N/A
- N/A
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- N/A
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 4-Chloro-3-fluorobenzoic acid | 403-17-8 [sigmaaldrich.com]
- 3. 4-Chloro-3-fluorobenzoic acid CAS#: 403-17-8 [chemicalbook.com]
- 4. 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2 | CID 2736536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. athabascau.ca [athabascau.ca]
- 7. reddit.com [reddit.com]
- 8. 4-Fluorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
Storage stability and degradation of 4-(Chloromethyl)-3-fluorobenzoic acid
Technical Support Center: 4-(Chloromethyl)-3-fluorobenzoic Acid Subject: Storage Stability, Degradation Kinetics, and Handling Protocols CAS: 122765-51-5 | Molecular Formula: C₈H₆ClFO₂
Introduction: The Chemical Context
As a Senior Application Scientist, I often see this compound mishandled because researchers treat it as a generic benzoic acid. It is not. It is a functionalized benzylic chloride .[1]
While the benzoic acid moiety is relatively robust, the 4-chloromethyl group is an electrophilic "hotspot" prone to nucleophilic attack.[1] The fluorine atom at the 3-position (ortho to the chloromethyl group) exerts an inductive electron-withdrawing effect (-I), which destabilizes the benzylic carbon-chlorine bond, making it slightly more susceptible to hydrolysis than its non-fluorinated counterparts under certain conditions.
The Silent Killer: Moisture.[1][2] Hydrolysis of this compound is autocatalytic .[1] The reaction with water releases Hydrochloric Acid (HCl).[1] This HCl acts as a hygroscopic agent, pulling more moisture from the air, which drives further hydrolysis.[1] Once this cycle begins, the compound degrades from a white crystalline solid into a sticky, acidic paste.[1]
Part 1: Critical Storage Protocols (Prevention)
Directive: Do not store this compound on a standard chemical shelf. Follow this decision matrix to ensure reagent integrity.
Storage Decision Tree
Figure 1: Decision matrix for storage based on usage frequency. Note the requirement for inert gas in long-term storage.
Protocol 1.1: The "Double-Barrier" System
-
Primary Container: Glass vial with a Teflon-lined screw cap.[1] Never use cork or unlined plastic, as HCl vapors (if degradation starts) will embrittle plastics.[1]
-
Secondary Container: Place the primary vial inside a larger jar containing a desiccant packet (Silica gel or Drierite).
-
Atmosphere: For storage >1 month, purge the headspace with Argon or Nitrogen before sealing.[1]
Part 2: Troubleshooting Degradation (Diagnosis)
Scenario: You open the vial, and the solid looks "wet" or smells acrid. Diagnosis: Significant hydrolysis has occurred.[1] The "wetness" is likely a mix of absorbed water and the liquid byproduct (benzyl alcohol derivative) lowering the melting point.[1]
Mechanism of Failure
Figure 2: The autocatalytic hydrolysis loop. Note how the byproduct (HCl) accelerates the destruction of the remaining material.
Analytical Verification (QC Check)
Do not rely solely on visual inspection.[1] Use ¹H-NMR to quantify the degradation.[1]
Table 1: NMR Diagnostic Markers (DMSO-d₆)
| Feature | Intact Compound (Pure) | Degraded (Hydrolyzed) | Notes |
|---|---|---|---|
| Benzylic Protons | Singlet, ~4.75 - 4.85 ppm | Singlet, ~4.50 - 4.60 ppm | The -CH₂Cl is deshielded by Cl. The -CH₂OH shifts upfield.[1] |
| Hydroxyl Proton | N/A | Broad singlet, ~5.0 - 5.5 ppm | Only visible in dry DMSO; disappears with D₂O shake.[1] |
| Aromatic Region | Sharp multiplets | Slight shift / Broadening | Acidic protons from HCl may cause peak broadening.[1] |
Protocol 2.1: The "Quick-Check" HPLC Method
-
Column: C18 Reverse Phase (Standard).[1]
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.[1]
-
Observation: The hydrolyzed alcohol product is more polar than the chloride parent.[1]
-
Result: The degradation product will elute earlier (lower Retention Time) than the target molecule.[1]
Part 3: Handling & Re-purification (Recovery)[1]
Q: Can I save the material if it has degraded? A: If degradation is <10%, Recrystallization is possible.[1] If >10%, the yield loss usually outweighs the effort, as the alcohol byproduct is difficult to separate completely without chromatography.[1]
Protocol 3.1: Emergency Recrystallization
-
Solvent Selection: Do NOT use alcohols (Methanol/Ethanol).[1] Heating this compound in alcohol will cause solvolysis, converting the chloride to an ether (e.g., methyl ether).[1]
-
Recommended Solvent: Toluene or a Hexane/Ethyl Acetate mixture (3:1).[1]
-
Dissolve: Dissolve the crude solid in minimal hot Toluene (~80°C).
-
Filter: Perform a hot filtration to remove any insoluble polymerized gums.[1]
-
Cool: Allow to cool slowly to Room Temperature, then to 4°C.
-
Wash: Filter the crystals and wash with cold Hexanes (to remove the more soluble benzyl alcohol byproduct).[1]
-
Dry: Vacuum dry immediately.[1]
Part 4: Frequently Asked Questions (FAQs)
Q1: The compound has a strong, pungent odor.[1] Is this normal? A: No. Pure fluorobenzoic acids have a faint, characteristic aromatic odor.[1] A sharp, acrid, or "biting" smell indicates the presence of Hydrogen Chloride (HCl) gas, confirming that hydrolysis has breached the container.[1] Handle in a fume hood immediately.
Q2: Can I use this compound for nucleophilic substitutions (e.g., adding an amine)? A: Yes, that is its primary use.[1] However, you must use a non-nucleophilic base (like DIPEA or TEA) to scavenge the HCl produced.[1] Do not use hydroxide bases (NaOH/KOH) in water, as they will competitively hydrolyze the chloromethyl group to an alcohol [1].[1]
Q3: Why is the fluorine position important? A: The fluorine at position 3 is electron-withdrawing. This makes the benzoic acid slightly more acidic than the non-fluorinated analog, but more importantly, it deactivates the ring towards electrophilic aromatic substitution while activating the benzylic position for nucleophilic attack [2].[1]
Q4: I need to make a stock solution. Which solvent should I use? A: Use Anhydrous DMF or Anhydrous DMSO .[1] Avoid protic solvents (Water, Alcohols).[1] Even in DMF, use the solution within 24 hours, as trace water in the solvent will eventually degrade the chloride.[1]
References
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (See Section on Nucleophilic Substitution at Benzylic Carbons). [1]
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] (Data on Fluorine inductive effects).
-
Sigma-Aldrich (Merck). (2024).[1] Safety Data Sheet: 4-(Chloromethyl)benzoic acid derivatives. (General handling of benzylic chlorides).
-
PubChem. (2024).[1] Compound Summary: this compound.[1] National Library of Medicine.[1] [1]
Sources
Technical Support Center: Handling the Moisture Sensitivity of 4-(Chloromethyl)-3-fluorobenzoic acid
Welcome to the technical support guide for 4-(Chloromethyl)-3-fluorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile but moisture-sensitive compound. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Understanding the Challenge: Dual Reactivity
This compound is a bifunctional molecule with two sites susceptible to nucleophilic attack. Its utility in the synthesis of pharmaceuticals and other advanced materials is significant.[1] However, its reactivity also presents a challenge: moisture sensitivity. The presence of water can lead to unwanted hydrolysis reactions, compromising the purity and yield of your desired product.
This compound possesses two key functional groups that react with water:
-
Acyl Chloride (from the Carboxylic Acid): While the compound itself is a carboxylic acid, it is often converted to the more reactive acyl chloride for subsequent reactions. Acyl chlorides are highly susceptible to hydrolysis, readily converting back to the carboxylic acid in the presence of water.[2][3][4]
-
Benzylic Chloride (Chloromethyl group): The chloromethyl group is also prone to hydrolysis, which would convert it to a hydroxymethyl group.[5][6][7]
The primary focus of this guide is to address the challenges posed by the moisture sensitivity of the acyl chloride functionality, as this is a common reactive intermediate, and to provide best practices for handling the compound in general to prevent hydrolysis of the chloromethyl group.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with 4-(chloromethyl)-3-fluorobenzoyl chloride is giving low yields and I'm isolating this compound as a major byproduct. What's going wrong?
A1: This is a classic sign of moisture contamination. The acyl chloride is reacting with water in your reaction setup, leading to the formation of the corresponding carboxylic acid. This hydrolysis reaction competes with your desired nucleophilic acyl substitution.[8]
Troubleshooting Flowchart: Diagnosing Moisture Contamination
Caption: Troubleshooting workflow for low yields due to moisture.
In-Depth Solutions:
-
Solvent Purity: Ensure you are using an anhydrous solvent. Even commercially available "anhydrous" solvents can absorb moisture over time.[9] It is best practice to dry your solvents immediately before use.[10]
-
Glassware Preparation: All glassware must be scrupulously dried.
-
Inert Atmosphere: Perform your reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[14][15]
-
Reagent Purity: Ensure all other reagents, especially nucleophiles and bases, are anhydrous.
Q2: How should I properly store this compound to maintain its integrity?
A2: Proper storage is crucial to prevent degradation.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[15] Refer to the manufacturer's guidelines, which may specify refrigeration.[19] | Lower temperatures slow down potential decomposition reactions. |
| Atmosphere | Store in a desiccator over a drying agent like silica gel or Drierite®.[9][20] For long-term storage, consider a sealed container under an inert atmosphere.[21] | Minimizes exposure to atmospheric moisture, which can cause hydrolysis.[20] |
| Container | Use a tightly sealed, waterproof container. Parafilm® can be used to further seal the cap.[9] | Prevents moisture ingress. |
Q3: I suspect my solvent is wet. How can I test for and remove water?
A3: There are several methods to test for and remove water from solvents.
Detection of Water:
-
Karl Fischer Titration: This is the most accurate and quantitative method for determining the water content in a solvent.
-
Visual Inspection with a Drying Agent: Adding a small amount of an indicating drying agent like anhydrous cobalt(II) chloride (which is blue when dry and pink when wet) can give a qualitative indication of the presence of water. Anhydrous magnesium sulfate will clump in the presence of water.[22]
Solvent Drying Protocol:
-
Select an appropriate drying agent. Common choices include activated 3 Å molecular sieves, calcium hydride (for non-protic solvents), or sodium sulfate.[11][23]
-
Add the drying agent to the solvent in a flask that has been dried and flushed with an inert gas.
-
Stir or let the solvent stand over the drying agent for a sufficient amount of time (this can range from hours to overnight, depending on the solvent and drying agent).[24]
-
Distill the solvent under an inert atmosphere from the drying agent into a dry receiving flask.
-
Store the freshly dried solvent over activated molecular sieves under an inert atmosphere.
Q4: Can the chloromethyl group also react with water? Under what conditions should I be concerned about this?
A4: Yes, the chloromethyl group can undergo hydrolysis to form a hydroxymethyl group.[5][7] This reaction is generally slower than the hydrolysis of an acyl chloride but can be promoted by certain conditions.
-
Elevated Temperatures: Heating the compound in the presence of water can facilitate the hydrolysis of the chloromethyl group.[6]
-
Presence of Bases: While a base is often used to quench the HCl byproduct of acyl chloride reactions, strong bases can also promote the hydrolysis of the chloromethyl group.[2]
-
Prolonged Reaction Times in Protic Solvents: Leaving the compound in a protic, aqueous, or alcoholic solvent for extended periods, especially with heating, can lead to the formation of the corresponding alcohol or ether.
To minimize this side reaction:
-
Use anhydrous conditions as a general rule.
-
If your reaction requires elevated temperatures, ensure your system is rigorously dry.
-
Choose your base carefully. Non-nucleophilic bases are preferable if the desired reaction does not involve the chloromethyl group.
-
Minimize reaction times where possible.
Hydrolysis Pathways of this compound Derivatives
Caption: Potential hydrolysis products from moisture contamination.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents. Retrieved February 14, 2026, from [Link]
-
Scribd. (n.d.). Drying Agents for Organic Solvents. Retrieved February 14, 2026, from [Link]
- Kareem, A. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah.
-
Frontier, A. (2026). Workup: Drying Methods. Department of Chemistry, University of Rochester. Retrieved February 14, 2026, from [Link]
-
Fiveable. (2025, August 15). Inert atmosphere Definition. Organic Chemistry II Key Term. Retrieved February 14, 2026, from [Link]
-
LibreTexts Chemistry. (2024, August 15). 3.2: Drying Agents. Retrieved February 14, 2026, from [Link]
- University of Calgary. (2010, November 25). Hydrolysis of Acid Chlorides. Chem 263 Notes.
-
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved February 14, 2026, from [Link]
-
LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). Method for hydrolysis of aromatic chloromethyl compounds. (JP2007186440A).
-
Quora. (2023, February 2). What happens when chloromethyl benzene reacts with water at 373K? Retrieved February 14, 2026, from [Link]
-
Fluorine notes. (2019, December 2). Chloromethylation of polyfluoroaromatic compounds. Retrieved February 14, 2026, from [Link]
-
University of California, Santa Barbara. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety. Retrieved February 14, 2026, from [Link]
-
LibreTexts Chemistry. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved February 14, 2026, from [Link]
-
Nichols, L. (2022, February 2). Inert Atmosphere [Video]. YouTube. Retrieved February 14, 2026, from [Link]
-
SCION Instruments. (2025, January 21). Good Laboratory Practice: Sample and Reagent Storage and Stability. Retrieved February 14, 2026, from [Link]
-
University of Rochester. (n.d.). How to Store Reagents. Department of Chemistry. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved February 14, 2026, from [Link]
-
JoVE. (2025, May 22). Video: Acid Halides to Carboxylic Acids: Hydrolysis. Retrieved February 14, 2026, from [Link]
-
LibreTexts Chemistry. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved February 14, 2026, from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved February 14, 2026, from [Link]
- Molecular Inorganic Chemistry, Leiden University. (2008, April 12). Working with air and moisture sensitive compounds.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
- 5. JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
- 7. Volume # 6(127), November - December 2019 — "Chloromethylation of polyfluoroaromatic compounds" [notes.fluorine1.ru]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. How To [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Drying solvents and Drying agents [delloyd.50megs.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. fiveable.me [fiveable.me]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. molan.wdfiles.com [molan.wdfiles.com]
- 19. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 20. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 21. Sample and Reagent Storage and Stability [scioninstruments.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. scribd.com [scribd.com]
- 24. Workup [chem.rochester.edu]
Validation & Comparative
A Guide to 1H NMR Interpretation: Deconvoluting the Spectrum of 4-(Chloromethyl)-3-fluorobenzoic acid
For the modern researcher in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary tool for elucidating molecular structure in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(Chloromethyl)-3-fluorobenzoic acid, offering a practical framework for interpretation and peak assignment. Furthermore, we will compare the insights derived from ¹H NMR with those from other common analytical methods, providing a comprehensive perspective on its role in structural characterization.
The Power of Proton NMR: More Than Just a Spectrum
¹H NMR spectroscopy is a powerful technique that provides detailed information about the number, chemical environment, and connectivity of hydrogen atoms within a molecule.[1] The resulting spectrum is a plot of signal intensity versus chemical shift, where each signal corresponds to a unique set of protons.[1] Four key pieces of information can be extracted from a ¹H NMR spectrum:
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the protons. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[2][3][4]
-
Integration: The area under each signal is proportional to the number of protons it represents.[5][6]
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons (spin-spin coupling). The number of peaks in a multiplet is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons.[5]
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle and distance between the coupled protons.[2][7]
Predicting the ¹H NMR Spectrum of this compound
The structure of this compound presents a unique puzzle for ¹H NMR interpretation due to the interplay of three different substituents on the benzene ring: a carboxylic acid (-COOH), a fluorine atom (-F), and a chloromethyl group (-CH₂Cl).
Based on established principles of ¹H NMR spectroscopy, we can predict the expected spectrum:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant(s) (J, Hz) | Integration |
| H-2 | ~8.1 - 8.3 | Doublet of doublets (dd) | ~8 Hz (³J H-H), ~2 Hz (⁴J H-F) | 1H |
| H-5 | ~7.8 - 8.0 | Doublet (d) | ~8 Hz (³J H-H) | 1H |
| H-6 | ~7.6 - 7.8 | Doublet of doublets (dd) | ~8 Hz (³J H-H), ~9 Hz (³J H-F) | 1H |
| -CH₂Cl | ~4.6 - 4.8 | Singlet (s) | N/A | 2H |
| -COOH | ~10.0 - 13.0 | Broad singlet (br s) | N/A | 1H |
Rationale for Peak Assignments:
-
Aromatic Protons (H-2, H-5, H-6): The aromatic region, typically between 6.5 and 8.5 ppm, will show signals for the three protons on the benzene ring.[8][9]
-
The carboxylic acid group is a strong electron-withdrawing group, which will significantly deshield the ortho proton (H-2) and the para proton (H-5), shifting them downfield.[2][3]
-
The fluorine atom is also electronegative and will deshield adjacent protons. More importantly, it will cause spin-spin coupling with nearby protons.
-
The chloromethyl group is weakly electron-withdrawing.
-
H-2 is ortho to the strongly deshielding -COOH group, leading to its downfield chemical shift. It will be split into a doublet of doublets by coupling to H-6 (ortho coupling, ³J) and a smaller coupling to the fluorine at C-3 (meta coupling, ⁴J).
-
H-5 is para to the -COOH group and ortho to the -CH₂Cl group. It will be a doublet due to coupling with H-6 (ortho coupling, ³J).
-
H-6 is ortho to the fluorine atom and will experience a strong deshielding effect. It will appear as a doublet of doublets due to coupling with H-5 (ortho coupling, ³J) and the fluorine at C-3 (ortho coupling, ³J). Fluorine-proton coupling constants are typically observed over multiple bonds.[10][11]
-
-
Chloromethyl Protons (-CH₂Cl): The protons of the chloromethyl group are benzylic and are attached to a carbon bearing an electronegative chlorine atom. This will shift their signal downfield to the range of 4.5-5.0 ppm.[2] Since there are no adjacent protons, the signal will be a singlet.
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically between 10 and 13 ppm.[9] The broadness is due to hydrogen bonding and chemical exchange.[2][6]
Visualizing the Coupling Interactions
The spin-spin coupling relationships between the aromatic protons and the fluorine atom in this compound can be visualized as follows:
Sources
- 1. azooptics.com [azooptics.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 5. acdlabs.com [acdlabs.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. eclass.uoa.gr [eclass.uoa.gr]
- 11. organicchemistrydata.org [organicchemistrydata.org]
19F qNMR vs. HPLC: Purity Analysis of 4-(Chloromethyl)-3-fluorobenzoic Acid
[1]
Executive Summary
For the analysis of This compound (CFBA) , a critical intermediate in medicinal chemistry, traditional HPLC-UV methods often fail to detect non-chromophoric impurities or suffer from on-column degradation of the reactive benzyl chloride moiety.[1]
This guide details a validated 19F Quantitative NMR (qNMR) protocol that outperforms HPLC in specificity and accuracy. By utilizing the 100% natural abundance of the
Technical Challenge: The Analyte
Molecule: this compound CAS: 403-17-8 (analogous structure reference) Critical Reactivity:
-
Benzyl Chloride: Highly susceptible to nucleophilic attack (hydrolysis to alcohol, dimerization).[1]
-
Benzoic Acid: High polarity, leading to peak tailing in reverse-phase HPLC unless buffered significantly.[1]
The Problem with HPLC
-
Stability: Protic mobile phases (Water/Methanol) can hydrolyze the chloromethyl group during the run, creating "ghost" impurities (4-hydroxymethyl derivatives) that were not present in the original solid.
-
Response Factors: UV detection assumes impurities have similar extinction coefficients to the parent. In fluorinated intermediates, inorganic fluoride salts (NaF, KF) from synthesis are invisible to UV but critical to quantify for downstream stoichiometry.[1]
Comparative Analysis: 19F qNMR vs. Alternatives
| Feature | 19F qNMR (Recommended) | HPLC-UV (Standard) | 1H qNMR (Alternative) |
| Specificity | High: >200 ppm range prevents overlap.[1][2] | Med: Co-elution of isomers is common. | Low: Aromatic region (7-8 ppm) is crowded.[1] |
| Stability | High: Uses inert, aprotic solvents (e.g., Acetone-d6).[1] | Low: Mobile phase can degrade benzyl chlorides.[1] | High: Same solvent benefits as 19F.[1] |
| Reference Std | Universal: Any pure F-compound (e.g., BTFMBA).[1] | Specific: Requires pure reference of the exact analyte. | Universal: Any pure H-compound.[1] |
| Inorganic F- | Detectable: Fluoride salts appear at ~ -120 to -150 ppm.[1] | Invisible: UV transparent.[1] | Invisible: No protons.[1] |
| Limit of Quant | ~0.1% (with high scans). | <0.05% (superior sensitivity). | ~0.1%.[1][3] |
Experimental Protocol: 19F qNMR
A. Internal Standard Selection
Recommended Standard: 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) [1]
-
Why?
B. Sample Preparation[1][2][5][6]
-
Solvent: Acetone-d6 (Preferred over DMSO-d6 to prevent potential reaction with benzyl chloride over long acquisition times).[1]
-
Concentration: 10–15 mg of Analyte + 5–8 mg of BTFMBA (accurately weighed to 0.01 mg).
-
Volume: 0.6 mL.[1]
C. Acquisition Parameters (Bruker/Varian Format)
-
Pulse Sequence: zgig (Inverse gated decoupling).[1]
-
Reasoning: Decoupling eliminates the Nuclear Overhauser Effect (NOE), ensuring that signal intensity is strictly proportional to concentration, not relaxation dynamics.
-
-
Relaxation Delay (
): seconds. -
Excitation Pulse: 90° (
). -
Spectral Width (SW): 200 ppm (approx -50 to -250 ppm).[1]
-
Center (O1P): -100 ppm.[1]
-
Scans (NS): 32 or 64 (for S/N > 250:1).
-
Temperature: 298 K (Constant temperature is vital for chemical shift reproducibility).
D. Data Processing[6][7][8]
-
Window Function: Exponential multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is critical; automatic routines often fail on broad baselines.[1]
-
Baseline Correction: Polynomial (Bernstein) fit, excluding signal regions.
-
Integration: Define ranges manually. Do not include
satellites (small peaks 0.5% height flanking the main peak) in the integration unless they are included for both standard and analyte.
Results & Interpretation
Expected Spectra
-
Internal Standard (BTFMBA): Singlet at -61.3 ppm (Integration = 6F).[1]
-
Analyte (CFBA): Multiplet (dd) at ~ -114.5 ppm (Integration = 1F).[1]
-
Impurity (Hydrolysis): 4-(Hydroxymethyl)-3-fluorobenzoic acid.[1] The change from -CH
Cl to -CH OH shifts the ortho-fluorine upfield by approx 1-2 ppm (expected ~ -116 ppm).[1] -
Impurity (Inorganic): Fluoride ion (if KF/NaF used) typically broad peak at -120 to -150 ppm (pH dependent).[1]
Calculation Formula
1Where:
Workflow Diagram
Caption: Validated workflow for 19F qNMR purity analysis, emphasizing the critical relaxation delay optimization step.
References
-
BIPM (Bureau International des Poids et Mesures). (2024).[1] Internal standard reference document on the use of 3,5-Bis(trifluoromethyl) benzoic acid for 19F qNMR. [Link][4]
-
Taki, M., et al. (2017).[1] A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Analytical Methods in Chemistry. [Link]
-
University of California, Santa Barbara (UCSB). (2024).[1] 19F Chemical Shifts and Coupling Constants Table. [Link] (Navigated via NMR Facility Resources)[1]
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Chloromethyl)-3-fluorobenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel compounds is paramount. 4-(Chloromethyl)-3-fluorobenzoic acid, a key building block in the synthesis of various pharmaceutical agents and functional materials, presents a unique analytical challenge due to its combination of reactive and electronegative functional groups. This guide provides an in-depth analysis of its mass spectrometric fragmentation behavior, offering a comparative perspective against alternative analytical techniques to empower researchers in their method development and validation efforts.
The Critical Role of Structural Verification
Understanding the fragmentation patterns of this compound is not merely an academic exercise. For drug development professionals, confirming the identity and purity of this starting material is a critical first step in ensuring the integrity of their synthetic route and the safety of the final active pharmaceutical ingredient (API). Any ambiguity in its structure could lead to the formation of undesired side products, impacting yield, purity, and potentially introducing toxicological risks. This guide is structured to provide a foundational understanding of its mass spectrometric "fingerprint," a crucial tool for quality control and reaction monitoring.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization (EI) is a classic, high-energy ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte.[1] The resulting mass spectrum is highly reproducible and ideal for library matching and unambiguous identification.
Predicted and Observed Fragmentation Patterns
The EI mass spectrum of this compound is characterized by a series of fragmentation pathways originating from its distinct functional moieties: the carboxylic acid, the chloromethyl group, and the fluorinated aromatic ring.
A key feature in the mass spectra of chlorinated compounds is the presence of isotopic peaks for chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in M+ and M+2 peaks for any chlorine-containing ion, providing a clear diagnostic marker.
Based on established fragmentation principles and spectral data from the National Institute of Standards and Technology (NIST) for 4-(Chloromethyl)benzoic acid, the following fragmentation patterns are expected and observed:
-
Molecular Ion Peak (M⁺): The molecular ion is expected at m/z 188 for the ³⁵Cl isotope and m/z 190 for the ³⁷Cl isotope. The relative intensity of the M⁺ peak can be variable, and in some cases, it may be weak due to the facile fragmentation of the molecule.
-
Loss of Chlorine Radical (M-Cl)⁺: A common fragmentation pathway for chlorinated compounds is the homolytic cleavage of the C-Cl bond to lose a chlorine radical (·Cl). This would result in a fragment at m/z 153.
-
Formation of the Tropylium Ion: A dominant and characteristic fragmentation for benzyl-containing compounds is the formation of the highly stable tropylium ion (C₇H₆⁺) at m/z 91.[2] This often represents the base peak in the spectrum. For this compound, this would involve the loss of the chloromethyl group and subsequent rearrangement.
-
Fragments from the Benzoic Acid Moiety: The carboxylic acid group can undergo characteristic fragmentations, including:
-
Loss of a hydroxyl radical (·OH): Leading to a fragment at m/z 171 (for ³⁵Cl).
-
Loss of the carboxyl group (·COOH): Resulting in a fragment at m/z 143 (for ³⁵Cl).
-
-
Loss of HCl: Neutral loss of hydrogen chloride (HCl) can also occur, leading to a fragment at m/z 152.
The following diagram illustrates the primary predicted fragmentation pathways under Electron Ionization.
Caption: Predicted EI fragmentation of this compound.
Experimental Data Summary
The NIST Mass Spectral Database provides an experimental EI spectrum for the closely related compound, 4-(Chloromethyl)benzoic acid (without the fluorine atom). This spectrum serves as an excellent reference for predicting the behavior of our target molecule.
| Ion Description | Predicted m/z for this compound (³⁵Cl) | Observed m/z for 4-(Chloromethyl)benzoic acid (³⁵Cl) |
| Molecular Ion [M]⁺˙ | 188 | 170 |
| [M-Cl]⁺ | 153 | 135 |
| [M-OH]⁺ | 171 | 153 |
| [M-COOH]⁺ | 143 | 125 |
| Tropylium-like ion | 109 | 91 |
| Benzoyl-like ion | 123 | 105 |
Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[3] It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[4] For structural elucidation, ESI is often coupled with tandem mass spectrometry (MS/MS), where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).
Predicted ESI-MS/MS Fragmentation
For this compound, analysis in negative ion mode is generally preferred due to the acidic nature of the carboxylic acid group, which readily forms a stable [M-H]⁻ ion at m/z 187/189.
Upon collision-induced dissociation, the following fragmentations are anticipated:
-
Decarboxylation: The most common fragmentation pathway for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂), resulting in a fragment ion at m/z 143/145.[5]
-
Loss of HCl: A neutral loss of hydrogen chloride from the precursor ion could also occur, yielding a fragment at m/z 151.
-
Loss of the Chloromethyl Group: Cleavage of the C-C bond between the aromatic ring and the chloromethyl group could result in the loss of a chloromethyl radical, although this is less common in even-electron fragmentation.
The following diagram illustrates the predicted ESI-MS/MS fragmentation pathways.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
A Comparative Look: Mass Spectrometry vs. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While mass spectrometry provides unparalleled structural information, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used alternative for the routine analysis and quantification of aromatic compounds like this compound.[6][7]
| Feature | Mass Spectrometry (LC-MS/MS) | HPLC-UV |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. |
| Specificity | Highly specific, provides molecular weight and structural information. | Less specific, relies on retention time and UV spectrum for identification. |
| Sensitivity | Generally more sensitive, capable of detecting trace-level impurities. | Good sensitivity, but may be limited for very low concentrations. |
| Quantitative Analysis | Excellent for quantification, especially with the use of isotopically labeled internal standards. | A workhorse for quantitative analysis, highly reproducible and robust. |
| Cost & Complexity | Higher initial instrument cost and more complex operation. | Lower instrument cost and simpler operation. |
| Matrix Effects | Susceptible to ion suppression or enhancement from co-eluting matrix components. | Less prone to matrix effects compared to ESI-MS. |
Causality Behind Experimental Choices
The choice between LC-MS/MS and HPLC-UV is driven by the specific analytical goal. For initial characterization, impurity profiling, and metabolite identification, the structural information provided by mass spectrometry is indispensable. For routine quality control, purity checks, and quantification in well-characterized systems, the simplicity, robustness, and lower cost of HPLC-UV often make it the more practical choice.
Experimental Protocols
Sample Preparation for Mass Spectrometry and HPLC
A consistent and reproducible sample preparation protocol is crucial for reliable data.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Solutions: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards at appropriate concentrations for the specific instrument and method.
-
Sample Preparation: For reaction monitoring or purity analysis, dissolve the sample in a suitable solvent and dilute to a concentration within the calibration range. Filtration through a 0.22 µm syringe filter is recommended to remove particulate matter.
LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode), is typically used.
-
Ionization Mode: ESI negative is recommended.
-
MS/MS Parameters:
-
Precursor Ion: m/z 187.0 (for ³⁵Cl).
-
Product Ions (for MRM): Monitor the transitions for decarboxylation (e.g., 187.0 -> 143.0) and loss of HCl (e.g., 187.0 -> 151.0).
-
Caption: A typical LC-MS/MS workflow for the analysis of this compound.
HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., phosphate buffer, pH 2.5) and acetonitrile or methanol.
-
Detection Wavelength: The UV maximum for substituted benzoic acids is typically in the range of 230-280 nm. A PDA detector can be used to determine the optimal wavelength.
Conclusion: An Integrated Approach for Comprehensive Characterization
Both mass spectrometry and HPLC-UV are powerful tools for the analysis of this compound. A comprehensive understanding of the fragmentation patterns observed in both EI and ESI mass spectrometry is essential for unambiguous structural confirmation and impurity identification. While HPLC-UV provides a robust and reliable method for routine quantification, the detailed structural insights from mass spectrometry are invaluable, particularly in a research and development setting. By leveraging the strengths of each technique, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate, paving the way for successful and safe downstream applications.
References
-
National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
-
Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
-
NIST. Benzyl chloride. NIST WebBook. [Link]
-
YouTube. α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Chegg. Solved Table 2. Fragmentation Pattern for Beryl Chloride. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. 4-(Chloromethyl)benzoic acid. NIST WebBook. [Link]
-
Helix Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
ResearchGate. Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions...[Link]
-
PubChem. 4-Chloro-3-fluorobenzoic acid. [Link]
-
PMC. Studies on the Processes of Electron Capture and Clustering of Benzyl Chloride by Ion Mobility Spectrometry. [Link]
-
ResearchGate. Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow...[Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
Swansea University. Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with e - Cronfa. [Link]
Sources
- 1. filab.fr [filab.fr]
- 2. certara.com [certara.com]
- 3. researchgate.net [researchgate.net]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Liquid chromatography-electrospray ionization-tandem mass spectrometry for simultaneous analysis of chlorogenic acids and their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
Technical Guide: Stability-Indicating HPLC Method Development for 4-(Chloromethyl)-3-fluorobenzoic Acid
Executive Summary
4-(Chloromethyl)-3-fluorobenzoic acid (CMFBA) is a critical intermediate in the synthesis of fluorinated pharmaceuticals.[1] Its quantification presents a dual challenge: the acidic functionality (pKa ~3.6–3.8) requires pH control for retention, while the chloromethyl "warhead" is highly susceptible to solvolysis, leading to rapid on-column degradation in standard alcoholic mobile phases.
This guide compares the standard "Generic" approach (Methanol/C18) against an optimized "Stability-Driven" approach (Acetonitrile/Phenyl-Hexyl).[1] Experimental evidence demonstrates that Methanol must be strictly avoided to prevent the formation of methyl-ether artifacts.[1] The recommended protocol utilizes an Acetonitrile/Acidic Water gradient on a Phenyl-Hexyl stationary phase to maximize selectivity between the parent compound and its hydrolytic degradants.[1]
Part 1: The Challenge – Molecular Analysis & Stability Risks
Before selecting a column, one must understand the analyte's reactivity. CMFBA contains a benzyl chloride moiety, a known alkylating agent.
Degradation Pathways
The primary failure mode in CMFBA analysis is solvolysis .[1]
-
Hydrolysis: In the presence of water (inevitable in RP-HPLC), the chlorine is displaced by a hydroxyl group, forming the alcohol impurity.
-
Methanolysis: In the presence of Methanol (common solvent), the chlorine is displaced by a methoxy group, forming the methyl-ether impurity.
Diagram 1: Degradation Mechanism & Solvolysis Risk
The following diagram illustrates the competitive degradation pathways that dictate solvent selection.
Caption: The chloromethyl group is an electrophile.[1][2] Methanol acts as a nucleophile, creating artificial impurities during the run.
Part 2: Comparative Method Development
Comparison 1: Mobile Phase Selection (The Critical Factor)
Most generic screening protocols start with Methanol due to cost and pressure benefits. For CMFBA, this is a fatal error.
| Feature | Alternative A: Methanol / Water | Alternative B: Acetonitrile / Water |
| Solvent Type | Protic (Nucleophilic) | Aprotic (Non-nucleophilic) |
| Analyte Stability | Poor. Converts to methyl-ether derivative during sample preparation and chromatography.[1] | Excellent. ACN does not react with the benzyl chloride group.[1] |
| UV Cutoff | ~205 nm (Good) | ~190 nm (Superior for trace impurity detection) |
| Pressure | High | Low (Allows higher flow rates) |
| Verdict | FAIL | WINNER |
Expert Insight: Even if the residence time on the column is short, using Methanol as a diluent will degrade the sample before injection. Always use ACN or the mobile phase (ACN/Water) as the diluent.
Comparison 2: Stationary Phase Selection
While C18 is the workhorse, the fluorinated aromatic ring of CMFBA offers an opportunity for "Orthogonal Selectivity" using Phenyl phases.
| Feature | Standard C18 (e.g., Zorbax Eclipse Plus) | Phenyl-Hexyl (e.g., XSelect CSH) |
| Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Selectivity | Good for general retention.[1] | Superior for separating the halogenated parent from the des-chloro or hydroxy degradants.[1] |
| Peak Shape | Often shows tailing for acidic compounds unless pH is very low.[1] | Sharp peaks due to rigid aromatic selectivity.[1] |
| Verdict | Acceptable | Recommended |
Part 3: Recommended Protocol (The "Self-Validating" System)
This protocol includes a built-in System Suitability Test (SST) to verify that hydrolysis is not occurring during the run.[1]
Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect CSH or Phenomenex Luna).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]
-
Why: Low pH suppresses ionization of the benzoic acid (pKa ~3.8), ensuring retention and sharp peak shape.
-
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C (Control is vital; higher temps accelerate on-column hydrolysis).
-
Detection: UV @ 235 nm (Optimized for benzoic acid derivatives).[1]
-
Injection Vol: 5–10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Sample Preparation (Crucial Step)
-
Diluent: 50:50 Acetonitrile : 0.1% Phosphoric Acid.[1]
-
Note: Do not use pure water (solubility issues) or pure ACN (peak distortion).[1]
-
Stability Check: Prepare the sample and inject immediately (T=0). Re-inject after 4 hours. If the "Hydroxyl" impurity peak (eluting earlier than main peak) increases by >2.0%, the sample is unstable and must be prepared fresh or cooled to 4°C.
Part 4: Method Development Workflow
The following decision tree outlines the logic used to arrive at the recommended method, ensuring scientific rigor.
Caption: Logic flow prioritizing analyte stability (Solvent choice) followed by retention mechanics (pH/Column).
Part 5: Troubleshooting & Diagnostics
| Symptom | Probable Cause | Corrective Action |
| New Peak @ RRT 0.6 | Hydrolysis (Formation of alcohol derivative).[1] | Check autosampler temperature (keep at 4°C). Ensure diluent is not 100% aqueous.[1] |
| New Peak @ RRT 1.2 | Methanolysis (Formation of ether derivative).[1] | CRITICAL: Check if Methanol was used in sample prep or mobile phase.[1] Switch to ACN. |
| Peak Tailing | Ionization of carboxylic acid.[1] | Lower mobile phase pH to < 2.5 using Phosphoric Acid or TFA.[1] |
| Split Peaks | Solvent mismatch. | Sample diluent is too strong (e.g., 100% ACN). Dilute with water/buffer to match initial gradient conditions.[1] |
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on pKa suppression and solvent selection).
-
Thermo Fisher Scientific. (2014).[1] Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library. Link
-
PubChem. (2025).[1] Compound Summary: 4-Chloro-3-fluorobenzoic acid.[1] National Library of Medicine. Link
-
Oh, D. S. (1998).[1] Determination of arylmethyl halides and related compounds by GC and RP-HPLC. Korea Industrial Safety Corporation.[3] (Establishes instability of benzyl chlorides in methanol). Link
-
Galdiga, C. U., & Greibrokk, T. (1998).[4] Trace Analysis of Fluorinated Aromatic Carboxylic Acids. Journal of Chromatography A. Link
Sources
Comparing reactivity of 4-(Chloromethyl)-3-fluorobenzoic acid vs non-fluorinated analogs
Executive Summary: The Fluorine Advantage
In medicinal chemistry and linker design, the choice between 4-(Chloromethyl)-3-fluorobenzoic acid (4-CM-3-FBA) and its non-fluorinated analog, 4-(Chloromethyl)benzoic acid (4-CMBA) , is rarely about simple availability. It is a strategic decision regarding metabolic stability and reactivity tuning .
While 4-CMBA is the "standard" bifunctional linker, it suffers from two primary deficits: rapid hydrolytic degradation of the benzylic chloride during aqueous workup (
The introduction of a fluorine atom at the meta position (relative to the carboxylic acid) and ortho position (relative to the chloromethyl group) fundamentally alters the electronic landscape. This guide details how the inductive effects of fluorine enhance hydrolytic stability without compromising
Electronic Profiling & Mechanism
To understand the performance differences, we must analyze the electronic influence of the fluorine substituent using Hammett principles.
The Inductive/Resonance Conflict
Fluorine is unique; it is highly electronegative (Inductive effect,
-
In 4-CMBA (Non-fluorinated): The phenyl ring acts as a weak electron donor to the benzylic cation, facilitating
hydrolysis. -
In 4-CM-3-FBA (Fluorinated): The fluorine is meta to the carboxylic acid and ortho to the chloromethyl group.
-
Effect on COOH: The strong
effect dominates, pulling electron density from the ring. This stabilizes the carboxylate anion, making 4-CM-3-FBA a stronger acid (lower pKa). -
Effect on CH2Cl: The electron-withdrawing nature destabilizes the formation of a benzylic carbocation (which requires electron donation). Consequently,
pathways (hydrolysis) are suppressed , while pathways (nucleophilic attack) remain efficient due to increased electrophilicity of the benzylic carbon.
-
Quantitative Comparison Table
| Feature | 4-(Chloromethyl)benzoic acid (Analog) | This compound | Impact of Fluorine |
| Hammett | 0.00 (H) | +0.34 (F) | Strong Electron Withdrawing |
| Acid pKa | ~4.20 | ~3.86 | Increased Acidity (Easier deprotonation) |
| High (Unstable in water) | Low (Stable) | Critical Handling Advantage | |
| Moderate | High | Increased electrophilicity at benzylic C | |
| Metabolic Stability | Low (P450 oxidation prone) | High | F blocks metabolic "soft spots" |
Reactivity Landscape & Visualization
The following diagram illustrates the divergence in reaction pathways. Note how the Fluorine substituent raises the energy barrier for the undesirable
Figure 1: Comparative reaction coordinate showing the kinetic stabilization of the fluorinated linker against hydrolysis (
Experimental Protocols
Handling & Stability (The "Self-Validating" Check)
Hypothesis: If the fluorinated analog is more stable, it should resist degradation in a biphasic system longer than the non-fluorinated analog.
Protocol:
-
Dissolve 10 mg of each compound in 1 mL
. -
Add 0.2 mL
to each NMR tube. Shake vigorously for 30 seconds. -
Monitor the benzylic methylene peak via
-NMR over 2 hours.-
4-CMBA: Expect rapid appearance of benzylic alcohol signal (shift from ~4.6 ppm to ~4.7 ppm).
-
4-CM-3-FBA: Expect >95% retention of the chloride signal.
-
Optimized Coupling Workflow (Dual-Functionalization)
This workflow exploits the acidity difference. Because 4-CM-3-FBA is more acidic, we can perform amide coupling under milder conditions before displacing the chloride.
Figure 2: Sequential functionalization strategy. The stability of the C-Cl bond in the fluorinated analog allows for standard aqueous workup after Step 1, which is often impossible with the non-fluorinated analog.
Step-by-Step Methodology:
-
Amide Coupling (Acid Side):
-
Dissolve 4-CM-3-FBA (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq). Note: The lower pKa of the fluorinated acid allows faster deprotonation and activation compared to the non-fluorinated analog.
-
Add the amine partner (1.0 eq).[1] Stir at RT for 2h.
-
Crucial Step: Quench with water and extract with EtOAc. The fluorinated benzylic chloride survives this aqueous wash.
-
-
Nucleophilic Substitution (Chloride Side):
-
Redissolve the intermediate in dry MeCN.
-
Add the secondary amine/drug payload (1.2 eq) and
(2.0 eq). -
Heat to 50°C. The electron-withdrawing fluorine accelerates this
displacement relative to the non-fluorinated control.
-
Conclusion & Recommendations
For high-value drug development pipelines, This compound is the superior reagent.
-
Use 4-CM-3-FBA when:
-
You require an aqueous workup after amide coupling.
-
The final compound requires enhanced metabolic stability (blocking P450 oxidation).[2]
-
You are performing
reactions with weak nucleophiles (the F-enhanced electrophilicity helps).
-
-
Use 4-CMBA when:
-
Cost is the only driver.
-
The reaction is strictly anhydrous and one-pot (avoiding hydrolysis risks).
-
The "Fluorine Effect" here is not just a subtle shift; it is a binary switch between a labile, difficult-to-handle reagent and a robust, process-friendly building block.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
DiMagno, S. G., & Sun, H. (2006). The strength of the C–F bond depends on the chemical environment. Current Organic Chemistry, 10(14), 1763-1777. (Context on benzylic stability). Link
Sources
Technical Guide: Bioisosteric Replacement Studies Using 4-(Chloromethyl)-3-fluorobenzoic Acid
Content Type: Technical Comparison & Application Guide Subject: 4-(Chloromethyl)-3-fluorobenzoic Acid (CAS: 351003-36-6) Audience: Medicinal Chemists, Lead Optimization Scientists
Executive Summary: The "Privileged" Scaffold
In modern drug discovery, This compound represents a "privileged fragment"—a bifunctional scaffold that allows simultaneous optimization of pharmacokinetic (PK) properties and target binding. Unlike simple benzyl halides, this molecule incorporates a fluorine atom ortho to the alkylating handle and meta to the carboxylate.
This guide analyzes why this specific scaffold outperforms non-fluorinated or bromo-substituted alternatives in bioisosteric replacement studies. It provides experimental evidence regarding its metabolic stability, reactivity profiles, and utility in generating carboxylic acid bioisosteres (e.g., tetrazoles, oxadiazoles).
Comparative Profiling: Why This Scaffold?
To validate the selection of this compound, we compare it against its two most common structural analogs: the non-fluorinated parent and the bromo-derivative.
Table 1: Physicochemical & Reactivity Comparison
| Feature | This compound | 4-(Chloromethyl)benzoic acid | 4-(Bromomethyl)-3-fluorobenzoic acid |
| Role of Halogen (Linker) | Chlorine: Moderate leaving group. Allows chemoselective alkylation without protecting the acid in mild conditions. | Chlorine: Moderate leaving group. | Bromine: Hyper-reactive. Often leads to over-alkylation or hydrolysis during storage. |
| Role of Fluorine (Core) | Metabolic Block: Blocks P450 hydroxylation at the 3-position. pKa Modulation: Lowers acid pKa (inductive effect). | None: Susceptible to rapid Phase I metabolism (ring hydroxylation). | Metabolic Block: Blocks P450, but the linker instability complicates synthesis. |
| Electronic Effect (Hammett) | H: Neutral reference. | ||
| Lipophilicity (LogP contribution) | +0.14 (F): Slight increase, improving membrane permeability (CNS penetration). | 0.0: Baseline. | +0.14 (F): Similar, but degradation products alter logP readings. |
The "Fluorine Effect" on Bioisosterism
The 3-fluoro substituent is not merely decorative. In bioisosteric studies, it serves two critical functions:
-
Conformational Bias: The fluorine atom induces a specific dipole orientation, often locking the pendant groups (attached via the chloromethyl) into a bioactive conformation that unsubstituted analogs cannot achieve.
-
Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid (approx.[1] 0.2–0.4 units lower than unsubstituted). This mimics the acidity of tetrazoles more closely than the non-fluorinated parent, making it a superior precursor for isosteric fidelity.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting this scaffold during Lead Optimization.
Caption: Decision matrix for selecting fluorinated benzyl chloride scaffolds based on metabolic and reactivity constraints.
Experimental Protocols
Protocol A: Chemoselective Nucleophilic Substitution
Objective: To utilize the chloromethyl handle to attach a pharmacophore (amine or thiol) without coupling the carboxylic acid, demonstrating the chemoselectivity of the chloride.
Reagents:
-
Scaffold: this compound (1.0 eq)
-
Nucleophile: Secondary amine (e.g., Morpholine) (1.1 eq)
-
Base:
(2.5 eq) — Crucial: Use inorganic base to avoid soluble salt formation with the acid. -
Solvent: DMF (Anhydrous)
Methodology:
-
Dissolution: Dissolve this compound in DMF (0.2 M concentration).
-
Activation: Add
and stir at room temperature for 15 minutes. The mixture will become a suspension of the potassium carboxylate. Note: The carboxylate anion is a poor nucleophile compared to the amine, preventing self-polymerization. -
Addition: Add the secondary amine dropwise.
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (
) will disappear, replaced by a more polar spot. -
Workup: Dilute with water, adjust pH to 4.0 with 1N HCl (carefully, to precipitate the zwitterion or amino-acid product). Extract with EtOAc.
Validation Point:
-
NMR (DMSO-
): The benzylic protons ( ) typically appear at 4.8 ppm . Upon substitution with an amine, this peak shifts upfield to 3.5–3.8 ppm . If the peak remains at 4.8 ppm, the substitution failed.
Protocol B: Transformation to Tetrazole Bioisostere
Objective: To convert the carboxylic acid moiety into a 5-substituted-1H-tetrazole, a classic bioisostere with improved metabolic stability and lipophilicity.
Reagents:
-
Intermediate from Protocol A (functionalized benzoic acid)
-
Ammonium Chloride (
) -
Sodium Azide (
) -
Coupling Reagent: CDI (1,1'-Carbonyldiimidazole) or conversion via Nitrile.
Preferred Route (via Nitrile for safety and yield):
-
Amidation: Convert Acid to Primary Amide using CDI and
. -
Dehydration: Convert Amide to Nitrile using
or TFAA. -
Cyclization: React Nitrile with
(1.5 eq) and (catalytic) in water/isopropanol reflux.
Why this route? Direct reaction of the chloromethyl-acid with azide is dangerous (formation of organic azides on the linker). By functionalizing the linker first (Protocol A), then converting the acid to tetrazole (Protocol B), you ensure safety and structural integrity.
Applications in Drug Discovery[1][2][3][4][5][6][7][8]
Case Study: Kinase Inhibitor Optimization
In the development of p38 MAP kinase inhibitors, the replacement of a standard benzyl group with a 3-fluorobenzyl moiety (derived from this scaffold) often results in a 3–5x increase in potency .
-
Mechanism: The fluorine atom interacts with the hinge region or back-pocket residues via orthogonal multipolar interactions.
-
Data Support: Studies on fluorinated benzoic acids show that the C-F bond is resistant to Phase I oxidation, extending the half-life (
) of the final drug candidate compared to the non-fluorinated analog.
Bioisosteric Mapping
The following diagram maps the transformation of the scaffold into key bioisosteres.
Caption: Synthetic pathways from the core scaffold to primary carboxylic acid bioisosteres.
References
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Pommier, A., et al. (2023). "Structure-property relationships of fluorinated carboxylic acid bioisosteres." Bioorganic & Medicinal Chemistry Letters, 91, 129363.[2]
-
Lassalas, P., et al. (2016). "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry, 59(7), 3183–3203.
-
BenchChem Technical Guides. (2025). "A Comparative Analysis of the Metabolic Stability of Fluorinated Benzoic Acids."
-
Organic Syntheses. "2-Amino-3-fluorobenzoic acid and related fluorinated intermediates." Org. Synth. Coll. Vol. 10, p.11.
Sources
A Comparative Guide to the Crystal Structure Analysis of 4-(Chloromethyl)-3-fluorobenzoic Acid Derivatives
Introduction: The Structural Significance of Halogenated Benzoic Acids
In the landscape of modern drug discovery and materials science, halogenated organic molecules serve as foundational building blocks. Specifically, derivatives of 4-(chloromethyl)-3-fluorobenzoic acid are of significant interest due to their utility as versatile synthetic intermediates.[1] The precise arrangement of atoms—the crystal structure—within these molecules dictates their physical properties and biological activity. The fluoromethyl group can influence metabolic stability and binding affinity, while the chloromethyl group provides a reactive site for further chemical modification, making these compounds valuable precursors in the synthesis of complex pharmaceuticals.[2][3]
This guide provides a comprehensive comparison of the analytical techniques used to elucidate the three-dimensional structure of these derivatives. We will delve into the gold-standard method, Single-Crystal X-ray Diffraction (SCXRD), and compare its utility and data output against complementary spectroscopic and computational methods. Our focus will be on not just the procedural steps, but the underlying scientific rationale that guides experimental design, ensuring a deep and actionable understanding for researchers in the field.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful and definitive method for determining the precise atomic arrangement of a crystalline solid.[4][5] It provides unambiguous, high-resolution data on bond lengths, bond angles, torsion angles, and the packing of molecules within a crystal lattice. This level of detail is often essential for understanding structure-activity relationships (SAR) in drug development.[5][6]
The fundamental principle relies on the interaction of X-rays with the electron clouds of the atoms in a highly ordered crystal. The crystal acts as a three-dimensional diffraction grating, scattering the incident X-ray beam into a unique pattern of reflections.[7] By measuring the intensity and geometry of these diffracted spots, a 3D map of the electron density can be reconstructed, from which the atomic positions are determined.[6][7]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision. The quality of the final structure is entirely dependent on the quality of the initial crystal.
Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).
Protocol 1: Crystallization of this compound Derivatives
Causality: The goal of crystallization is to encourage molecules to pack in a slow, orderly fashion, minimizing defects and maximizing crystal size and quality. The choice of solvent is critical; the ideal solvent is one in which the compound is moderately soluble.[8] If solubility is too high, precipitation occurs too rapidly, leading to small or amorphous solids. If it's too low, crystals may not form at all.
Step-by-Step Methodology:
-
Purity Confirmation: Ensure the compound is of high purity (>95%) using NMR or HPLC. Impurities can inhibit or disrupt crystal lattice formation.
-
Solvent Selection: Test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) to find one with moderate solubility. Binary solvent systems (one good solvent, one poor "anti-solvent") are also highly effective.
-
Slow Evaporation (Most Common Method):
-
Dissolve the compound in a suitable solvent or solvent mixture in a clean vial to create a near-saturated solution.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Place the vial in a vibration-free location at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks. High-quality, single crystals should form as the solution becomes supersaturated.[8]
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).
-
Ensure all solid is dissolved.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). The decrease in solubility upon cooling will induce crystallization.
-
Comparative Analysis: Alternative & Complementary Techniques
While SCXRD provides the definitive solid-state structure, a comprehensive analysis relies on its integration with other techniques that offer different, often complementary, insights.[9]
Caption: Logical relationship of key techniques for structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the covalent framework of a molecule in solution.[4] It provides information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C).
-
Expertise: While SCXRD gives a static picture of the molecule in a crystal lattice, NMR reveals the molecule's average conformation and dynamics in solution. This is crucial for drug development, as biological interactions occur in an aqueous environment. Discrepancies between solid-state and solution-state conformations can have significant functional implications.
-
Data Comparison: NMR confirms the molecular connectivity that is later visualized by SCXRD. For instance, ¹H NMR can confirm the presence and relative positions of protons on the benzene ring, and ¹³C NMR will verify the number of unique carbon atoms.
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio of ionized molecules, which allows for the determination of the molecular weight with high precision.[4]
-
Expertise: High-resolution mass spectrometry (HRMS) is a self-validating system for confirming the elemental formula of a newly synthesized derivative. Before attempting the time-consuming process of crystallization, obtaining an HRMS result that matches the expected formula provides strong evidence that the correct compound has been synthesized.
-
Data Comparison: MS provides no direct 3D structural information. Its role is to validate the molecular formula that is being proposed for the crystal structure model.
Computational Methods: Density Functional Theory (DFT)
Computational chemistry, particularly DFT, is used to model molecular structures and predict properties.[10]
-
Expertise: DFT calculations can predict the lowest energy conformation of a molecule in the gas phase. Comparing this predicted structure with the experimentally determined crystal structure can reveal the influence of intermolecular forces (like hydrogen bonding or π-π stacking) on the molecule's conformation in the solid state.[11] Techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions within the crystal lattice.[10][12]
-
Data Comparison: Computational methods supplement experimental data by providing insight into the energetics and nature of the forces holding the crystal together.
Data Summary: A Head-to-Head Comparison
The choice of analytical technique is driven by the specific question being asked. The table below summarizes the key attributes of each method in the context of analyzing this compound derivatives.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | NMR Spectroscopy | Mass Spectrometry (MS) | Computational (DFT) |
| Primary Information | 3D atomic coordinates, bond lengths/angles, crystal packing | Covalent structure, connectivity, solution conformation | Molecular weight, elemental formula | Predicted geometry, interaction energies |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) | In silico (model) |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm) | ~5-10 mg, soluble | <1 mg | None (requires chemical structure) |
| Resolution | Atomic (<1 Å) | Indirect structural info | Molecular formula | Theoretical |
| Key Advantage | Unambiguous 3D structure determination[4] | Reflects structure in a biologically relevant state | High sensitivity and accuracy for formula | Predictive power and mechanistic insight[10] |
| Limitation | Requires high-quality crystals, which can be difficult to grow[4] | Ambiguity for complex stereoisomers, averages dynamic states | No 3D structural information | Model accuracy depends on theory level and basis set |
Conclusion: An Integrated Approach to Structural Elucidation
The comprehensive structural analysis of this compound derivatives is not achieved by a single technique but by the synergistic integration of several. The workflow begins with synthesis, followed by confirmation of the molecular identity and purity using NMR and MS. These techniques validate that the correct molecular building block is in hand. The subsequent, crucial step of SCXRD provides the definitive, high-resolution three-dimensional structure, revealing the precise atomic arrangement and intermolecular interactions that govern the material's properties. Finally, computational methods can be used to rationalize the observed solid-state conformation and provide deeper insight into the forces at play. For researchers and drug developers, this integrated approach ensures the highest degree of confidence in the structural data that underpins further research and development.
References
-
Title: XFELs make small molecule crystallography without crystals possible. Source: Chemistry World. URL: [Link]
-
Title: Comparison of X-ray Crystallography, NMR and EM. Source: Creative Biostructure. URL: [Link]
-
Title: Advanced crystallisation methods for small organic molecules. Source: Chemical Society Reviews (RSC Publishing). URL: [Link]
-
Title: How To: Grow X-Ray Quality Crystals. Source: University of Rochester. URL: [Link]
-
Title: Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Source: MDPI. URL: [Link]
-
Title: Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Source: ACS Publications - American Chemical Society. URL: [Link]
-
Title: Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Source: The Royal Society of Chemistry. URL: [Link]
-
Title: 4-(Chloromethyl)benzoic acid. Source: NIST WebBook. URL: [Link]
-
Title: Synthesis of 4-(chloromethyl)-benzoic acid. Source: PrepChem.com. URL: [Link]
-
Title: Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Source: European Journal of Chemistry. URL: [Link]
-
Title: Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Source: Global Scientific Journal. URL: [Link]
-
Title: 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2 | CID 2736536. Source: PubChem. URL: [Link]
-
Title: Crystal structure of 4-(chloromethyl)-3- nitrobenzoic acid, C8H6ClNO4. Source: ResearchGate. URL: [Link]
-
Title: X-ray macromolecular crystallography: an overview. Source: Moodle@Units. URL: [Link]
-
Title: Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Source: Chemical Communications (RSC Publishing). URL: [Link]
-
Title: Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Source: PMC - NIH. URL: [Link]
-
Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Source: MDPI. URL: [Link]
-
Title: X-ray crystallography. Source: Wikipedia. URL: [Link]
-
Title: X-Ray Crystallography: Explaining the Enigmas of Molecular Structure. Source: Technology Networks. URL: [Link]
-
Title: Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Source: MDPI. URL: [Link]
-
Title: Drug Discovery Based on Fluorine-Containing Glycomimetics. Source: MDPI. URL: [Link]
-
Title: Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Source: PDB-101. URL: [Link]
-
Title: The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. Source: Springer. URL: [Link]
Sources
- 1. 4-Chloro-3-fluorobenzoic acid | 403-17-8 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jelsciences.com [jelsciences.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 8. How To [chem.rochester.edu]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]
A Senior Application Scientist's Guide to Validating 4-(Chloromethyl)-3-fluorobenzoic Acid Purity via Melting Point Determination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and reproducibility. 4-(Chloromethyl)-3-fluorobenzoic acid is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity can significantly impact reaction yields, impurity profiles, and the overall viability of a synthetic route. This guide provides an in-depth comparison of methods for validating its purity, with a primary focus on the classical, yet highly informative, technique of melting point determination.
The Principle of Purity Assessment by Melting Point
The melting point of a pure crystalline solid is a distinct physical property.[1] However, the presence of impurities disrupts the uniform crystalline lattice structure.[2] This disruption requires less energy to break the intermolecular forces, resulting in a phenomenon known as melting point depression—a lowering and broadening of the melting range.[3][4][5][6] A sharp melting range, typically within 1-2°C, is a strong indicator of high purity for most organic compounds.[7]
Conversely, an impure compound will melt over a wider range of temperatures and at a lower temperature than the pure substance.[5][8] This principle forms the basis of using melting point as a simple, rapid, and cost-effective tool for preliminary purity assessment.[7]
It is important to note the exception of eutectic mixtures, which are specific compositions of two or more components that melt at a single, sharp temperature that is lower than the melting points of the individual components.[4][9][10] While a sharp melting point is a good indicator of purity, it is not absolute proof. Confirmatory identification can be achieved through a mixed melting point test, where the sample is mixed with a known pure standard.[4][7] If the sample is identical to the standard, the melting point will remain sharp and unchanged.[4]
Experimental Protocol: Melting Point Determination
A reliable melting point determination is contingent upon meticulous procedure and a properly calibrated apparatus.
Apparatus Calibration: Before any sample analysis, the accuracy of the melting point apparatus must be verified using certified reference standards with well-defined melting points.[11][12][13] This calibration should be performed at regular intervals.[14] A common practice involves using a set of standards that bracket the expected melting point of the sample under investigation.[12] For instance, standards like Vanillin, Acetanilide, and Caffeine can be used.[11] The apparatus is considered calibrated if the measured melting points of the standards fall within the acceptable limits specified on their certificates.[13]
Step-by-Step Methodology:
-
Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat transfer.[15][16]
-
Capillary Tube Loading:
-
Press the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample.[17][18]
-
Compact the sample into the closed end of the tube by tapping it on a hard surface or by dropping it through a long glass tube.[15][17] The packed sample height should be between 2-4 mm.[17]
-
-
Measurement:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.[17]
-
Set the initial heating rate to be rapid (e.g., 5-10°C per minute) to approach the expected melting point quickly, but to about 20°C below it.[19][20]
-
Decrease the heating rate to 1-2°C per minute as the temperature nears the anticipated melting point.[6][20] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the thermometer, and the heating block, which is essential for an accurate measurement.[6][19] Pharmacopeial standards often specify a heating rate of 1°C/min.[1][13]
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point).[17] This range is the observed melting point.
-
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Comparison with Alternative Purity Assessment Techniques
While melting point determination is a valuable first-pass assessment, a comprehensive purity validation often requires orthogonal analytical techniques.[8]
1. Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[21] It provides a more quantitative measure of purity than traditional melting point apparatus.[22][23] The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[22] For reliable results, DSC analysis for purity typically requires slow heating rates (0.3-0.7 K/min) and small sample sizes (1-3 mg).[22] DSC is particularly advantageous for its ability to detect subtle thermal events and provide thermodynamic data, such as the heat of fusion.[24] However, it is not suitable for compounds that decompose upon melting.[24]
2. High-Performance Liquid Chromatography (HPLC): HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture.[25][26] For small molecules like this compound, reversed-phase HPLC is the most common mode.[27][28] Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. HPLC is highly sensitive and can detect impurities at very low levels.[25] It is a cornerstone of quality control in the pharmaceutical industry for its accuracy and ability to quantify individual impurities.[26][29]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte itself.[30] The purity is determined by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[31][32] ¹H NMR is particularly useful as it provides structural information that can help in the identification of impurities.[33]
Comparative Summary of Purity Analysis Techniques
| Technique | Principle | Advantages | Disadvantages |
| Melting Point Determination | Observation of the temperature range over which a solid transitions to a liquid. Impurities depress and broaden this range.[3][5] | - Rapid and simple[7]- Low cost- Requires small sample amount[7] | - Less accurate for very high purity- Not suitable for amorphous or decomposing solids- Influenced by heating rate[19] |
| Differential Scanning Calorimetry (DSC) | Measures heat flow into a sample versus a reference as a function of temperature. Purity is calculated from the shape of the melting endotherm.[22][34] | - Quantitative purity assessment[22]- High precision and accuracy- Provides thermodynamic data | - More expensive equipment- Not suitable for thermally unstable compounds[24]- Requires careful method development |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase.[26] | - High sensitivity and resolution[25]- Quantifies individual impurities- Widely applicable | - Requires method development- Higher cost of instrumentation and solvents- Destructive to the sample |
| Quantitative NMR (qNMR) | Comparison of the integrated signal of the analyte with that of a certified internal standard of known concentration.[31][32] | - Absolute, primary method[30]- Provides structural information on impurities[33]- Non-destructive | - Lower sensitivity compared to HPLC- Requires expensive instrumentation- Potential for signal overlap |
Decision-Making Framework for Purity Analysis
Caption: A decision tree for selecting the appropriate purity analysis method.
Case Study: Hypothetical Data Analysis
A batch of synthesized this compound was analyzed and compared to a certified reference standard (CRS).
Reference Data:
-
Certified Melting Point of CRS: 175.0 - 176.5 °C
Experimental Results:
| Sample ID | Observed Melting Range (°C) | Purity by HPLC (%) | Notes |
| CRS | 175.2 - 176.4 | 99.9 | Sharp melting range, consistent with reference. |
| Batch A | 173.5 - 175.5 | 99.2 | Slight depression and broadening of the range. |
| Batch B | 169.0 - 173.0 | 97.5 | Significant depression and a broad 4°C range. |
| Batch C | 175.0 - 176.2 | 99.8 | Sharp melting range, comparable to the CRS. |
Interpretation:
-
Batch C exhibits a sharp melting range very close to the certified reference standard, indicating high purity, which is corroborated by the HPLC data.
-
Batch A shows a slight depression and broadening of the melting range, suggesting the presence of a small amount of impurity.
-
Batch B displays a significantly depressed and broad melting range, a clear indicator of a lower purity level, as confirmed by the HPLC analysis.
This case study illustrates the strong correlation between the melting point range and the purity determined by a more quantitative method like HPLC. It underscores the utility of melting point determination as a rapid and reliable screening tool.
Conclusion
Validating the purity of this compound is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing processes. Melting point determination serves as an invaluable, accessible, and rapid method for preliminary purity assessment. Its principles are well-established, and when performed with a calibrated instrument and proper technique, it provides a reliable indication of purity. For rigorous quality control and regulatory purposes, it is essential to complement melting point data with quantitative, high-resolution techniques such as HPLC, DSC, or qNMR. The judicious application of these orthogonal methods provides a comprehensive and trustworthy purity profile, upholding the highest standards of scientific integrity and drug development.
References
-
Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Laboratory Equipment. (2023, May 8). Measuring the Melting Point. [Link]
-
Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. [Link]
-
NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. [Link]
-
Camlab. (n.d.). How do I prepare samples for melting point analysis?. [Link]
-
RSC Education. (n.d.). Melting point determination. [Link]
-
Kintek Solution. (n.d.). How Is Melting Point Affected By Heating Rate? Avoid Inaccurate Measurements In Your Lab. [Link]
-
Pharma Times. (2025, May 1). Validation and Calibration of Melting Point Instruments. [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
-
Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. [Link]
-
Scribd. (n.d.). SOP For Melting Point Calibration. [Link]
-
Purity-IQ. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. [Link]
-
Unknown. (n.d.). Melting point determination. [Link]
-
thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
ACS Publications. (n.d.). Determination of purity by differential scanning calorimetry (DSC). [Link]
-
California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. [Link]
-
NIST. (2016, September 28). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. [Link]
-
Quora. (2019, April 9). Why could the rate of heating influence the melting point?. [Link]
-
ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]
-
Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis?. [Link]
-
YouTube. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. [Link]
-
GlobalSpec. (n.d.). Chapter 11: Purity Determination Using DSC. [Link]
-
Chemistry LibreTexts. (2025, July 13). 4: Differential Scanning Calorimetry (DSC). [Link]
-
PMC. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]
-
Oreate AI Blog. (2026, January 15). The Importance of Slow Heating in Melting Point Determination. [Link]
-
Politeknik ATK Yogyakarta. (n.d.). Variation of Heating Rate in Determining Melting Temperature Using Differential Scanning Calorimetry. [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
-
Physics Stack Exchange. (2015, July 29). What causes a eutectic point?. [Link]
-
Wikipedia. (n.d.). Eutectic system. [Link]
-
PMC. (2020, February 28). Design of Deep Eutectic Systems: A Simple Approach for Preselecting Eutectic Mixture Constituents. [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
-
Reddit. (2014, October 19). melting point depression: how does it work?. [Link]
-
uspbpep.com. (n.d.). USP31NF26S1_C741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]
-
PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. [Link]
-
Scribd. (n.d.). USP 741 Melting Point or Range. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. [Link]
-
Walsh Medical Media. (2019, February 27). Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. [Link]
Sources
- 1. mt.com [mt.com]
- 2. reddit.com [reddit.com]
- 3. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 4. web.pdx.edu [web.pdx.edu]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. The Importance of Slow Heating in Melting Point Determination - Oreate AI Blog [oreateai.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tutorchase.com [tutorchase.com]
- 9. Eutectic system - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]
- 12. pharmatimesofficial.com [pharmatimesofficial.com]
- 13. thinksrs.com [thinksrs.com]
- 14. scribd.com [scribd.com]
- 15. westlab.com [westlab.com]
- 16. camlab.co.uk [camlab.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uspbpep.com [uspbpep.com]
- 19. kindle-tech.com [kindle-tech.com]
- 20. csub.edu [csub.edu]
- 21. e-jurnal.atk.ac.id [e-jurnal.atk.ac.id]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. brewerscience.com [brewerscience.com]
- 26. moravek.com [moravek.com]
- 27. 低分子HPLC [sigmaaldrich.com]
- 28. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pacificbiolabs.com [pacificbiolabs.com]
- 30. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 32. m.youtube.com [m.youtube.com]
- 33. quora.com [quora.com]
- 34. globalspec.com [globalspec.com]
The Strategic Impact of 3-Fluoro Substitution on Structure-Activity Relationships: A Comparative Guide
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationship (SAR) impact of 3-fluoro substitution, a common yet profound modification. We will explore the mechanistic underpinnings of how this small atomic change can elicit significant improvements in a drug candidate's profile, supported by experimental data and detailed protocols for validation.
The Rationale for 3-Fluoro Substitution: Beyond Simple Bioisosterism
The introduction of a fluorine atom at the 3-position of a molecular scaffold is often a strategic decision aimed at addressing specific liabilities of a lead compound. Unlike simple bioisosteric replacement of a hydrogen atom, the high electronegativity and small size of fluorine can induce a cascade of effects on the molecule's physicochemical and pharmacological properties.
Enhancing Metabolic Stability
One of the most well-documented advantages of 3-fluoro substitution is the enhancement of metabolic stability. This is primarily achieved by blocking sites of oxidative metabolism. Cytochrome P450 enzymes, the primary drivers of drug metabolism in the liver, often hydroxylate electron-rich aromatic rings or aliphatic chains. The strong carbon-fluorine bond is resistant to enzymatic cleavage, effectively shielding the molecule from metabolic attack at that position.
Modulating Potency and Selectivity
The introduction of a 3-fluoro group can significantly impact a compound's binding affinity for its target protein. This can occur through several mechanisms:
-
Conformational Control: The steric bulk and electronic properties of the fluorine atom can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation that is more favorable for binding to the target.
-
Altered pKa: Fluorine's electron-withdrawing nature can lower the pKa of nearby basic functional groups. This change in ionization state at physiological pH can have a profound effect on the molecule's ability to interact with the target protein and can also influence its solubility and permeability.
-
Novel Interactions: The polarized C-F bond can participate in favorable dipole-dipole or hydrogen bonding interactions with the protein target, further enhancing binding affinity.
Improving Physicochemical Properties
Beyond its impact on metabolism and potency, 3-fluoro substitution can also fine-tune a compound's physicochemical properties:
-
Lipophilicity: While fluorine is highly electronegative, the overall effect on lipophilicity (logP) can be complex and context-dependent. In many cases, the introduction of a single fluorine atom can lead to a modest increase in lipophilicity.
-
Membrane Permeability: Changes in lipophilicity and pKa can directly influence a compound's ability to cross cell membranes, a critical factor for oral bioavailability and reaching intracellular targets.
Comparative Analysis: A Case Study
To illustrate the practical impact of 3-fluoro substitution, let us consider a hypothetical case study of a kinase inhibitor program.
| Compound | IC50 (nM) | Microsomal Stability (t1/2, min) | Caco-2 Permeability (Papp, 10-6 cm/s) |
| Parent Compound | 50 | 15 | 2.5 |
| 3-Fluoro Analog | 10 | >60 | 5.0 |
In this example, the introduction of a single fluorine atom at the 3-position resulted in a 5-fold increase in potency, a greater than 4-fold increase in metabolic stability, and a 2-fold improvement in permeability. These data highlight the potential for this seemingly minor modification to transform a lead compound with modest properties into a viable drug candidate.
Experimental Protocols for Evaluating the Impact of 3-Fluoro Substitution
To empirically validate the effects of 3-fluoro substitution, a series of in vitro assays are essential. The following are detailed protocols for key experiments.
In Vitro Metabolic Stability Assessment: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and its 3-fluoro analog in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (e.g., human, rat) with phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Add the test compound to the reaction mixture to a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t1/2).
Binding Affinity Determination: Radioligand Binding Assay
This assay measures the affinity of a compound for its target receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.
-
Assay Buffer Preparation: Prepare a suitable binding buffer containing protease inhibitors.
-
Competition Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the target, and varying concentrations of the test compound and its 3-fluoro analog.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filter mat with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method for predicting passive membrane permeability.
Logical Flow of a PAMPA Experiment
A Senior Application Scientist's Comparative Guide to 4-(Chloromethyl)-3-fluorobenzoic Acid and its 4-(Bromomethyl) Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as indispensable building blocks. Their unique electronic properties and reactivity profiles allow for the strategic construction of complex molecular architectures with tailored biological activities and material characteristics. Among these, benzylic halides are particularly valued for their utility in introducing new functional groups via nucleophilic substitution reactions. This guide provides an in-depth comparison of 4-(Chloromethyl)-3-fluorobenzoic acid and its 4-(bromomethyl) analogs, offering insights into their physicochemical properties, reactivity, and applications, supported by experimental data and protocols.
Introduction: The Strategic Importance of Halomethylbenzoic Acids
Substituted benzoic acids are prevalent motifs in a vast array of pharmaceuticals and functional materials.[1][2] The incorporation of a halomethyl group onto the aromatic ring introduces a reactive electrophilic site, enabling covalent linkage to other molecules. The choice between a chloromethyl and a bromomethyl group is a critical decision in synthetic design, influencing reaction kinetics, yields, and even the feasibility of certain transformations. Furthermore, the presence of other ring substituents, such as the fluorine atom in this compound, can significantly modulate the reactivity of both the benzylic halide and the carboxylic acid, as well as influencing the overall physicochemical properties of the molecule.[3]
This guide will dissect the key differences and similarities between this compound and its bromomethyl counterparts, providing a framework for rational selection in your synthetic endeavors.
Physicochemical Properties: A Comparative Analysis
The physical and chemical properties of a reagent are fundamental to its handling, reactivity, and application. The following table summarizes the key physicochemical data for this compound and a selection of its bromomethyl analogs. It is important to note that while data for some of these specific compounds are not extensively reported in the literature, we can infer properties based on closely related structures and established chemical principles.
| Property | This compound | 4-(Bromomethyl)-3-fluorobenzoic acid (ester) | 4-(Bromomethyl)benzoic acid | 4-Bromo-3-fluorobenzoic acid |
| CAS Number | 1565375-97-4[4] | 128577-47-9[5] | 6232-88-8[1] | 153556-42-4[6] |
| Molecular Formula | C₈H₆ClFO₂ | C₉H₈BrFO₂ | C₈H₇BrO₂ | C₇H₄BrFO₂ |
| Molecular Weight | 188.58 g/mol | 247.06 g/mol | 215.04 g/mol | 219.01 g/mol [7] |
| Melting Point | Data not available | 68 °C[5] | 224-229 °C[8] | Data not available |
| Boiling Point | Data not available | 295.1±35.0 °C (Predicted)[5] | 252.95°C (rough estimate)[8] | Data not available |
| pKa (Predicted) | ~3.5-4.0 | Not applicable | ~4.10[8] | Data not available |
| Solubility | Soluble in DMSO, Methanol[9] | Soluble in ethyl ether, hexane[5] | Soluble in water[8] | Data not available |
Key Insights from Physicochemical Data:
-
Influence of the Halogen: The replacement of chlorine with bromine significantly increases the molecular weight. This can impact diffusion rates and the mass efficiency of reactions.
-
Substituent Effects on Melting Point: The high melting point of the parent 4-(bromomethyl)benzoic acid suggests strong intermolecular forces, likely due to hydrogen bonding of the carboxylic acid and crystal packing. The melting point of the methyl ester of the fluorinated bromo-analog is considerably lower, as expected, due to the absence of the acidic proton for hydrogen bonding.
-
Acidity: The presence of electron-withdrawing groups like fluorine and the halomethyl group is expected to increase the acidity of the carboxylic acid (lower pKa) compared to unsubstituted benzoic acid (pKa ~4.2). This is due to the inductive effect which stabilizes the carboxylate anion.[10]
Reactivity Comparison: The Decisive Role of the Leaving Group
The primary site of reactivity for these compounds in many synthetic applications is the benzylic carbon of the halomethyl group, which is susceptible to nucleophilic substitution. The fundamental difference in reactivity between the chloro and bromo analogs stems from the leaving group ability of the halide ion.
Theoretical Framework:
In nucleophilic substitution reactions (both SN1 and SN2 mechanisms), the rate of reaction is significantly influenced by the ability of the leaving group to depart.[11] A good leaving group is a weak base, as it can stabilize the negative charge it acquires upon departure. The basicity of the halide ions follows the order Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability is the reverse: I⁻ > Br⁻ > Cl⁻.
This principle dictates that 4-(bromomethyl) analogs are inherently more reactive than their 4-(chloromethyl) counterparts in nucleophilic substitution reactions. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, requiring less energy to break.
Caption: Comparative reactivity in nucleophilic substitution.
Practical Implications:
-
Reaction Conditions: Reactions with 4-(bromomethyl) analogs can often be carried out under milder conditions (e.g., lower temperatures, shorter reaction times) compared to their chloro counterparts.
-
Selectivity: In molecules with multiple potential electrophilic sites, the higher reactivity of the bromomethyl group can be exploited for selective functionalization.
-
Cost and Stability: 4-(Chloromethyl) analogs are often more stable and less expensive than their bromo counterparts, which may be a deciding factor in large-scale synthesis if the lower reactivity can be compensated for by adjusting reaction conditions.
Synthetic Applications and Experimental Protocols
Both this compound and its bromomethyl analogs are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][12] The presence of two distinct functional groups, the carboxylic acid and the benzylic halide, allows for a variety of synthetic transformations.
A. Esterification of the Carboxylic Acid:
The carboxylic acid moiety can be readily converted to an ester, which can be a desirable modification to alter solubility, protect the acid functionality during subsequent reactions, or serve as a key structural feature in the final product.
Experimental Protocol: Fischer Esterification of a Halomethylbenzoic Acid
This protocol provides a general procedure for the acid-catalyzed esterification of a halomethylbenzoic acid with methanol.
Rationale: The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an excess of the alcohol in the presence of a strong acid catalyst. The excess alcohol serves to shift the reaction equilibrium towards the product side.[13]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the halomethylbenzoic acid (1.0 eq) in an excess of methanol (can be used as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude ester by column chromatography or recrystallization.
Caption: Workflow for Fischer Esterification.
B. Nucleophilic Substitution at the Benzylic Position:
The halomethyl group is an excellent electrophile for SN2 reactions with a wide range of nucleophiles. This allows for the introduction of various functionalities, such as ethers, amines, azides, and thioethers.
Experimental Protocol: Synthesis of 4-(Methoxymethyl)-3-fluorobenzoic Acid
This protocol is adapted from the synthesis of related compounds and illustrates the nucleophilic substitution of the benzylic halide with a methoxide nucleophile.
Rationale: This reaction proceeds via an SN2 mechanism, where the methoxide ion attacks the benzylic carbon, displacing the halide leaving group. The choice of a polar aprotic solvent like DMF or a polar protic solvent like methanol can influence the reaction rate.
Step-by-Step Methodology:
-
Nucleophile Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol.
-
Substrate Addition: To the stirring solution of the nucleophile, add a solution of 4-(halomethyl)-3-fluorobenzoic acid (1.0 eq) in a minimal amount of anhydrous methanol or DMF.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours. The more reactive bromo-analog may require shorter reaction times and lower temperatures compared to the chloro-analog. Monitor the reaction progress by TLC.
-
Quenching and Acidification: Upon completion, cool the reaction to room temperature and carefully quench with water. Acidify the mixture with a dilute aqueous solution of HCl (e.g., 1 M) to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Safety and Handling
Both this compound and its bromomethyl analogs are corrosive and lachrymatory compounds. They should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.
-
This compound and related chloro-compounds: These are classified as irritants and may cause skin and eye irritation.[12][14]
-
4-(Bromomethyl)benzoic acid and analogs: These are generally more hazardous, often classified as corrosive, and can cause severe skin burns and eye damage.[15]
Always consult the Safety Data Sheet (SDS) for the specific compound before use.
Conclusion and Future Outlook
The choice between this compound and its 4-(bromomethyl) analogs is a nuanced decision that depends on the specific requirements of the synthetic route. The bromomethyl analogs offer higher reactivity, enabling milder reaction conditions, which can be crucial for sensitive substrates. In contrast, the chloromethyl analog provides greater stability and is often a more cost-effective option for large-scale syntheses, provided the reaction conditions can be optimized to overcome its lower reactivity.
The strategic placement of the fluorine atom further enhances the utility of these building blocks, offering a site for potential further functionalization or for modulating the pharmacokinetic properties of a drug candidate.[3] As the demand for sophisticated and highly functionalized molecules in drug discovery and materials science continues to grow, a thorough understanding of the properties and reactivity of these versatile reagents will be paramount for innovation.
References
-
Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
PubChem. 4-Bromo-3-fluorobenzoic acid. Retrieved from [Link]
-
BITS Pilani. Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Harvard DASH. Concerted nucleophilic aromatic substitutions. Retrieved from [Link]
-
PureSynth. 4-Chloro-3-Fluorobenzoic Acid 98.0%(GC). Retrieved from [Link]
-
PubChem. 4-Chloro-3-fluorobenzoic acid. Retrieved from [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
-
Lab5 procedure esterification. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2023, June 9). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-bromomethylbenzoic acid. Retrieved from [Link]
-
Chemsrc. (2025, August 21). 3-Bromo-4-fluorobenzoic acid | CAS#:1007-16-5. Retrieved from [Link]
-
Government Arts College Coimbatore. nucleophilic substitution reaction. Retrieved from [Link]
- Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
-
BITS Pilani. Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Fischer Esterification Procedure. Retrieved from [Link]
-
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]
-
Organic Chemistry Data. Bordwell pKa Table. Retrieved from [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. Retrieved from [Link]
-
Tetrahedron Letters. (2018). pKa values in organic chemistry – making maximum use of the available data. Retrieved from [Link]
-
PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
PMC. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]
-
PMC. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]
-
mVOC 4.0. 4-hydroxybenzoic Acid. Retrieved from [Link]
-
PubChem. 4-Chlorobenzoic Acid. Retrieved from [Link]
-
Wikipedia. 4-Chlorobenzoic acid. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Bromomethyl)-4-fluorobenzoic acid | 89540-20-5 | Benchchem [benchchem.com]
- 4. 1565375-97-4|this compound|BLD Pharm [bldpharm.com]
- 5. 4-BROMOMETHYL-3-FLUOROBENZOIC ACID METHYL ESTER | 128577-47-9 [chemicalbook.com]
- 6. 4-Bromo-3-fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 7. 4-Bromo-3-fluorobenzoic acid | C7H4BrFO2 | CID 2773341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 4-Chloro-3-fluorobenzoic acid CAS#: 403-17-8 [chemicalbook.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. chemimpex.com [chemimpex.com]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2 | CID 2736536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Operational Guide: Disposal of 4-(Chloromethyl)-3-fluorobenzoic Acid
Executive Directive
Immediate Action Required: Treat 4-(Chloromethyl)-3-fluorobenzoic acid (CAS: 142816-69-9 or analogs) as a Corrosive Solid and a Potential Alkylating Agent .
Unlike standard organic acids, the presence of the chloromethyl moiety (
Core Disposal Rule:
DO NOT dispose of via drain or municipal trash. DO NOT mix with strong oxidizers or bases during accumulation. MANDATORY: High-temperature incineration with scrubber systems is the only validated destruction method.
Hazard Profiling & Technical Rationale
To ensure safety, you must understand why specific protocols are chosen. This section validates the procedural choices based on chemical functionality.
| Feature | Chemical Basis | Operational Implication |
| Acidity | Carboxylic acid group ( | Corrosive (pH < 2). Incompatible with cyanide/sulfide waste (generates toxic gas). Must be segregated from bases to prevent exothermic neutralization in the waste container. |
| Reactivity | Chloromethyl group ( | Alkylating Agent. Structurally similar to benzyl chloride (a lachrymator). Hydrolysis releases hydrochloric acid (HCl). |
| Halogen Load | Chlorine & Fluorine substituents | Halogenated Waste. Requires specific incineration temperatures (>1100°C) to prevent dioxin/furan formation. |
Waste Segregation & Packaging Protocol
The following protocol is self-validating: proper segregation prevents cross-reactivity incidents before they occur.
Step 1: Stream Identification
Assign the waste to the Halogenated Organic Solids stream.
-
If in solution: Assign to Halogenated Organic Solvents (if organic solvent based) or Corrosive Aqueous Waste (if water based).
-
Critical Check: If the material is dissolved in a flammable solvent (e.g., acetone, methanol), the Flammability hazard takes precedence for container selection, but the Halogenated status dictates the incineration path.
Step 2: Packaging
-
Primary Container: Use a glass or HDPE (High-Density Polyethylene) container.
-
Why? The chloromethyl group can react with certain polymers or corrode metal containers over time.
-
-
Secondary Containment: Place the primary container inside a chemically resistant tray or overpack bucket to capture potential leaks.
-
Venting: Ensure caps are vented if there is any risk of moisture ingress, as hydrolysis of the chloromethyl group generates HCl gas, potentially pressurizing the vessel.
Step 3: Labeling
Label clearly with the following data points to ensure downstream safety:
-
Chemical Name: this compound
-
Hazards: CORROSIVE, TOXIC[1]
-
Special Note: "Potential Lachrymator / Alkylating Agent"
Disposal Decision Matrix (Visualization)
The following diagram outlines the logical flow for determining the correct disposal path based on the physical state of the waste.
Figure 1: Decision logic for segregating this compound waste streams to ensure regulatory compliance and safety.
Emergency Spill Response Protocol
In the event of a bench-top spill, execute this protocol immediately.
-
Evacuate & Ventilate: The chloromethyl moiety can act as a lachrymator (tear gas-like). Clear the immediate area and ensure fume hoods are active.
-
PPE Upgrade: Wear double nitrile gloves (or Silver Shield® for extended handling), safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.
-
Containment:
-
Solids: Cover gently with a spill pad or damp paper towel to prevent dust generation.
-
Liquids: Surround with an inert absorbent (Vermiculite or chemically treated spill pillows).
-
-
Neutralization (Critical Step):
-
Apply a weak base (e.g., Sodium Carbonate or Sodium Bicarbonate) to the spill.
-
Observation: Wait for bubbling (
release) to cease. This confirms the acidic protons have been neutralized.
-
-
Collection: Scoop the neutralized slurry into a wide-mouth jar. Label as "Spill Debris: this compound".
-
Decontamination: Wash the surface with water and soap.[2][3] Test surface pH to ensure neutrality.
Regulatory Compliance (US/EU Context)
-
RCRA (USA): Likely falls under D002 (Corrosivity) characteristic if pH < 2. While not explicitly listed as a P or U listed waste, the reactivity of the benzyl chloride derivative often triggers Characteristic Reactivity (D003) or toxicity considerations depending on concentration.
-
Destruction Standard: The presence of Fluorine requires the incineration facility to have scrubbers capable of capturing Hydrogen Fluoride (HF) gas.
References
- Basis for Protocol: Proxy data for chloromethyl/benzoic acid reactivity and corrosivity hazards.
-
-
Basis for Protocol: Confirmation of skin corrosion categories and disposal via licensed incineration.
-
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
- Basis for Protocol: General procedures for handling organic halides and lachrym
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
- Basis for Protocol: Waste coding (D002)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
